molecular formula C21H36O2 B082989 Methyl icosa-5,8,11-trienoate CAS No. 14602-39-2

Methyl icosa-5,8,11-trienoate

Número de catálogo: B082989
Número CAS: 14602-39-2
Peso molecular: 320.5 g/mol
Clave InChI: AESHPAQQBZWZMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

cis-5,8,11-Eicosatrienoic Acid Methyl Ester, also known as Mead Acid Methyl Ester, is a fatty acid methyl ester derivative of an omega-9 fatty acid that serves as a critical molecular tool in biochemical and immunological research . This compound is central to the study of fatty acid metabolism, particularly under conditions of essential fatty acid deficiency, where its elevated presence serves as a recognized metabolic marker . Researchers utilize this ester in lipidomics to investigate the complex roles of eicosanoids and other lipid mediators, with studies applying it to explore biosynthetic pathways and enzymatic activity in various biological models . Its applications extend to diverse fields, including the activation mechanisms in marine invertebrate spermatozoa and the identification of bioactive compounds in traditional medicine . The compound is also relevant in metabolomic profiling, such as in the characterization of sponge holobionts and the analysis of plasma lipidomes in pathological states like acute myeloid leukemia, providing insights into disease-specific chemical signatures . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

14602-39-2

Fórmula molecular

C21H36O2

Peso molecular

320.5 g/mol

Nombre IUPAC

methyl icosa-5,8,11-trienoate

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3

Clave InChI

AESHPAQQBZWZMS-UHFFFAOYSA-N

SMILES isomérico

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC

SMILES canónico

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Apariencia

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid

Sinónimos

Mead Acid methyl ester

Origen del producto

United States

Foundational & Exploratory

Chemical structure and properties of Methyl icosa-5,8,11-trienoate

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Mead Acid Methyl Ester | (5Z,8Z,11Z)-5,8,11-Eicosatrienoic acid methyl ester[1][2]

Executive Summary

Methyl icosa-5,8,11-trienoate (CAS: 14602-39-2) is the fatty acid methyl ester (FAME) derivative of Mead Acid (20:3 n-9).[1] In lipidomics and metabolic research, this molecule serves two critical functions:

  • Analytical Standard: It is the requisite reference standard for quantifying Mead Acid via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Biomarker of Deficiency: Its parent acid is the definitive biological marker for Essential Fatty Acid Deficiency (EFAD) .[1]

This guide details the physiochemical properties, biosynthetic origins, and rigorous analytical protocols required to work with this compound. It bridges the gap between the molecule's chemical instability and its immense diagnostic value.[1]

Chemical Structure & Physiochemical Properties[1][2]

Methyl icosa-5,8,11-trienoate is a polyunsaturated fatty ester.[1] Its structure is characterized by three cis (Z) double bonds located at carbons 5, 8, and 11, originating from the carboxyl end.[1] This "methylene-interrupted" pattern renders the molecule highly susceptible to auto-oxidation, necessitating strict handling protocols.[1]

Table 1: Physiochemical Profile
PropertyDataNotes
IUPAC Name Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate"Icosa" is the preferred IUPAC spelling for C20.[1][2]
Common Name Mead Acid Methyl EsterNamed after James F. Mead.[1]
CAS Number 14602-39-2Specific to the methyl ester form.[1][3][4]
Molecular Formula C₂₁H₃₆O₂Parent Acid: C₂₀H₃₄O₂
Molecular Weight 320.51 g/mol
Lipid Number 20:3 n-9Omega-9 series.[1]
Solubility Ethanol, DMSO, DMF (>100 mg/mL)Practically insoluble in water.
Appearance Colorless to pale yellow oilLiquid at room temperature.[1]
Stability Oxidizes rapidly in airStore at -20°C under Argon/N₂.[1]

Biosynthetic Context: The "General of the Omega-9s"

To understand the methyl ester, one must understand the biological necessity of its parent acid. Mammals cannot synthesize n-3 or n-6 fatty acids de novo.[1] However, they can synthesize n-9 fatty acids from Oleic Acid.[1]

Under normal conditions, the enzymes


6-desaturase  and 

5-desaturase
prefer n-3 and n-6 substrates (Linolenic and Linoleic acid).[1] When dietary intake of these essentials drops (EFAD), these enzymes are "unlocked" to process Oleic Acid (18:1 n-9), resulting in the accumulation of Mead Acid.[1]
Figure 1: Competitive Biosynthesis Pathway

This diagram illustrates how Mead Acid production is a fallback mechanism when essential fatty acids are absent.[1]

Biosynthesis cluster_legend Legend Oleic Oleic Acid (18:1 n-9) D6 Delta-6 Desaturase Oleic->D6  Low Affinity   Linoleic Linoleic Acid (18:2 n-6) Linoleic->D6  High Affinity   Inter1 18:2 n-9 Elong Elongase Inter1->Elong Inter2 20:2 n-9 D5 Delta-5 Desaturase Inter2->D5  EFAD State   Mead Mead Acid (20:3 n-9) Ara Arachidonic Acid (20:4 n-6) D6->Inter1 18:3 n-6 18:3 n-6 D6->18:3 n-6 Elong->Inter2 20:3 n-6 20:3 n-6 Elong->20:3 n-6 D5->Mead  EFAD State   D5->Ara 18:3 n-6->Elong 20:3 n-6->D5 key Dashed Line = Occurs only during deficiency Solid Line = Normal Metabolism

Caption: Competitive enzymatic pathway showing Mead Acid synthesis (green) occurring only when Linoleic Acid (red) is deficient.

Experimental Protocol: Synthesis & Preparation

In a research setting, you rarely synthesize Mead Acid de novo.[1] Instead, you extract total lipids from a biological sample (plasma, tissue) and transesterify them to generate Methyl icosa-5,8,11-trienoate for analysis.[1]

Method: Acid-Catalyzed Transesterification (BF₃-Methanol)

Why this method? Unlike base-catalyzed methods, Boron Trifluoride (BF₃) methylates both free fatty acids (FFAs) and triglyceride-bound fatty acids, ensuring a total lipid profile.[1]

Reagents:

  • Boron trifluoride-methanol solution (14% w/v).[1]

  • Hexane (HPLC Grade).[1]

  • Internal Standard (e.g., Methyl tricosanoate, C23:0).[1]

Step-by-Step Workflow:

  • Extraction: Extract lipids from tissue/plasma using the Folch method (Chloroform:Methanol 2:1).[1] Dry under Nitrogen.[1]

  • Solubilization: Resuspend dried lipid residue in 0.5 mL Hexane.

  • Catalysis: Add 1.0 mL of 14% BF₃-MeOH .

  • Incubation: Tightly cap the vial (Teflon-lined). Heat at 100°C for 60 minutes .

    • Critical Control: Ensure the cap is tight; methanol evaporation alters kinetics.[1]

  • Quenching: Cool to room temperature. Add 1.0 mL of H₂O to stop the reaction.[1]

  • Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 1000 x g for 3 minutes.

  • Collection: The top organic layer contains the Methyl icosa-5,8,11-trienoate .[1] Transfer this layer to a GC vial.

Analytical Characterization (GC-MS)

Detecting Methyl icosa-5,8,11-trienoate requires distinguishing it from the abundant Arachidonic acid (20:4) and other C20 isomers.[1]

Gas Chromatography Parameters
  • Column: High-polarity fused silica capillary column (e.g., HP-88 or SP-2560), 100m length.

    • Reasoning: High polarity is required to separate geometric isomers and positional isomers of fatty acids.[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temperature Program: 140°C (hold 5 min)

    
     ramp 4°C/min to 240°C.
    
Mass Spectrometry Profile
  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Key Fragmentation Ions:

    • m/z 320: Molecular Ion (

      
      ).[1] Note: Often weak or absent in EI due to instability.
      
    • m/z 289: Loss of methoxy group (

      
      ).[1]
      
    • m/z 150, 164: Characteristic hydrocarbon fragments for trienes.[1]

    • McLafferty Rearrangement: A peak at m/z 74 represents the McLafferty rearrangement ion characteristic of all methyl esters.[1]

Figure 2: Analytical Workflow & Logic

Analysis cluster_check Quality Control Checkpoints Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch Method) Sample->Extract isolate lipids Deriv Derivatization (BF3-MeOH, 100°C) Extract->Deriv convert to volatile FAME Phase Phase Separation (Hexane/Water) Deriv->Phase isolate hydrophobic esters QC2 Argon Blanket Prevent Oxidation Deriv->QC2 GC GC Separation (High Polarity Column) Phase->GC separate isomers QC1 Internal Std (C23:0) Recovery > 90% Phase->QC1 MS Mass Spectrometry (Target: m/z 320, 74) GC->MS quantify

Caption: Step-by-step analytical workflow from biological sample to GC-MS quantification, highlighting QC checkpoints.

Handling & Stability (Self-Validating Safety)

The methylene-interrupted double bonds in Methyl icosa-5,8,11-trienoate act as "hydrogen magnets" for free radicals, leading to rapid peroxidation.[1]

  • Storage: -20°C or -80°C.

  • Solvent: Store in Hexane or Isooctane (never dry).

  • Inert Atmosphere: Always flush vials with Nitrogen or Argon after opening.[1]

  • Validation: If the liquid turns yellow or viscous, polymerization has occurred. Verify purity via Thin Layer Chromatography (TLC) before use in critical assays.[1]

References

  • Holman, R. T. (1960).[1] "The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement". Journal of Nutrition.[1]

  • Christie, W. W. (1993).[1] "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis". Advances in Lipid Methodology. [1]

  • Cayman Chemical . (2024).[1] "5(Z),8(Z),11(Z)-Eicosatrienoic Acid Methyl Ester Product Information". Cayman Chemical Product Database.

  • PubChem . (2024).[1][3] "Methyl icosa-5,8,11-trienoate Compound Summary". National Library of Medicine.[1][3] [1]

Sources

Biological significance of Mead acid methyl ester in lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Significance of Mead Acid & The Analytical Criticality of its Methyl Ester in Lipidomics

Executive Summary This technical guide explores the dual significance of Mead Acid (5,8,11-eicosatrienoic acid, 20:3 n-9).[1][2] Biologically, it serves as the definitive biomarker for Essential Fatty Acid (EFA) deficiency and an emerging modulator of inflammation.[3] Analytically, its detection and quantification in lipidomics are strictly dependent on its derivatization to Mead Acid Methyl Ester .[2] This guide details the biochemical causality of its formation, its physiological roles, and the rigorous GC-MS protocols required for its accurate measurement.

Part 1: The Biological Imperative

The "Oleic Overflow" Mechanism

Under homeostatic conditions, the desaturase and elongase enzymes (FADS1, FADS2, ELOVL5) preferentially metabolize n-6 (Linoleic) and n-3 (Alpha-Linolenic) fatty acids.[2][4] These substrates have a significantly higher affinity for Delta-6 Desaturase (FADS2) than the n-9 precursor, Oleic Acid.[2]

However, in states of Essential Fatty Acid (EFA) Deficiency , the absence of n-3 and n-6 substrates creates a "metabolic vacuum."[2] The enzymes are forced to accept Oleic Acid (18:1 n-9), initiating a compensatory desaturation and elongation cascade that yields Mead Acid.[2][5][6]

Key Insight: The presence of Mead Acid is not merely an anomaly; it is a cellular attempt to synthesize a structural analog to Arachidonic Acid (20:4 n-6) to maintain membrane fluidity, albeit with compromised signaling capabilities.[2]

The Holman Index (Triene/Tetraene Ratio)

The clinical gold standard for diagnosing EFA deficiency is the Triene:Tetraene (T:T) Ratio .

  • Triene: Mead Acid (20:3 n-9) – Increases during deficiency.[1][2][3][4][5][7]

  • Tetraene: Arachidonic Acid (20:4 n-6) – Decreases during deficiency.[2][4]

  • Threshold: A T:T ratio > 0.2 (sometimes cited as > 0.4 in infants) indicates biochemical EFA deficiency.[2]

Emerging Physiological Roles

Beyond its role as a biomarker, recent research suggests Mead Acid possesses distinct biological activity:

  • Anti-Inflammatory Action: Mead Acid can inhibit the hydrolysis of Leukotriene A4 (LTA4), thereby reducing the synthesis of the pro-inflammatory LTB4.

  • Cartilage Integrity: Unlike other tissues, cartilage naturally maintains high levels of Mead Acid, suggesting a specific structural role in avascular tissues.[2]

  • Cancer Signaling: Studies indicate Mead Acid may suppress breast cancer cell proliferation by modulating PPAR-gamma and inhibiting angiogenesis.[2]

Part 2: Visualization of Biosynthetic Pathways

The following diagram illustrates the competitive inhibition at the FADS2 node. Note how the n-9 pathway is dormant unless n-3/n-6 inputs are severed.[2][4]

MeadAcidPathway cluster_inputs Dietary Inputs Oleic Oleic Acid (18:1 n-9) (Endogenous) D6D Delta-6 Desaturase (FADS2) *Rate Limiting Step* Oleic->D6D Low Affinity Linoleic Linoleic Acid (18:2 n-6) (Essential) Linoleic->D6D High Affinity AlphaLin Alpha-Linolenic (18:3 n-3) (Essential) AlphaLin->D6D High Affinity 18:2 n-9 18:2 n-9 D6D->18:2 n-9 18:3 n-6 18:3 n-6 D6D->18:3 n-6 18:4 n-3 18:4 n-3 D6D->18:4 n-3 Elo Elongase (ELOVL5) 20:2 n-9 20:2 n-9 Elo->20:2 n-9 20:3 n-6 20:3 n-6 Elo->20:3 n-6 20:4 n-3 20:4 n-3 Elo->20:4 n-3 D5D Delta-5 Desaturase (FADS1) Mead MEAD ACID (20:3 n-9) *Biomarker of Deficiency* D5D->Mead EFA Deficiency Only Arachidonic Arachidonic Acid (20:4 n-6) D5D->Arachidonic EPA EPA (20:5 n-3) D5D->EPA 18:2 n-9->Elo 20:2 n-9->D5D 18:3 n-6->Elo 20:3 n-6->D5D 18:4 n-3->Elo 20:4 n-3->D5D

Caption: Competitive substrate utilization by FADS/ELOVL enzymes. The n-9 pathway (Red) activates only when n-3/n-6 inputs (Green) are absent.[2]

Part 3: The Lipidomics Gateway (Analytical Protocol)

To detect Mead Acid, it must be converted from its free acid or acyl-lipid form into a volatile Fatty Acid Methyl Ester (FAME) .[2] The methyl ester form is not the biological agent, but the analytical proxy required for Gas Chromatography (GC).

Experimental Design Strategy
  • Choice of Derivatization: We utilize Boron Trifluoride (BF3) in Methanol . Unlike mild alkaline transesterification (which only converts acyl-lipids), acid-catalyzed BF3 ensures the methylation of Free Fatty Acids (FFAs) , Sphingolipids , and Cholesteryl Esters , providing a "Total Lipid" profile.[2]

  • Internal Standard: C15:0 Methyl Ester or C21:0 Methyl Ester (odd-chain fatty acids rare in human biology) must be spiked before extraction to account for recovery losses.[2]

Step-by-Step Protocol: Extraction & Derivatization

Reagents:

  • Chloroform:Methanol (2:1 v/v)[8]

  • 14% BF3 in Methanol (Sigma-Aldrich equivalent)[2]

  • Hexane (GC Grade)

  • 0.9% NaCl solution[8]

Workflow:

  • Lysis & Extraction (Folch Method):

    • Homogenize 50mg tissue or 200µL plasma in 1mL Chloroform:Methanol (2:1).[2]

    • Add 10µg Internal Standard (C15:0).[2]

    • Vortex 1 min; Centrifuge 3000xg for 5 min.

    • Recover lower organic phase (lipids) to a fresh glass vial.[2] Dry under Nitrogen stream.[2]

  • Derivatization (Methylation):

    • Resuspend dried lipids in 0.5mL Toluene (solubilizes neutral lipids).[2]

    • Add 1.0mL 14% BF3-Methanol .

    • Incubate: 100°C for 45 minutes (tightly capped). Critical: This harsh condition is necessary to break amide bonds in sphingolipids.[2]

  • Phase Partition:

    • Cool to Room Temp.[2] Add 1mL Hexane + 1mL H2O.[2]

    • Vortex vigorously.[2] Centrifuge.

    • Collect Top Layer: This Hexane layer contains the Mead Acid Methyl Ester .[2]

GC-MS Quantification Parameters

The separation of Mead Acid FAME (20:3 n-9) from its isomers (e.g., 20:3 n-6, DGLA) is chromatographically challenging.[2]

ParameterSpecificationRationale
Column FAMEWAX or DB-23 (High Polarity)Biscyanopropyl phases are required to separate cis/trans isomers and positional isomers (n-9 vs n-6).[2]
Carrier Gas Helium @ 1.0 mL/minConstant flow ensures reproducible Retention Times (RT).[2]
Oven Program 150°C (1 min) -> 10°C/min -> 200°C -> 2°C/min -> 240°CSlow ramp (2°C/min) around 200-220°C is critical to resolve the C20 cluster.
Detection EI Source (70eV), SIM ModeSelected Ion Monitoring (SIM) improves sensitivity.
Target Ions m/z 79, 81, 91 (General)m/z 150, 192 (Diagnostic fragments for n-9 double bond position).[2]
Retention Order 20:0 < 20:1 n-9 < 20:2 n-6 < 20:3 n-9 (Mead) < 20:3 n-6 (DGLA) < 20:4 n-6Mead Acid typically elutes before DGLA on polar columns.[2]

Part 4: Analytical Workflow Visualization

This diagram details the transformation of the biological sample into quantifiable data.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Extraction Folch Extraction (CHCl3:MeOH) Sample->Extraction Drying Evaporation under N2 Extraction->Drying Deriv BF3-Methanol Derivatization (100°C, 45 min) Drying->Deriv Lipid Residue FAME Formation of Mead Acid Methyl Ester Deriv->FAME Transesterification GC GC Separation (High Polarity Column) FAME->GC Hexane Injection MS Mass Spectrometry (SIM Mode) GC->MS Data Quantification (Triene:Tetraene Ratio) MS->Data

Caption: Lipidomics workflow converting biological lipids into volatile Methyl Esters for GC-MS analysis.

References

  • Mead, J. F., & Slaton, W. H. (1956).[2][5][9] Metabolism of essential fatty acids. III. Isolation of 5,8,11-eicosatrienoic acid from fat-deficient rats.[2][5][7][9] Journal of Biological Chemistry. Link

  • Holman, R. T. (1960).[2] The ratio of trienoic: tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement. Journal of Nutrition.[2] Link

  • Nakamura, M. T., & Nara, T. Y. (2004).[2] Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases. Annual Review of Nutrition. Link

  • Kawashima, H., et al. (2023).[2] The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid.[2][9][10] Lipids in Health and Disease. Link

  • Restek Corporation. (2023).[2] Analysis of Fatty Acid Methyl Esters (FAMEs) by GC. Restek Technical Guide. Link

Sources

Methyl icosa-5,8,11-trienoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of Methyl icosa-5,8,11-trienoate, structured for researchers in lipidomics, biochemistry, and drug development.

Synonym: Mead Acid Methyl Ester | CAS: 14602-39-2

Executive Summary

Methyl icosa-5,8,11-trienoate is the methyl ester derivative of Mead Acid (20:3 n-9).[1][2] In lipidomics and metabolic research, it serves as a critical analytical standard and biomarker. Biologically, its precursor (Mead Acid) accumulates during Essential Fatty Acid Deficiency (EFAD) , making the quantification of this methyl ester (via GC-MS/FID) the gold standard for assessing nutritional status in clinical and preclinical models.

This guide details the physicochemical properties, validated analytical protocols, and metabolic significance of this compound, providing a self-contained reference for laboratory application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data constitutes the definitive identification parameters for the (5Z,8Z,11Z) isomer, the biologically relevant form derived from mammalian metabolism.

ParameterTechnical Specification
IUPAC Name Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate
Common Name Mead Acid Methyl Ester
CAS Registry Number 14602-39-2
Molecular Weight 320.51 g/mol
Molecular Formula C₂₁H₃₆O₂
Physical State Liquid (Colorless to pale yellow)
Solubility Soluble in ethanol, hexane, chloroform; insoluble in water.[2][3]
SMILES CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC
InChI Key AESHPAQQBZWZMS-NWFXIAEYSA-N
Structural Visualization

The following diagram outlines the structural hierarchy and key chemical identifiers.[2][4]

ChemicalIdentity Compound Methyl icosa-5,8,11-trienoate CAS CAS: 14602-39-2 Compound->CAS MW MW: 320.51 g/mol Compound->MW Formula C21H36O2 Compound->Formula Type Fatty Acid Methyl Ester (FAME) Compound->Type Isomer Isomer: all-cis (Z,Z,Z) Type->Isomer

Figure 1: Chemical identity breakdown of Methyl icosa-5,8,11-trienoate.[1][2][5][3][6][7]

Biological Context: The EFAD Marker

To interpret the presence of Methyl icosa-5,8,11-trienoate in a sample, one must understand the "Holman Triene:Tetraene Ratio."

Under normal physiological conditions, Delta-6 and Delta-5 desaturases preferentially metabolize Linoleic Acid (LA, 18:2 n-6) and Alpha-Linolenic Acid (ALA, 18:3 n-3). However, when these essential fatty acids are absent (EFAD), the enzymes are forced to metabolize Oleic Acid (18:1 n-9), producing Mead Acid.

  • Normal State: High Arachidonic Acid (20:4 n-6) / Low Mead Acid.

  • EFAD State: Low Arachidonic Acid / High Mead Acid.

Analytical quantification involves transesterifying these lipids into their methyl esters (FAMEs), including Methyl icosa-5,8,11-trienoate, for gas chromatography separation.

MetabolicPathway Oleic Oleic Acid (18:1 n-9) (Accumulates in EFAD) Eicosadienoic 18:2 n-9 Oleic->Eicosadienoic Desaturation D6D Delta-6 Desaturase D6D->Eicosadienoic Eicosatrienoic202 20:2 n-9 Eicosadienoic->Eicosatrienoic202 Elongation Elongase Elongase Elongase->Eicosatrienoic202 MeadAcid Mead Acid (20:3 n-9) (Biological Endpoint) Eicosatrienoic202->MeadAcid Desaturation D5D Delta-5 Desaturase D5D->MeadAcid Target Methyl icosa-5,8,11-trienoate (Analytical Analyte) MeadAcid->Target Derivatization Methylation Laboratory Methylation (BF3/MeOH) Methylation->Target

Figure 2: Biosynthetic origin of Mead Acid and its conversion to the analytical methyl ester.

Analytical Methodology: A Self-Validating System

The following protocol outlines the generation and analysis of Methyl icosa-5,8,11-trienoate. This is a self-validating system because the retention time (RT) shift relative to internal standards (like Methyl Arachidonate) confirms identity.

Preparation (Derivatization)

Objective: Convert free Mead Acid or Mead Acid-containing phospholipids into volatile methyl esters (FAMEs).

  • Reagent: 14% Boron Trifluoride (BF₃) in Methanol.

  • Procedure:

    • Dissolve lipid extract in 0.5 mL Hexane.

    • Add 1.0 mL 14% BF₃-MeOH.

    • Heat at 100°C for 60 minutes (sealed tube).

    • Cool to room temperature.

    • Add 1.0 mL H₂O and 1.0 mL Hexane. Vortex vigorously.

    • Centrifuge. Collect the upper organic phase (containing Methyl icosa-5,8,11-trienoate).

    • Dry under nitrogen; reconstitute in heptane for GC injection.

GC-MS Characterization

Instrument: Gas Chromatography-Mass Spectrometry (e.g., Agilent 7890/5977). Column: High-polarity capillary column (e.g., DB-23 or HP-88), 30m x 0.25mm.

ParameterSetting/Characteristic
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 230°C
Retention Index Elutes after Methyl Oleate (18:1) and before Methyl Arachidonate (20:4).
Diagnostic Ions (EI) m/z 320 (Molecular Ion, M⁺)m/z 289 (M - OCH₃)m/z 79, 67, 91 (Hydrocarbon series)m/z 150, 164 (Characteristic cleavage ions)

Validation Check: If the peak at the expected RT does not show a molecular ion of 320, it is likely an artifact or a different isomer. The M-31 loss (289) is a critical confirmation of the methyl ester moiety.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Deriv Derivatization (BF3-MeOH, 100°C) Extract->Deriv PhaseSep Phase Separation (Hexane Layer) Deriv->PhaseSep GCMS GC-MS Analysis (DB-23 Column) PhaseSep->GCMS Data Data Validation: RT relative to C20:4 m/z 320 Detection GCMS->Data

Figure 3: Analytical workflow for isolation and validation.

Handling & Stability

Polyunsaturated Fatty Acid (PUFA) methyl esters are highly susceptible to autoxidation, which generates hydroperoxides and degrades the standard.

  • Storage: -20°C (minimum), preferably -80°C.

  • Atmosphere: Store under Argon or Nitrogen gas to exclude oxygen.

  • Solvent: Store in Hexane or Ethanol containing BHT (Butylated hydroxytoluene) as an antioxidant if not used immediately.

  • Warning: If the liquid turns yellow or viscous, polymerization/oxidation has occurred. Verify purity before use.

References

  • PubChem. (n.d.).[1][2][4] Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)-.[1][2][4][6][7] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link]

  • Holman, R. T. (1960). The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement. Journal of Nutrition.

Sources

Technical Guide: Differentiating Methyl Icosa-5,8,11-trienoate and Arachidonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, analytical, and biological distinctions between Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester) and Arachidonic Acid Methyl Ester .

Executive Summary

In lipidomics and metabolic profiling, the distinction between Methyl icosa-5,8,11-trienoate and Arachidonic acid methyl ester is a critical checkpoint for data integrity.[1][2] While structurally similar, these two Fatty Acid Methyl Esters (FAMEs) represent opposing metabolic states.[2]

  • Arachidonic Acid Methyl Ester (FAME of AA, 20:4n-6): The derivative of the dominant pro-inflammatory precursor in mammals.[1] It is the baseline standard for n-6 fatty acid analysis.[1][2][3]

  • Methyl icosa-5,8,11-trienoate (FAME of Mead Acid, 20:3n-9): The derivative of Mead Acid, a pathological marker that accumulates only during Essential Fatty Acid Deficiency (EFAD) .[1][2][3]

Chemical & Physical Specifications

The core structural difference lies in the degree of unsaturation and the omega (n) series origin. This dictates their separation behavior on polar GC stationary phases.[1][2]

FeatureMethyl icosa-5,8,11-trienoateArachidonic Acid Methyl Ester
Common Name Mead Acid Methyl EsterMethyl Arachidonate
Fatty Acid Source Mead Acid (20:3 n-9)Arachidonic Acid (20:4 n-6)
Shorthand Notation 20:3 Δ5,8,1120:4 Δ5,8,11,14
CAS Number 14602-39-22566-89-4
Molecular Formula C₂₁H₃₆O₂C₂₁H₃₄O₂
Molecular Weight 320.51 g/mol 318.49 g/mol
Double Bonds 3 (Positions 5, 8,[1][2][3][4][5] 11)4 (Positions 5, 8, 11,[1][2][4][6][7][8][9][10] 14)
Omega Series Omega-9 (n-9)Omega-6 (n-6)
Biological Role EFAD Biomarker (Compensatory)Eicosanoid Precursor (Standard)
Structural Visualization[1][3]
  • Mead FAME: Lacks the double bond at position 14.[2] Derived from Oleic Acid (18:1n-9) elongation/desaturation.[1][2][3]

  • AA FAME: Contains the critical double bond at position 14.[2] Derived from Linoleic Acid (18:2n-6).[1][2][3]

Analytical Profiling: GC-MS Separation & Identification[1][2][3]

As an Application Scientist, I strongly advise against using non-polar columns (e.g., 100% Dimethylpolysiloxane like DB-1 or DB-5) for this specific separation.[1][2][3] The boiling point difference is negligible (< 2°C), leading to co-elution.[1][3]

Chromatographic Separation Strategy

Recommended Column: High-polarity cyanopropyl-aryl phase (e.g., DB-23, SP-2560, or CP-Sil 88).[1][2][3] Mechanism: Separation is driven by dipole-dipole interactions with the pi-electrons of the double bonds.[1][2][3]

  • Rule of Thumb: On highly polar phases, retention time increases with the number of double bonds.[1]

  • Elution Order:

    • Methyl icosa-5,8,11-trienoate (20:3) elutes earlier .

    • Arachidonic acid methyl ester (20:4) elutes later .

Mass Spectrometry (EI) Fragmentation

When using GC-MS (Electron Impact, 70eV), the molecular ion (M+) is the definitive discriminator.[1][2]

  • Methyl icosa-5,8,11-trienoate: Look for M+ at m/z 320 .[1][2][3]

  • Arachidonic acid methyl ester: Look for M+ at m/z 318 .[2][3]

Diagnostic Troubleshooting: If you observe a peak at the expected retention time for AA but the mass spectrum shows a 320 ion, you likely have significant Mead acid accumulation, indicating the sample donor is essential fatty acid deficient.

Biological Context: The Holman Index

The ratio of these two compounds is the "Holman Index," the gold standard for diagnosing Essential Fatty Acid Deficiency (EFAD).

The Metabolic Competition

Under normal conditions, the enzymes FADS1 (Δ5 Desaturase) and FADS2 (Δ6 Desaturase) prefer n-6 substrates (Linoleic acid) over n-9 substrates (Oleic acid).[2][3]

  • Healthy State: High AA, negligible Mead Acid.[1][2]

  • Deficiency State: Low Linoleic acid intake removes the competition. The enzymes switch to Oleic acid, producing Mead Acid.[1]

Pathway Visualization

The following diagram illustrates the parallel competitive pathways that generate these two distinct methyl esters.

LipidPathways Oleic Oleic Acid (18:1 n-9) D6D Δ6 Desaturase (FADS2) Oleic->D6D Low Affinity Linoleic Linoleic Acid (18:2 n-6) Linoleic->D6D High Affinity Inter1 18:2 n-9 D6D->Inter1 Inter3 18:3 n-6 (GLA) D6D->Inter3 D5D Δ5 Desaturase (FADS1) Mead Mead Acid (20:3 n-9) *EFAD Marker* D5D->Mead AA Arachidonic Acid (20:4 n-6) *Inflammatory* D5D->AA Elong Elongase (ELOVL5) Inter2 20:2 n-9 Elong->Inter2 Inter4 20:3 n-6 (DGLA) Elong->Inter4 Inter1->Elong Inter2->D5D Inter3->Elong Inter4->D5D

Figure 1: Competitive enzymatic pathways. In the absence of Linoleic Acid (n-6), the enzymes process Oleic Acid (n-9) to produce Mead Acid.[1][2][3]

Experimental Protocol: Derivatization & Analysis

To analyze these fatty acids by GC, they must be converted to their volatile methyl ester forms.[1][2] This protocol ensures complete methylation of both trienes and tetraenes without degradation.

Reagents
  • Solvent: Toluene or Hexane (HPLC Grade).[2]

  • Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol.[2]

  • Internal Standard: Methyl Nonadecanoate (C19:0) - Chosen because it does not interfere with C20 elution regions.[1][2][3]

Step-by-Step Workflow
  • Extraction: Extract total lipids from biological tissue (plasma/cell pellet) using the Folch method (Chloroform:Methanol 2:1). Dry under nitrogen.

  • Solubilization: Resuspend dried lipid residue in 0.5 mL Toluene .

    • Why Toluene? It solubilizes neutral lipids better than hexane and is compatible with BF3.[2]

  • Methylation (Transesterification):

    • Add 1.0 mL BF3-Methanol (14%) .

    • Cap tube tightly (Teflon-lined cap).[1][2][3]

    • Incubate at 100°C for 45 minutes .

    • Critical Control: Do not exceed 60 mins. Polyunsaturated fatty acids (PUFAs) like AA are susceptible to thermal degradation and isomerization.[2]

  • Quenching & Extraction:

    • Cool to room temperature.[2]

    • Add 1.0 mL H₂O to stop the reaction.[2]

    • Add 1.0 mL Hexane to extract the FAMEs.[2]

    • Vortex vigorously for 1 minute; Centrifuge at 2000 x g for 3 minutes.

  • Recovery: Transfer the upper organic layer (Hexane containing FAMEs) to a GC vial.

GC-MS Instrument Parameters
ParameterSetting
Column DB-23 (60m x 0.25mm, 0.25µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C
Split Ratio 10:1 (Adjust based on concentration)
Oven Program 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 230°C (hold 5 min)
Detection MS (Scan 40-450 m/z) or FID

Validation Check: Calculate the Triene/Tetraene Ratio (Peak Area Mead / Peak Area AA).

  • Ratio < 0.2: Normal status.

  • Ratio > 0.4: Indication of Essential Fatty Acid Deficiency [1].[3][11]

References

  • Holman, R. T. (1960).[1][2] The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement. The Journal of Nutrition, 70(3), 405–410.[1] Link

  • PubChem. (n.d.).[2][5] Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester) - Compound Summary. National Library of Medicine.[2] Link

  • PubChem. (n.d.).[2] Arachidonic Acid Methyl Ester - Compound Summary. National Library of Medicine.[2] Link[3]

  • Christie, W. W. (2003).[1][2] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. Link

  • Farkas, J., et al. (2023).[1][2] Simultaneous analysis of fatty acids and fatty acid methyl esters using GC-MS/MS. Analytical and Bioanalytical Chemistry. Link

Sources

Methyl 5,8,11-eicosatrienoate: The Analytical Surrogate for Mead Acid in Essential Fatty Acid Deficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5,8,11-eicosatrienoate (CAS: 14602-39-2) is the fatty acid methyl ester (FAME) derivative of Mead Acid (5,8,11-eicosatrienoic acid; 20:3 n-9).[1] In the context of lipid research and drug development, this molecule serves as the critical analytical proxy for diagnosing Essential Fatty Acid (EFA) deficiency.

Under normal physiological conditions, Mead acid exists in negligible quantities. However, when the body is depleted of the essential n-6 (Linoleic acid) and n-3 (Alpha-linolenic acid) fatty acids, the enzymatic machinery of lipid metabolism shifts substrate preference to Oleic acid (n-9), synthesizing Mead acid as a compensatory structural lipid. Consequently, the quantification of Methyl 5,8,11-eicosatrienoate via Gas Chromatography (GC) or GC-MS provides the most definitive biochemical evidence of EFA deficiency (EFAD).

This guide details the biochemical causality, the specific analytical protocols for its detection, and its utility as a safety biomarker in preclinical drug development.

Part 1: The Biochemical Foundation

The Desaturase Competition Model

To understand why Methyl 5,8,11-eicosatrienoate appears in the chromatograms of deficient subjects, one must understand the substrate competition for Delta-6 Desaturase (D6D) and Delta-5 Desaturase (D5D) .

Mammalian cells cannot insert double bonds at the n-3 or n-6 positions. Therefore, Linoleic Acid (LA, 18:2 n-6) and Alpha-Linolenic Acid (ALA, 18:3 n-3) must be obtained from the diet. These essential fatty acids compete with the non-essential Oleic Acid (OA, 18:1 n-9) for the same elongation and desaturation enzymes.

  • Normal State: D6D has a much higher affinity for n-3 and n-6 substrates. The conversion of Oleic Acid to Mead Acid is competitively inhibited.

  • Deficient State: When intracellular levels of LA and ALA drop, the competitive inhibition is lifted. D6D begins desaturating Oleic Acid, initiating the "Mead Acid Pathway."

This biochemical switch is illustrated below:

MeadPath OA Oleic Acid (18:1 n-9) D6D Delta-6 Desaturase (Rate Limiting) OA->D6D Low Affinity (Active in Deficiency) LA Linoleic Acid (18:2 n-6) LA->D6D High Affinity ALA Alpha-Linolenic Acid (18:3 n-3) ALA->D6D Highest Affinity Inter9 18:2 n-9 D6D->Inter9 Inter6 Gamma-Linolenic (18:3 n-6) D6D->Inter6 Elong Elongase Inter9->Elong Inter6->Elong Inter9_20 20:2 n-9 Elong->Inter9_20 DGLA DGLA (20:3 n-6) Elong->DGLA D5D Delta-5 Desaturase Inter9_20->D5D DGLA->D5D Mead MEAD ACID (20:3 n-9) *The Marker* D5D->Mead AA Arachidonic Acid (20:4 n-6) D5D->AA

Figure 1: The competitive substrate pathways for fatty acid desaturation. Mead Acid is only synthesized when n-6 and n-3 substrates are scarce.

Part 2: Analytical Methodology

The detection of Mead acid is performed by converting the fatty acids in a biological sample (plasma, erythrocytes, or tissue) into their methyl ester forms (FAMEs). Methyl 5,8,11-eicosatrienoate is the specific analyte measured by the detector.

Protocol: Quantification via GC-FID or GC-MS

This protocol is designed to ensure the integrity of the polyunsaturated double bonds during extraction and derivatization.

1. Sample Preparation & Lipid Extraction
  • Matrix: 100 µL Plasma or 50 mg Tissue (Liver/Heart).

  • Internal Standard: Add 10 µg of Methyl-C23:0 (Tricosanoate) or deuterated arachidonic acid (d8-AA) to the sample prior to extraction to correct for recovery losses.

  • Extraction: Use the Folch Method (Chloroform:Methanol 2:1 v/v).

    • Homogenize sample in 2:1 CHCl3:MeOH.

    • Vortex for 1 min; centrifuge at 3000 x g for 10 min.

    • Recover the lower organic phase (containing lipids).

    • Dry under a stream of nitrogen gas (N2) to prevent oxidation.

2. Transesterification (Derivatization)

This step converts the biological Mead Acid into Methyl 5,8,11-eicosatrienoate.

  • Reagent: 14% Boron Trifluoride (BF3) in Methanol or 1% Sulfuric Acid in Methanol.

  • Reaction:

    • Resuspend dried lipids in 1 mL of reagent.

    • Incubate at 100°C for 60 minutes (tightly capped Teflon-lined screw cap).

    • Cool to room temperature.

    • Add 1 mL Hexane and 1 mL H2O.

    • Vortex and centrifuge. The upper Hexane layer contains the Methyl 5,8,11-eicosatrienoate .

3. GC-MS Analysis
  • Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23), 60m x 0.25mm ID. High polarity is required to separate the positional isomers of 20:3 (n-9 vs n-6 vs n-3).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program:

    • Start: 140°C (hold 5 min).

    • Ramp: 4°C/min to 240°C.

    • Hold: 10-20 min.

  • Detection (SIM Mode): Monitor m/z 79, 80, 91 (characteristic hydrocarbon fragments) and the molecular ion m/z 320.3 .

    • Note: Methyl 5,8,11-eicosatrienoate typically elutes before Methyl Arachidonate (20:4 n-6).

Workflow Sample Biological Sample (Plasma/Tissue) Ext Lipid Extraction (Folch Method) Sample->Ext Deriv Transesterification (BF3-MeOH, 100°C) Ext->Deriv Fatty Acids Phase Phase Separation (Hexane Layer) Deriv->Phase FAMEs Analyte Analyte: Methyl 5,8,11-eicosatrienoate Phase->Analyte GC GC-MS Analysis (High Polarity Column) Analyte->GC Data Data Output: Triene/Tetraene Ratio GC->Data

Figure 2: Analytical workflow for the isolation and detection of Methyl 5,8,11-eicosatrienoate.

Part 3: Diagnostic Interpretation

The Holman Index (Triene/Tetraene Ratio)

The absolute concentration of Mead acid is less clinically significant than its ratio to Arachidonic Acid (20:4 n-6). This ratio is known as the Holman Index or the Triene/Tetraene (T/T) ratio.

StatusT/T Ratio (Mead / Arachidonic)Clinical Interpretation
Normal < 0.02Sufficient EFA intake.
Marginal Deficiency 0.02 – 0.2Biochemical deficiency; clinical signs may be absent.
Overt Deficiency > 0.2 (some cite > 0.[2][3]4)EFAD Confirmed. Clinical signs likely (dermatitis, alopecia, thrombocytopenia).

Calculation:



Part 4: Applications in Drug Development

Researchers utilize Methyl 5,8,11-eicosatrienoate as a biomarker in three primary contexts:

Safety Pharmacology & Toxicology

Certain drug classes can disrupt lipid metabolism, inducing a "pseudo-deficiency" or altering desaturase activity.

  • PPAR Agonists: Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) agonists (e.g., fibrates) can induce Delta-6 Desaturase activity. In preclinical rodent studies, this can lead to elevated Mead acid levels even in the presence of adequate dietary linoleic acid, potentially confounding toxicity interpretations [1].
    
  • Desaturase Inhibitors: Drugs targeting SCD1 (Stearoyl-CoA Desaturase-1) for metabolic syndrome or acne can alter the flux of the desaturation pathway. Monitoring the full FAME profile, including the Mead acid derivative, is essential to ensure the drug is not inadvertently causing systemic EFAD [2].

Nutritional Support Formulations (TPN)

For drugs or medical foods intended for patients on Total Parenteral Nutrition (TPN), demonstrating the prevention of EFAD is a regulatory requirement.

  • Study Design: Clinical trials for new Lipid Injectable Emulsions (ILEs), such as those based on fish oil (Omegaven) or olive oil (Clinoleic), use the T/T ratio as a primary efficacy endpoint. The absence of Methyl 5,8,11-eicosatrienoate in patient plasma confirms the lipid emulsion provides adequate essential fatty acids [3].

Metabolic Disease Research

Elevated Mead acid has been observed in conditions of fat malabsorption (e.g., Cystic Fibrosis, Cholestasis). In drug efficacy trials for these conditions, a reduction in the T/T ratio serves as a biomarker for improved lipid absorption and normalized metabolic function [4].

References

  • Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases. Annual Review of Nutrition, 24, 345-376. Link

  • Miyazaki, M., & Ntambi, J. M. (2003). Role of stearoyl-CoA desaturase in lipid metabolism.[4][5][6] Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 113-121. Link

  • Gura, K. M., et al. (2006). Safety and efficacy of a fish-oil-based fat emulsion in the treatment of parenteral nutrition-associated liver disease. Pediatrics, 118(3), e734-e742. Link

  • Jeppesen, P. B., et al. (1998). Essential fatty acid deficiency in patients with severe fat malabsorption.[7] American Journal of Clinical Nutrition, 68(1), 126-133. Link

  • Holman, R. T. (1960). The ratio of trienoic: tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement.[8] Journal of Nutrition, 70(3), 405-410. Link

Sources

The Definitive Guide to Mead Acid Methyl Ester: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mead acid methyl ester, a significant molecule in the study of lipid biochemistry and essential fatty acid metabolism. We will delve into its precise chemical identity, physical characteristics, biological relevance, and the methodologies for its synthesis, offering a resource grounded in scientific literature for professionals in research and drug development.

Unraveling the Identity of Mead Acid Methyl Ester: Nomenclature and Synonyms

Clarity in chemical communication is paramount. Mead acid methyl ester is known by several names, and a thorough understanding of its nomenclature is essential for accurate scientific discourse.

The parent compound, Mead acid, is a polyunsaturated omega-9 fatty acid. Its systematic IUPAC name is (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid .[1][2][3] The designation "(5Z,8Z,11Z)" specifies the cis configuration of the three double bonds located at the 5th, 8th, and 11th carbon atoms. In the shorthand nomenclature for fatty acids, it is designated as 20:3 (n-9) , indicating a 20-carbon chain with three double bonds, with the first double bond located at the ninth carbon from the methyl end of the molecule.[1][3][4]

Consequently, the IUPAC name for its methyl ester is methyl (5Z,8Z,11Z)-eicosa-5,8,11-trienoate .[5] This name explicitly identifies the methyl group attached to the carboxylate function of Mead acid.

A variety of synonyms are used in scientific literature and commercial sources. Being familiar with these is crucial for comprehensive literature searches and product sourcing.

Common Synonyms for Mead Acid Methyl Ester:

  • 5(Z),8(Z),11(Z)-Eicosatrienoic Acid methyl ester[5][6]

  • cis-5,8,11-Eicosatrienoic acid methyl ester[7]

  • SFE 21:3[6]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of Mead acid methyl ester dictate its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C21H36O2[5][6]
Molecular Weight 320.5 g/mol [5][6]
CAS Number 14602-39-2[5][6]
Appearance Colorless oil[8]
Purity ≥90% to ≥98% (commercially available)[8]
Solubility Soluble in ethanol, acetone, hexane, DMF, and DMSO.[6][8]
Storage Temperature -20°C for long-term storage.[8]

The Biological Significance of the Parent Compound: Mead Acid

Mead acid methyl ester is primarily utilized as a standard for the analysis of its parent fatty acid, Mead acid.[5][6] The biological importance of Mead acid itself is profound, particularly as a biomarker for essential fatty acid deficiency (EFAD).[1][3]

In mammals, the synthesis of polyunsaturated fatty acids is largely dependent on dietary intake of essential fatty acids like linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid). When these are deficient in the diet, the body compensates by synthesizing Mead acid from oleic acid (an omega-9 fatty acid) through a series of elongation and desaturation reactions.[1][3] Therefore, elevated levels of Mead acid in tissues and blood are a key indicator of EFAD.[1][3]

Biosynthesis of Mead Acid

The endogenous synthesis of Mead acid from oleic acid is a crucial physiological response to the lack of essential fatty acids. This pathway involves the same enzymatic machinery responsible for the metabolism of omega-3 and omega-6 fatty acids.

cluster_enzymes Enzymatic Steps Oleic Acid (18:1, n-9) Oleic Acid (18:1, n-9) Elongase Elongase Oleic Acid (18:1, n-9)->Elongase 20:1, n-9 20:1, n-9 Elongase->20:1, n-9 Δ5-Desaturase Δ5-Desaturase 20:1, n-9->Δ5-Desaturase 20:2, n-9 20:2, n-9 Δ5-Desaturase->20:2, n-9 Δ8-Desaturase (via Δ6-Desaturase activity) Δ8-Desaturase (via Δ6-Desaturase activity) 20:2, n-9->Δ8-Desaturase (via Δ6-Desaturase activity) Mead Acid (20:3, n-9) Mead Acid (20:3, n-9) Δ8-Desaturase (via Δ6-Desaturase activity)->Mead Acid (20:3, n-9)

Caption: Biosynthetic pathway of Mead acid from oleic acid.

Metabolism and Signaling of Mead Acid

Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are also responsible for the metabolism of arachidonic acid, leading to the formation of various eicosanoid-like molecules.[2][9][10] These metabolites can have their own biological activities. For instance, Mead acid can be converted to leukotrienes C3 and D3.[9] It is also metabolized by 5-lipoxygenase to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE), which can stimulate human blood eosinophils and neutrophils.[9]

cluster_pathways Metabolic Pathways Mead Acid Mead Acid COX Enzymes COX Enzymes Mead Acid->COX Enzymes LOX Enzymes LOX Enzymes Mead Acid->LOX Enzymes Prostaglandin-like compounds Prostaglandin-like compounds COX Enzymes->Prostaglandin-like compounds Inflammatory Response Modulation Inflammatory Response Modulation Prostaglandin-like compounds->Inflammatory Response Modulation Leukotriene C3, D3 Leukotriene C3, D3 LOX Enzymes->Leukotriene C3, D3 5-HETrE 5-HETrE LOX Enzymes->5-HETrE Inflammatory and Allergic Responses Inflammatory and Allergic Responses Leukotriene C3, D3->Inflammatory and Allergic Responses 5-oxo-ETrE 5-oxo-ETrE 5-HETrE->5-oxo-ETrE Eosinophil and Neutrophil Stimulation Eosinophil and Neutrophil Stimulation 5-oxo-ETrE->Eosinophil and Neutrophil Stimulation

Caption: Metabolic pathways of Mead acid.

Synthesis of Mead Acid Methyl Ester: An Experimental Protocol

The synthesis of Mead acid methyl ester from Mead acid is a straightforward esterification reaction. While various methods exist for the esterification of carboxylic acids, a common and reliable approach involves acid-catalyzed esterification using methanol.[11][12]

Principle

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, Mead acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to form Mead acid methyl ester and water. The reaction is reversible, and to drive it towards the product side, an excess of methanol is often used.

Materials and Reagents
  • Mead Acid (≥98% purity)

  • Anhydrous Methanol (ACS grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hexane (ACS grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and drying

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of Mead acid in an excess of anhydrous methanol (e.g., 100 mg of Mead acid in 10 mL of methanol).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 2-4 hours with continuous stirring.

  • Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of hexane and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid. Finally, wash with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (hexane and excess methanol) using a rotary evaporator.

  • Purification (Optional): If necessary, the resulting Mead acid methyl ester can be further purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

  • Verification: The identity and purity of the synthesized Mead acid methyl ester should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_workflow Synthesis Workflow Start Start Dissolve Mead Acid in Methanol Dissolve Mead Acid in Methanol Start->Dissolve Mead Acid in Methanol Add H₂SO₄ Catalyst Add H₂SO₄ Catalyst Dissolve Mead Acid in Methanol->Add H₂SO₄ Catalyst Reflux (2-4h) Reflux (2-4h) Add H₂SO₄ Catalyst->Reflux (2-4h) Cool to RT Cool to RT Reflux (2-4h)->Cool to RT Extraction with Hexane Extraction with Hexane Cool to RT->Extraction with Hexane Wash with NaHCO₃ Wash with NaHCO₃ Extraction with Hexane->Wash with NaHCO₃ Dry with Na₂SO₄ Dry with Na₂SO₄ Wash with NaHCO₃->Dry with Na₂SO₄ Solvent Evaporation Solvent Evaporation Dry with Na₂SO₄->Solvent Evaporation Purification (Optional) Purification (Optional) Solvent Evaporation->Purification (Optional) Verification (GC-MS/NMR) Verification (GC-MS/NMR) Purification (Optional)->Verification (GC-MS/NMR) End End Verification (GC-MS/NMR)->End

Caption: Experimental workflow for the synthesis of Mead acid methyl ester.

Conclusion

Mead acid methyl ester is a vital tool for researchers investigating lipid metabolism and the physiological consequences of essential fatty acid deficiency. A clear understanding of its nomenclature, physicochemical properties, and the biological roles of its parent compound is essential for its effective use in a laboratory setting. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into the intricate world of fatty acid biochemistry.

References

  • Mead acid - Wikipedia. [Link]

  • Mead Acid | C20H34O2 | CID 5312531 - PubChem. [Link]

  • The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC. [Link]

  • (PDF) The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - ResearchGate. [Link]

  • Mead acid - Tuscany Diet. [Link]

  • Mead acid - bionity.com. [Link]

  • Acid esterification-alkaline transesterification process for methyl ester production from crude rubber seed oil - PubMed. [Link]

  • MEAD ACID METHYL ESTER - ChemBK. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Fatty acids, C6-12, Me esters - Substance Details - SRS | US EPA. [Link]

  • Mead acid methyl ester - Wasteless Bio. [Link]

  • A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs - ResearchGate. [Link]

Sources

Technical Guide: Solubility and Physical Characteristics of Methyl Icosa-5,8,11-trienoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl icosa-5,8,11-trienoate (also known as Mead Acid methyl ester) is the esterified derivative of Mead Acid (20:3 n-9), a hallmark biomarker for Essential Fatty Acid Deficiency (EFAD). Unlike its free acid counterpart, the methyl ester exhibits distinct lipophilicity and volatility profiles that make it the preferred form for gas chromatography (GC) analysis and specific cellular delivery systems.

This guide provides a rigorous technical breakdown of its physical properties, validated solubilization workflows for biological assays, and critical storage protocols to mitigate auto-oxidation.

Part 1: Physicochemical Profile[1]

The following data aggregates experimental and predicted values to establish a baseline for analytical identification.

Table 1: Core Physical Specifications
PropertySpecificationTechnical Note
IUPAC Name Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate"Eicosa" is a common synonym for "Icosa".
CAS Number 14602-39-2 Specific to the methyl ester form.[1][2][3][4][5]
Molecular Formula C₂₁H₃₆O₂
Molecular Weight 320.51 g/mol
Physical State Liquid (Oil)Colorless to pale yellow at room temperature.
Boiling Point ~416°C (Predicted)High boiling point requires high-temp GC columns.
Density ~0.91 g/cm³Lighter than water; forms a supernatant if not emulsified.
LogP (Octanol/Water) ~7.3 (Predicted)Highly lipophilic; negligible aqueous solubility.
Refractive Index 1.47 (Predicted)

Part 2: Solubility & Solution Chemistry

Understanding the solubility profile is critical for experimental success. Methyl icosa-5,8,11-trienoate is hydrophobic . Direct addition to aqueous buffers (PBS, culture media) will result in phase separation, inconsistent dosing, and experimental failure.

Validated Solubilization Protocol: The Organic Step-Down Method

To introduce this lipid into an aqueous environment (e.g., cell culture), you must use an intermediate organic solvent carrier.

Recommended Solvents:

  • Ethanol (EtOH): Solubility > 50 mg/mL.[1] Best for cell culture (low toxicity).

  • DMSO: Solubility > 50 mg/mL.[1] Good for chemical assays; watch for cytotoxicity > 0.1%.

  • Dimethyl Formamide (DMF): Solubility > 30 mg/mL.

Step-by-Step Workflow
  • Preparation of Master Stock (Organic):

    • Dissolve the neat oil in high-grade Ethanol or DMSO to a concentration of 10–50 mg/mL .

    • Critical: Purge the vial with Argon gas immediately after opening to prevent oxidation.

  • Preparation of Working Solution (Aqueous):

    • Calculate the volume required to achieve the final concentration.

    • Technique: While vortexing the aqueous buffer (PBS or Media) rapidly, add the organic stock dropwise .

    • Constraint: Ensure the final organic solvent concentration is < 0.5% to avoid solvent-induced toxicity or protein denaturation.

  • Solubility Limit:

    • In aqueous buffers (pH 7.2), the maximum solubility is approximately 0.2 – 0.5 mg/mL and is only stable for ~24 hours.

Visualization: Solubilization Decision Logic

Solubilization_Workflow Neat_Oil Neat Methyl Icosa-5,8,11-trienoate Organic_Solvent Select Carrier Solvent (EtOH / DMSO / DMF) Neat_Oil->Organic_Solvent Dissolve Master_Stock Master Stock Solution (10-50 mg/mL) Organic_Solvent->Master_Stock Vortex_Mixing Rapid Vortex Mixing (Dropwise Addition) Master_Stock->Vortex_Mixing Dilute 1:100+ Aqueous_Buffer Aqueous Buffer (PBS / Media) Aqueous_Buffer->Vortex_Mixing Final_Solution Working Solution (Max 0.5 mg/mL) Vortex_Mixing->Final_Solution Stable Emulsion Precipitation Precipitation/Phase Separation Vortex_Mixing->Precipitation If Solvent > 1%

Figure 1: The "Organic Step-Down" method ensures stable dispersion of the lipophilic ester into aqueous media.

Part 3: Stability & Storage Protocols

Polyunsaturated fatty acids (PUFAs) like Methyl icosa-5,8,11-trienoate contain methylene-interrupted double bonds. The hydrogen atoms on the methylene carbons (between double bonds) are bis-allylic , making them extremely susceptible to hydrogen abstraction and subsequent free-radical oxidation.

The Degradation Pathway
  • Initiation: Light/Heat/Metal ions remove a hydrogen atom.

  • Propagation: Oxygen reacts with the radical to form a peroxyl radical.

  • Outcome: Formation of hydroperoxides, aldehydes, and polymerization (gumming).

Mandatory Storage Protocol

To maintain purity >98% over long durations (>1 year), strict adherence to the following is required:

  • Temperature: Store at -20°C or lower. -80°C is preferred for long-term archiving.

  • Atmosphere: Air is the enemy. Always displace headspace air with Argon or Nitrogen before sealing vials. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid.

  • Container: Use amber glass vials to prevent photo-oxidation. Avoid plastics that may leach plasticizers (phthalates) into the lipid.

Part 4: Analytical Characterization (GC-MS)

Because this molecule is already a methyl ester (FAME), it bypasses the derivatization step typically required for fatty acid analysis, making it an excellent external standard.

Gas Chromatography (GC) Parameters

When verifying purity or concentration, use the following baseline parameters:

  • Column: Fused silica capillary column (e.g., SP-2560 or DB-23). High polarity is needed to separate geometric isomers.

  • Carrier Gas: Helium (constant flow, ~1 mL/min).

  • Oven Profile:

    • Start: 140°C (Hold 5 min).

    • Ramp: 4°C/min to 240°C.

    • Hold: 10–20 min at 240°C.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Visualization: Analytical & Stability Logic

Stability_Analysis cluster_results Analytical Outcome Storage Storage Condition (-20°C, Argon Purge) Exposure Exposure to Air/Heat Storage->Exposure Improper Handling GC_Analysis GC-MS Analysis Storage->GC_Analysis Direct Injection Oxidation Bis-allylic Oxidation (Peroxide Formation) Exposure->Oxidation Oxidation->GC_Analysis Chromatogram Chromatogram Output GC_Analysis->Chromatogram Clean_Peak Single Peak (Pure) Chromatogram->Clean_Peak Intact Dirty_Peak Peak Broadening + Polymer Artifacts Chromatogram->Dirty_Peak Degraded

Figure 2: Impact of storage conditions on analytical integrity. Oxidation results in peak broadening and artifact formation.

Part 5: Biological Context

Mead Acid (20:3 n-9) is biosynthesized from oleic acid (18:1 n-9) only when essential fatty acids (linoleic and alpha-linolenic acid) are absent.

  • The Triene/Tetraene Ratio: In EFAD, Mead acid levels rise while Arachidonic acid (20:4 n-6) levels fall. The ratio of Mead Acid to Arachidonic Acid (T/T ratio) > 0.2 is the clinical diagnostic for EFAD.

  • Research Use: The methyl ester form discussed here is primarily used as:

    • A quantitative standard to calibrate GC-MS instruments for T/T ratio testing.

    • A lipophilic prodrug to deliver Mead Acid into cells to study its anti-inflammatory properties (it inhibits leukotriene synthesis).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10958200, Methyl 5,8,11-eicosatrienoate. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 5,8,11-Eicosatrienoic acid, methyl ester.[1][3][4] Retrieved from [Link]

Sources

The Metabolic & Analytical Architecture of 5,8,11-Eicosatrienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8,11-eicosatrienoic acid methyl ester (Mead acid methyl ester) occupies a dual niche in lipid biochemistry. To the analytical chemist, it is the stable, volatile derivative required for Gas Chromatography (GC) quantification of Mead acid—the definitive biomarker of Essential Fatty Acid (EFA) deficiency. To the cell biologist, it serves as a lipophilic "prodrug" that permeates cellular membranes more efficiently than its free acid counterpart, acting as a delivery vehicle for intracellular Mead acid accumulation.

This guide deconstructs the molecule’s trajectory through two distinct lenses: its biological bioactivation (hydrolysis and downstream signaling) and its analytical detection (derivatization and mass spectrometry).

Part 1: The Bioactivation Interface

From Ester to Effector

The methyl ester form of 5,8,11-eicosatrienoic acid is not the primary substrate for inflammatory enzymes. It is a metabolic precursor. Upon introduction to a biological system (e.g., cell culture), it must undergo hydrolysis to enter the eicosanoid cascade.

1. Cellular Uptake and Hydrolysis

Unlike free fatty acids, which require fatty acid transport proteins (FATPs) or CD36 for efficient uptake, the methyl ester is highly lipophilic and crosses the plasma membrane via passive diffusion. Once intracellular, it encounters Carboxylesterases (CES) , primarily located in the endoplasmic reticulum (ER).

  • Mechanism: Intracellular esterases cleave the methyl group.

  • Reaction:

    
    
    
  • Outcome: Release of free 5,8,11-eicosatrienoic acid (Mead Acid) into the cytosolic pool, where it competes with Arachidonic Acid (AA) for incorporation into membrane phospholipids or direct enzymatic oxygenation.

The Mead Acid Cascade (Downstream Metabolism)

Once hydrolyzed, the free acid enters the "Oleic Acid Series" of metabolism. Unlike the Arachidonic Acid (n-6) cascade which produces pro-inflammatory mediators, the Mead Acid (n-9) cascade is largely anti-inflammatory or functionally inert, often termed "metabolic silence."

A. The 5-Lipoxygenase (5-LOX) Shunt

Mead acid is a competent substrate for 5-Lipoxygenase.[1]

  • Primary Metabolite: 5-hydroxy-eicosatrienoic acid (5-HETrE) .[2]

  • Secondary Metabolites: Cysteinyl Leukotrienes (LTC3, LTD3, LTE3) .

  • Significance: 5-HETrE is a potent inhibitor of LTB4 synthesis. By occupying the 5-LOX enzyme, Mead acid reduces the production of the highly chemotactic LTB4, thereby dampening neutrophil recruitment.

B. The Cyclooxygenase (COX) Blockade

Mead acid is a poor substrate for COX-1 and COX-2. It does not readily form prostaglandins (like PGE2). Instead, it acts as a competitive inhibitor at the COX active site, preventing the oxygenation of Arachidonic Acid. This "dead-end" interaction is a key mechanism by which EFA deficiency suppresses acute inflammation.

Visualization: The Metabolic Map

The following diagram illustrates the bioactivation of the methyl ester and its divergence into the n-9 metabolic pathway.

MeadAcidPathways MethylEster 5,8,11-Eicosatrienoic Acid Methyl Ester (Exogenous) Hydrolysis Intracellular Hydrolysis (Carboxylesterases) MethylEster->Hydrolysis Passive Diffusion MeadAcid Free Mead Acid (5,8,11-20:3 n-9) Hydrolysis->MeadAcid Activation Membrane Membrane Phospholipids (Displacement of Arachidonic Acid) MeadAcid->Membrane Acylation LOX5 5-Lipoxygenase (5-LOX) MeadAcid->LOX5 Oxygenation COX Cyclooxygenase (COX-1/2) MeadAcid->COX Binding HETRE 5-HETrE (Leukotriene B4 Antagonist) LOX5->HETRE LTC3 Leukotriene C3 (LTC3) LOX5->LTC3 Inhibition Competitive Inhibition (Reduced Prostaglandins) COX->Inhibition No Product Formed

Figure 1: The Bioactivation and Metabolic Fate of Mead Acid Methyl Ester. The ester acts as a precursor to the free acid, which subsequently diverts inflammatory signaling via 5-LOX and COX inhibition.

Part 2: Analytical Utility & Protocols

The Methyl Ester as an Analytical Standard[3][4]

In lipidomics, the methyl ester is the "Gold Standard" format for Gas Chromatography-Mass Spectrometry (GC-MS). Free fatty acids (FFAs) are difficult to analyze via GC due to hydrogen bonding of the carboxylic acid group, which causes peak tailing and adsorption. Methylation (transesterification) eliminates this polarity, making the molecule volatile and stable.

Protocol: Quantification of Mead Acid via GC-MS

Objective: To quantify Mead Acid levels in biological tissue using the methyl ester as the analyte.

Reagents Required:
  • Internal Standard: C19:0 Methyl Ester or d5-Mead Acid Methyl Ester.

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: Chloroform/Methanol (2:1 v/v).

Step-by-Step Workflow:
  • Lipid Extraction (Folch Method):

    • Homogenize tissue sample in Chloroform/Methanol (2:1).

    • Add 0.25 volumes of 0.9% NaCl to induce phase separation.

    • Centrifuge at 1000 x g for 10 mins. Collect the lower organic phase (lipids).

    • Dry under nitrogen gas (

      
      ).
      
  • Transesterification (The Critical Step):

    • Resuspend dried lipids in 1 mL of 14%

      
      -Methanol.
      
    • Incubate at 100°C for 60 minutes in a sealed screw-cap vial. Note: This converts membrane-bound Mead Acid into 5,8,11-eicosatrienoic acid methyl ester.

    • Cool to room temperature. Add 1 mL Hexane and 1 mL

      
      .
      
    • Vortex and centrifuge.[3] The FAMEs (Fatty Acid Methyl Esters) will partition into the upper Hexane layer.

  • GC-MS Analysis:

    • Column: Fused silica capillary column (e.g., DB-23 or SP-2560) optimized for PUFA separation.

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: 150°C (2 min)

      
       4°C/min 
      
      
      
      240°C.
    • Detection: Electron Impact (EI) ionization.

    • Key Identification Ions (m/z):

      • Molecular Ion (

        
        ):  320
        
      • Base Peak: Often m/z 79 or 81 (characteristic of PUFAs).

      • McLafferty Rearrangement: m/z 74 (characteristic of methyl esters).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Tissue/Plasma) Extract Lipid Extraction (Folch Method) Sample->Extract Deriv Transesterification (BF3-MeOH, 100°C) Extract->Deriv FAME Formation of Mead Acid Methyl Ester Deriv->FAME GCMS GC-MS Analysis (EI Mode) FAME->GCMS Data Quantification (Holman Index) GCMS->Data

Figure 2: Analytical workflow for converting biological Mead Acid into its Methyl Ester form for GC-MS quantification.

Part 3: Research & Drug Development Implications

The Holman Index (Triene/Tetraene Ratio)

The concentration of 5,8,11-eicosatrienoic acid methyl ester (derived from serum) is the numerator in the Holman Index , the clinical standard for diagnosing EFA deficiency.

  • Formula: [Mead Acid (20:3 n-9)] / [Arachidonic Acid (20:4 n-6)][4]

  • Threshold: A ratio > 0.2 indicates biochemical EFA deficiency.

  • Relevance: In drug toxicity studies, an elevated ratio suggests the drug may be interfering with intestinal lipid absorption or hepatic desaturase activity (FADS1/2).

Therapeutic Potential

Researchers are investigating the methyl ester as a topical anti-inflammatory agent. By delivering Mead acid to psoriatic or inflamed skin, it may locally displace Arachidonic acid, reducing the "fuel" available for pro-inflammatory prostaglandin production.

References

  • Lefkowith, J. B., et al. (1990).[5] Essential fatty acid deficiency: Probing the role of arachidonate in biology.[5] Advances in Prostaglandin, Thromboxane, and Leukotriene Research.[5]

  • Cleland, L. G., et al. (1996). The role of Mead acid (5,8,11-eicosatrienoic acid) in the anti-inflammatory effects of essential fatty acid deficiency. Journal of Biological Chemistry.[5]

  • Cayman Chemical. (2024). 5(Z),8(Z),11(Z)-Eicosatrienoic Acid methyl ester Product Information.

  • Ichi, I., et al. (2014).[6] Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency.[7] Biochimica et Biophysica Acta.

  • NIST Mass Spectrometry Data Center. (2024). cis-5,8,11-Eicosatrienoic acid, methyl ester Mass Spectrum.[8][9]

Sources

Methodological & Application

High-Resolution GC-MS Profiling of Methyl Icosa-5,8,11-trienoate (Mead Acid Methyl Ester)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Lipid-2026-MA

Abstract & Biological Significance

This protocol details the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) quantification of Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester).

Mead Acid (20:3 n-9) is a critical biomarker for Essential Fatty Acid Deficiency (EFAD) . Under normal physiological conditions, the body preferentially metabolizes Linoleic acid (18:2 n-6) and


-Linolenic acid (18:3 n-3). However, when these dietary sources are scarce, the desaturase/elongase enzymatic machinery (specifically 

5- and

6-desaturases) shifts substrate affinity to Oleic acid (18:1 n-9), synthesizing Mead acid.

The Diagnostic Ratio: The Triene/Tetraene (T/T) ratio—specifically Mead Acid (20:3 n-9) to Arachidonic Acid (20:4 n-6)—is the clinical gold standard for EFAD diagnosis. A T/T ratio


 (sometimes 

) indicates deficiency.
Analytical Challenge: Isomer Resolution

The primary challenge in this analysis is the chromatographic separation of Mead Acid Methyl Ester (20:3 n-9) from its structural isomer Dihomo-


-linolenic Acid Methyl Ester (DGLA, 20:3 n-6) . These molecules share the same molecular weight (320.5 Da) and similar fragmentation patterns. Success depends entirely on the selectivity of the stationary phase.

Experimental Workflow

The following diagram outlines the critical path from biological sample to validated data.

G Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Homogenization IS_Add Internal Standard Addition (C21:0 FAME) Extraction->IS_Add Spiking Derivatization Transesterification (14% BF3 in MeOH) IS_Add->Derivatization N2 Blowdown & Reconstitution Phase_Sep Phase Separation (Hexane/Water) Derivatization->Phase_Sep Salt-Assisted Partition GC_Sep GC Separation (100m Biscyanopropyl Column) Phase_Sep->GC_Sep Injection (Split) MS_Det MS Detection (SIM Mode: m/z 74, 320) GC_Sep->MS_Det Elution Data_QC Data Analysis & QC (T/T Ratio Calculation) MS_Det->Data_QC Integration

Figure 1: Analytical workflow for the targeted analysis of Mead Acid Methyl Ester. Note the critical placement of Internal Standard (IS) addition prior to derivatization to account for reaction efficiency.

Reagents & Materials

Chemicals[1][2][3][4][5]
  • Target Standard: Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester), >99% purity.

  • Interference Check Standard: Methyl 8,11,14-eicosatrienoate (DGLA Methyl Ester).

  • Internal Standard (IS): Methyl heneicosanoate (C21:0) or Methyl nonadecanoate (C19:0). Note: C21:0 is preferred as it elutes in the C20 region but is biologically rare.

  • Derivatization Reagent: Boron Trifluoride (BF

    
    ) in Methanol (14% w/v).
    
  • Solvents: Hexane (HPLC Grade), Methanol (LC-MS Grade), Chloroform (or Dichloromethane).

  • Antioxidant: Butylated hydroxytoluene (BHT) (0.01% w/v in extraction solvent) to prevent PUFA oxidation.

Detailed Protocol

Phase 1: Sample Preparation (Lipid Extraction & Methylation)

Rationale: Direct injection of fatty acids causes peak tailing and adsorption. Conversion to Fatty Acid Methyl Esters (FAMEs) increases volatility and improves peak shape.

  • Extraction:

    • Aliquot 100

      
      L of plasma or 50 mg of tissue homogenate into a glass screw-cap tube.
      
    • Add 10

      
      L of Internal Standard solution  (C21:0, 1 mg/mL in Hexane).
      
    • Add 2 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.

    • Vortex for 1 minute; centrifuge at 3000 x g for 5 minutes.

    • Isolate the lower organic phase (lipids) and transfer to a clean reaction vial.

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C.
      
  • Transesterification (Derivatization):

    • Reconstitute the dried residue in 0.5 mL Hexane.

    • Add 1 mL of 14% BF

      
      -Methanol .
      
    • Cap tightly (Teflon-lined cap) and incubate at 100°C for 60 minutes .

    • Critical Control: Ensure the cap is tight; loss of methanol volume changes reaction kinetics.

    • Cool to room temperature.

  • Partitioning:

    • Add 1 mL of Hexane and 1 mL of Saturated NaCl (aq) (stops the reaction and drives FAMEs into hexane).

    • Vortex vigorously for 30 seconds.

    • Centrifuge to separate layers.

    • Transfer the top Hexane layer to a GC vial containing a glass insert.

Phase 2: GC-MS Instrumentation Parameters

Rationale: A highly polar column is required to separate the positional isomers (n-9 vs n-6). Standard non-polar columns (e.g., DB-5) are insufficient.

ParameterSetting / Specification
GC System Agilent 7890B / 8890 or equivalent
Column 100 m

0.25 mm

0.20

m Biscyanopropyl Polysiloxane (e.g., Restek Rt-2560, Agilent HP-88, or Supelco SP-2560)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split/Splitless (Split 10:1 recommended to prevent column overload) @ 250°C
Oven Program Initial: 100°C (hold 4 min)Ramp 1: 10°C/min to 175°C (hold 0 min)Ramp 2: 1°C/min to 240°C (hold 10 min)Note: The slow ramp (1°C/min) is crucial for isomer resolution.[1]
Transfer Line 250°C
Phase 3: Mass Spectrometry (EI) Detection

Rationale: Electron Ionization (EI) provides fragmentation for structural confirmation. SIM mode maximizes sensitivity for the target trace analyte.

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: SIM (Selected Ion Monitoring)

SIM Table for Methyl icosa-5,8,11-trienoate:

Ion (m/z)TypePurpose
320.3 TargetMolecular Ion (

) - Quantifier
74.1 QualifierMcLafferty Rearrangement (Base peak for saturated FAMEs, high in PUFAs)
79.1 QualifierHydrocarbon series (typical for PUFAs)
67.1 QualifierHydrocarbon series
150.1 QualifierDiagnostic fragment

Data Analysis & Interpretation

Isomer Identification Logic

The most frequent error in Mead acid analysis is misidentification with DGLA (20:3 n-6).

  • Retention Time (RT): On a biscyanopropyl column (highly polar), elution order is generally determined by the number of double bonds and their position.

    • Elution Order: C20:0

      
       C20:1 
      
      
      
      C20:2
      
      
      C20:3 n-6 (DGLA)
      
      
      C20:3 n-9 (Mead)
      
      
      C20:4 n-6 (Arachidonic).
    • Note: Mead acid elutes after DGLA on these specific columns (check specific column application note, as SP-2560 and HP-88 can vary slightly). Always run a mixed standard.

  • Quantification Calculation:

    
    
    
    • Where

      
       is the Response Factor determined from the calibration curve.
      
Troubleshooting Guide

DecisionTree Start Issue: Poor Peak Resolution or Missing Peak CheckRT Check Retention Time of Standards Start->CheckRT Coelution Is Mead Acid co-eluting with C20:3 n-6? CheckRT->Coelution Missing Peak Missing? CheckRT->Missing TempProg Action: Decrease Ramp Rate (0.5°C/min between 180-220°C) Coelution->TempProg Yes ColType Action: Verify Column Type (Must be Biscyanopropyl) Coelution->ColType No, but broad DerivCheck Check Derivatization (Water in reaction?) Missing->DerivCheck ReRun Action: Repeat with Fresh BF3-MeOH DerivCheck->ReRun Yes

Figure 2: Troubleshooting logic for FAME isomer separation issues.

References

  • NIST Mass Spectrometry Data Center. (2023). cis-5,8,11-Eicosatrienoic acid, methyl ester Mass Spectrum. National Institute of Standards and Technology. [Link]

  • AOCS. (2017). Official Method Ce 1b-89: Fatty Acid Composition of Marine Oils by GLC.[2][3][4] American Oil Chemists' Society.[2][4] [Link]

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Kawashima, H., & Yoshizawa, K. (2023).[5] The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid.[5][6][7] Lipids in Health and Disease, 22(1), 172.[5] [Link]

  • Agilent Technologies. (2018). Analysis of Omega-3 and Omega-6 Fatty Acids in Food using Agilent J&W HP-88 GC Columns. [Link]

Sources

HPLC separation methods for polyunsaturated fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of Polyunsaturated Fatty Acid Methyl Esters (PUFA-FAMEs)

Executive Summary

While Gas Chromatography (GC) remains the standard for routine fatty acid profiling (e.g., AOCS Ce 1b-89), it poses significant risks for highly unsaturated species. The high temperatures required for GC volatilization can induce thermal degradation, isomerization (cis-trans shifting), and polymerization of long-chain Polyunsaturated Fatty Acids (PUFAs).

This guide details an HPLC-based workflow for PUFA-FAMEs. Unlike GC, HPLC operates at ambient temperatures, preserving the integrity of labile analytes like Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA). We utilize an orthogonal approach: Silver-Ion Chromatography (Ag-HPLC) for unsaturation-based separation and C30 Reversed-Phase (RP-HPLC) for superior shape selectivity compared to traditional C18.

Part 1: The Chemistry of Separation

To achieve baseline resolution of complex PUFA mixtures, one must exploit two distinct physicochemical properties:

  • 
    -Electron Complexation (Ag-HPLC): 
    Silver ions (
    
    
    
    ) impregnated in the stationary phase act as electron acceptors. They form weak, reversible charge-transfer complexes with the
    
    
    -electrons of the FAME double bonds.
    • Rule of Retention: Retention increases with the number of double bonds.

    • Geometry Effect:Cis isomers form more stable complexes (and retain longer) than trans isomers due to steric accessibility.

  • Hydrophobic Partitioning & Shape Selectivity (RP-HPLC): Separation is driven by the Equivalent Chain Length (ECL). While C18 columns separate strictly by hydrophobicity, C30 columns provide "shape selectivity."[1] The long C30 alkyl chains order themselves rigidly, allowing them to discriminate between the "kinked" shape of cis-PUFAs and the linear shape of saturated or trans-FAMEs.

Part 2: Visualizing the Workflow

The following diagram outlines the decision matrix for selecting the correct separation mode based on the analytical goal.

PUFA_Workflow Sample Raw Lipid Sample (Fish Oil, Algal Oil) Deriv Derivatization to FAMEs (Acid-Catalyzed Methylation) Sample->Deriv AOCS Ce 1b-89 Decision Select Separation Mode Deriv->Decision AgHPLC Protocol A: Silver-Ion HPLC (Separation by Unsaturation) Decision->AgHPLC Goal: Isomer Resolution (cis vs trans) RPHPLC Protocol B: C30 RP-HPLC (Separation by Chain Length/Shape) Decision->RPHPLC Goal: Lipid Profiling (EPA vs DHA) Detect Detection (CAD / ELSD) AgHPLC->Detect RPHPLC->Detect

Figure 1: Decision matrix for PUFA-FAME analysis. Ag-HPLC is prioritized for isomeric resolution, while C30-RP-HPLC is preferred for general profiling.

Part 3: Experimental Protocols

Protocol A: Silver-Ion (Argentation) HPLC

Best for: Separating FAMEs based strictly on the number of double bonds (e.g., separating Saturates < Monoenes < Dienes < Trienes).

1. System Configuration:

  • Column: ChromSpher 5 Lipids (Ag-loaded cation exchange) or equivalent. 250 x 4.6 mm, 5 µm.

  • Temperature: Ambient (20–25°C). Note: Higher temperatures reduce the stability of the Ag-

    
     complex, reducing resolution.
    
  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[2][3]

    • Why not UV? FAMEs lack strong chromophores. UV at 205 nm is non-specific and prone to gradient baseline drift.

2. Mobile Phase Strategy:

  • Solvent A: n-Hexane (Non-polar carrier).

  • Solvent B: Acetonitrile (Polar modifier, elutes highly unsaturated species).

  • Solvent C: Isopropanol (Cleaning solvent).

3. Gradient Table:

Time (min)% Hexane (A)% ACN (B)Flow (mL/min)Phase Description
0.010001.0Injection / Equilibration
15.098.51.51.0Elution of Saturates & Monoenes
30.095.05.01.0Elution of Dienes & Trienes
45.090.010.01.0Elution of EPA/DHA (Polyenes)
50.050.050.01.0Column Wash (Remove oxidized lipids)
55.010001.0Re-equilibration

4. Critical Causality: Acetonitrile acts as a "displacer." It competes with the FAME double bonds for the Silver ions. As %B increases, species with more double bonds (stronger retention) are displaced and eluted.

Protocol B: C30 Reversed-Phase HPLC

Best for: Resolving positional isomers and chain-length variants (e.g., C20:5 n-3 vs C22:6 n-3).

1. System Configuration:

  • Column: Develosil C30-UG-5 or YMC Carotenoid C30. 250 x 4.6 mm, 3–5 µm.

    • Why C30? The C30 phase offers higher steric recognition than C18. It can resolve FAMEs that have the same Equivalent Chain Length (ECL) but different double bond positions.

  • Temperature: 30°C. Controlled temperature is vital for reproducibility in RP-HPLC.

2. Mobile Phase Strategy:

  • Solvent A: Methanol/Water (90:10 v/v).

  • Solvent B: 100% Acetone (or Methyl tert-butyl ether - MTBE).

    • Note: Acetone is a stronger solvent for very hydrophobic long-chain FAMEs.

3. Isocratic/Gradient Hybrid: For routine analysis of marine oils (rich in EPA/DHA), a high-organic isocratic hold often works best to maintain baseline stability for RI/ELSD detection.

  • Isocratic: 100% Methanol flow at 1.0 mL/min is a standard starting point.

  • Gradient (for complex mixes): 0–100% B over 40 minutes.

Part 4: Detection & Self-Validation

Detection Hierarchy
  • Charged Aerosol Detection (CAD): The gold standard. Uniform response factor regardless of double bond number. High sensitivity (<10 ng).

  • ELSD: Good alternative, but response is non-linear (exponential). Requires log-log calibration curves.

  • UV (205-215 nm): Not recommended for non-conjugated FAMEs due to poor signal-to-noise ratio and interference from mobile phase absorption.

System Suitability (Self-Validation)

Before running samples, verify system performance using a standard FAME mix (e.g., Supelco 37-Component FAME Mix).

  • Metric 1: Resolution (

    
    ): 
    Calculate 
    
    
    
    between critical pairs, typically EPA (C20:5) and DHA (C22:6) .
    
    
    Acceptance Criteria:
    
    
    (Baseline resolution).
  • Metric 2: Column Capacity Factor (

    
    ): 
    Ensure the first peak (usually C14:0 or C16:0) does not elute in the void volume.
    Acceptance Criteria:
    
    
    
    .[4][5]

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Ag-HPLC: Loss of Retention Silver ions leached from column.Do not use water in Ag-HPLC mobile phases. Regenerate column with

injection if permitted by manufacturer.
RP-HPLC: Co-elution of Isomers "Chain length" dominance.Switch from C18 to C30 column. Lower column temperature to 10–15°C to increase shape selectivity.
Noisy Baseline (ELSD/CAD) Non-volatile impurities in solvent.Use LC-MS grade solvents only. Ensure gas supply (Nitrogen) is >99.99% pure.

References

  • AOCS Official Method Ce 1b-89. (Revised 2005).[4] Fatty Acid Composition of Marine Oils by GLC.[4][6] American Oil Chemists' Society.[6][7] (Standard for sample preparation/methylation).

  • Christie, W. W. (2023). Silver Ion Chromatography of Lipids.[8] LipidWeb. (Authoritative guide on Ag-Ion mechanisms).

  • Dionex (Thermo Fisher). (2014). Analysis of Fish Oil by HPLC with Charged Aerosol Detection. Application Note 1124. (Comparison of CAD vs UV for PUFAs).

  • Phenomenex. (2020). Separation of Cis-Trans Fatty Acid Isomers on C30 Columns. Technical Note.

Sources

Preparation of Methyl icosa-5,8,11-trienoate from Mead acid via transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Methyl icosa-5,8,11-trienoate from Mead Acid

Abstract

This guide details the preparation of Methyl icosa-5,8,11-trienoate (Mead acid methyl ester) via acid-catalyzed esterification and transesterification. Mead acid (20:3 n-9) is a critical biomarker for Essential Fatty Acid (EFA) deficiency.[1][2] Accurate derivatization to its methyl ester (FAME) form is a prerequisite for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3] This protocol synthesizes industry-standard methodologies (


-Methanol and HCl-Methanol) to ensure quantitative recovery (>96%) while minimizing oxidative degradation and isomerization of the cis-5,8,11 triene structure.

Introduction & Biological Significance

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid (PUFA).[1][4][5] Under normal physiological conditions, its plasma concentration is negligible. However, during EFA deficiency, the desaturase/elongase enzymes (specifically


6- and 

5-desaturases) shift substrate affinity from linoleic acid (n-6) to oleic acid (n-9), leading to the accumulation of Mead acid.
  • Diagnostic Metric: The Triene/Tetraene Ratio (Mead Acid / Arachidonic Acid).[1][6] A ratio >0.2 (sometimes >0.[2][6][7]4) indicates EFA deficiency.[4][8]

  • Chemical Challenge: As a methylene-interrupted polyene, Mead acid is susceptible to auto-oxidation and thermally induced isomerization during derivatization. Acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids (FFAs) to ensure complete conversion.

Chemical Mechanism

The conversion involves the nucleophilic attack of methanol on the carbonyl carbon of the fatty acid (or acylglycerol), catalyzed by a Lewis acid (


) or Brønsted acid (HCl).

Reaction 1: Esterification of Free Mead Acid



Reaction 2: Transesterification of Mead Acid Lipids (e.g., Triglycerides)



(Where R = 5,8,11-eicosatrienyl group)[1]

Materials & Reagents

  • Precursor: Mead Acid (≥98% purity, CAS: 20590-32-3).

  • Solvents: Methanol (anhydrous), n-Hexane (HPLC grade), Toluene (carrier solvent).

  • Catalysts:

    • Boron Trifluoride-Methanol (

      
      ).[9][10]
      
    • Alternative: Methanolic HCl (

      
      ).
      
  • Antioxidant: 2,6-Di-tert-butyl-4-methylphenol (BHT), 50 mg/L in methanol.

  • Equipment: Screw-cap culture tubes (Teflon-lined caps), Nitrogen evaporator, Heating block (90-100°C), Centrifuge.

Experimental Protocols

Protocol A: -Methanol Method (Standard)

Best for: Rapid derivatization of pure free fatty acids and total lipid extracts.

  • Sample Solubilization:

    • Dissolve 1-5 mg of Mead acid (or lipid extract) in 0.5 mL of Toluene in a screw-cap tube.

    • Note: Toluene improves the solubility of non-polar lipids and ensures contact with the methanol phase.

  • Catalyst Addition:

    • Add 1.5 mL of

      
      -Methanol (14%)  reagent.
      
    • Flush the tube headspace with Nitrogen gas for 10 seconds to remove oxygen.

    • Seal tightly with a Teflon-lined cap.

  • Reaction:

    • Incubate at 100°C for 30 minutes (for total lipids) or 2 minutes (for pure free fatty acids).

    • Critical: Do not overheat. Prolonged heating can degrade PUFAs.

  • Quenching & Extraction:

    • Cool the tube to room temperature (approx. 25°C).

    • Add 1 mL of n-Hexane followed by 1 mL of Distilled Water .

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 3 minutes to separate phases.

  • Recovery:

    • Transfer the upper organic layer (Hexane containing FAMEs) to a GC vial.[10]

    • (Optional) Dry over anhydrous

      
       if water carryover is suspected.
      
Protocol B: Methanolic HCl Method (Alternative)

Best for: Laboratories avoiding


 toxicity or requiring milder conditions.
  • Reagent Prep: Prepare 8% (w/v) HCl in Methanol (or use commercial 3N Methanolic HCl).

  • Reaction:

    • Combine lipid sample with 2 mL Methanolic HCl and 0.2 mL Toluene.[7]

    • Incubate at 45°C overnight (12-16 hours) OR 80°C for 1 hour .

  • Extraction: Follow the same Hexane/Water extraction steps as Protocol A.

Workflow Visualization

G cluster_context Context: EFA Deficiency Pathway Start Start: Mead Acid Source Solubilization 1. Solubilization (Toluene + BHT) Start->Solubilization Catalyst 2. Add Catalyst (14% BF3-MeOH) Solubilization->Catalyst N2 Flush Reaction 3. Heating (100°C, 30 min) Catalyst->Reaction Quench 4. Quench & Extract (+Hexane, +H2O) Reaction->Quench Cool to RT PhaseSep 5. Phase Separation (Centrifuge) Quench->PhaseSep Product End: Methyl icosa-5,8,11-trienoate (Ready for GC-MS) PhaseSep->Product Collect Top Layer Oleic Oleic Acid (18:1 n-9) Mead Mead Acid (20:3 n-9) Oleic->Mead u03946, u03945 Desaturase (Accumulates when n-6 low)

Caption: Step-by-step derivatization workflow for Mead Acid FAME preparation.

Quality Control & Analysis

GC-MS Parameters:

  • Column: High-polarity biscyanopropyl phase (e.g., SP-2560 or CP-Sil 88), 100m length recommended for isomer separation.

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 140°C (5 min)

    
     4°C/min 
    
    
    
    240°C (15 min).
  • Identification:

    • Retention Time: Mead Acid Methyl Ester elutes after Oleic Acid Methyl Ester (18:1) and before Arachidonic Acid Methyl Ester (20:4).

    • Diagnostic Ions (EI Source): m/z 79, 67, 91 (hydrocarbon fragments), and molecular ion M+ (320).

Validation Criteria:

Parameter Acceptance Criteria
Recovery > 96% (validated vs Internal Standard C19:0)
Isomerization < 1% trans isomers detected

| RSD (Precision) | < 2.5% for n=5 replicates |

References

  • Morrison, W. R., & Smith, L. M. (1964). Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride-methanol. Journal of Lipid Research, 5(4), 600-608. Link

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology, 2, 69-111. Link

  • Holman, R. T. (1960). The ratio of trienoic: tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement.[8] The Journal of Nutrition, 70(3), 405-410.[8] Link

  • AOCS Official Method Ce 2-66. (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids.[7][9][11][12][13][14][15] American Oil Chemists' Society.[3] Link

Sources

Application Notes and Protocols for the Extraction of Mead Acid Methyl Ester from Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mead Acid

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that has garnered increasing interest in biomedical research.[1][2][3] While often recognized as a biomarker for essential fatty acid deficiency, emerging evidence suggests it is an endogenous multifunctional molecule with roles in inflammation, cancer, and other physiological and pathological processes.[1][2][4][5] Accurate quantification of Mead acid in biological tissues is therefore crucial for understanding its metabolic pathways and its potential as a therapeutic target or diagnostic marker.

This guide provides a comprehensive overview of the principles and detailed protocols for the extraction of Mead acid from biological tissues and its subsequent conversion to Mead acid methyl ester (MAME), a volatile derivative suitable for analysis by gas chromatography (GC).

Principles of Lipid Extraction from Biological Tissues

The extraction of lipids, including Mead acid, from the complex matrix of biological tissues is a critical first step that dictates the accuracy and reliability of subsequent analyses. The primary challenge lies in efficiently separating hydrophobic lipids from other cellular components such as proteins, carbohydrates, and nucleic acids. This is typically achieved through liquid-liquid extraction using a combination of polar and non-polar solvents.

The most widely accepted methods for total lipid extraction are the Folch and Bligh & Dyer methods. Both rely on a ternary solvent system of chloroform, methanol, and water to create a monophasic solution that disrupts cell membranes and solubilizes lipids.[6][7] Subsequent addition of water or a salt solution induces a phase separation, partitioning the lipids into the non-polar chloroform layer while polar contaminants remain in the aqueous methanol phase.[8]

Causality in Solvent Selection:

  • Chloroform: A non-polar solvent that effectively dissolves hydrophobic lipids like triglycerides and cholesterol esters.

  • Methanol: A polar solvent that disrupts hydrogen bonding and electrostatic interactions between lipids and proteins, facilitating the release of membrane-bound lipids. It is also miscible with both chloroform and water, creating the initial single-phase system.

  • Water: Added to break the single-phase system, creating a biphasic mixture. The polar water molecules preferentially associate with methanol, forcing the non-polar chloroform and the dissolved lipids to separate into a distinct layer.

Protocol 1: Total Lipid Extraction using the Folch Method

The Folch method is a robust and widely used technique for extracting a broad spectrum of lipids from tissues. It utilizes a 2:1 chloroform:methanol solvent mixture and is particularly effective for tissues with varying lipid content.[9][10]

Experimental Workflow: Folch Method

Folch_Workflow A Tissue Homogenization in Chloroform:Methanol (2:1) B Filtration/Centrifugation to remove solids A->B C Addition of 0.9% NaCl Solution (Phase Separation) B->C D Centrifugation C->D E Collect Lower (Chloroform) Phase D->E F Evaporation under Nitrogen E->F G Total Lipid Extract F->G

Caption: Workflow for the Folch lipid extraction method.

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh 100-500 mg of fresh or frozen biological tissue.

    • Wash the tissue with ice-cold 0.9% saline solution to remove any contaminants and blot dry.[11]

    • Mince the tissue into small pieces.

  • Homogenization:

    • Place the minced tissue in a glass homogenizer.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 200 mg of tissue, add 4 mL of the solvent mixture).[8]

    • Homogenize thoroughly for 2-5 minutes on ice.

  • Filtration and Washing:

    • Filter the homogenate through a Whatman No. 1 filter paper into a separatory funnel or a centrifuge tube.[11]

    • Wash the homogenizer and the solid residue with the 2:1 chloroform:methanol mixture and pass it through the same filter to ensure complete transfer of lipids.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% aqueous sodium chloride (NaCl) solution to the filtered extract (e.g., to 5 mL of extract, add 1 mL of NaCl solution).[11]

    • Vortex the mixture vigorously for 30 seconds and then centrifuge at a low speed (e.g., 500 x g) for 5 minutes to facilitate phase separation.[12] Two distinct layers will form: an upper aqueous methanol phase and a lower chloroform phase containing the lipids.[8]

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase into a clean, pre-weighed glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen gas in a water bath set at 30-40°C.

    • The resulting residue is the total lipid extract.

  • Storage:

    • Store the dried lipid extract under a nitrogen atmosphere at -20°C or -80°C until further processing.

Protocol 2: Total Lipid Extraction using the Bligh & Dyer Method

The Bligh & Dyer method is a modification of the Folch method that uses a smaller solvent-to-sample ratio, making it suitable for smaller sample sizes.[6][9] It is crucial to adhere to the specified solvent ratios to ensure efficient extraction.

Experimental Workflow: Bligh & Dyer Method

Bligh_Dyer_Workflow A Homogenize Tissue in Chloroform:Methanol:Water (1:2:0.8) B Add Chloroform A->B C Add Water (Induce Phase Separation) B->C D Centrifugation C->D E Collect Lower (Chloroform) Phase D->E F Evaporation under Nitrogen E->F G Total Lipid Extract F->G

Caption: Workflow for the Bligh & Dyer lipid extraction method.

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare the tissue sample as described in the Folch method (Protocol 1, Step 1).

  • Homogenization:

    • In a glass centrifuge tube, add the tissue sample and a solvent mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v). For every 1 g of tissue, use 1 mL of chloroform, 2 mL of methanol, and 0.8 mL of water.[13]

    • Homogenize thoroughly.

  • Phase Separation:

    • To the homogenate, add an additional 1 volume of chloroform and 1 volume of water.[13]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 500 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • Collect the lower chloroform phase.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent and store the lipid extract as described in the Folch method (Protocol 1, Steps 6 and 7).

ParameterFolch MethodBligh & Dyer Method
Initial Solvent Ratio Chloroform:Methanol (2:1)Chloroform:Methanol:Water (1:2:0.8)
Solvent to Sample Ratio High (e.g., 20:1)Low (e.g., 3.8:1)
Phase Separation Addition of 0.2 volumes of 0.9% NaClAddition of Chloroform and Water
Primary Application Broad range of tissue types and lipid contentSmaller sample sizes

From Mead Acid to Mead Acid Methyl Ester: The Necessity of Derivatization

For accurate quantification by gas chromatography, fatty acids like Mead acid must be converted into their corresponding fatty acid methyl esters (FAMEs).[14] This derivatization process increases the volatility and thermal stability of the fatty acids, making them amenable to GC analysis.[14] The most common method for preparing FAMEs is through transesterification.[15]

Protocol 3: Transesterification of Total Lipids to FAMEs

This protocol describes an acid-catalyzed transesterification method suitable for converting the extracted total lipids into FAMEs.

Experimental Workflow: Transesterification

Transesterification_Workflow A Dried Lipid Extract B Add Methanolic HCl A->B C Incubate at 80°C B->C D Cool and Add Water C->D E Extract FAMEs with Hexane D->E F Collect Hexane Layer E->F G Analyze by GC F->G

Caption: Workflow for the transesterification of lipids to FAMEs.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 1 M methanolic hydrogen chloride (HCl) solution by mixing 20 mL of methanol with 10 mL of 3 M methanolic HCl.[16]

  • Reaction Setup:

    • To the dried lipid extract in a glass tube with a PTFE-lined cap, add 1 mL of the 1 M methanolic HCl reagent.[16]

    • Ensure the tube is tightly sealed.

  • Incubation:

    • Heat the tube in a water bath or heating block at 80°C for 1 hour.[16]

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube.

    • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

  • Collection and Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Direct Transesterification: A Streamlined Approach

For some applications, a direct transesterification method can be employed, which combines lipid extraction and derivatization into a single procedure.[17][18][19] This can be a time-saving alternative, though it may require more optimization depending on the tissue type.

Protocol 4: Direct Transesterification from Wet Tissue

This protocol is adapted for the direct conversion of fatty acids in wet tissue to FAMEs.[17]

Step-by-Step Protocol:
  • Saponification:

    • Place a known weight of wet tissue (up to 33% water content) into a reaction tube.[17]

    • Add 1 N potassium hydroxide (KOH) in methanol.[17]

    • Incubate at 55°C for 1.5 hours with periodic vortexing.[20]

  • Methylation:

    • Cool the sample and neutralize the KOH with sulfuric acid (H₂SO₄).[17][20]

    • Incubate again at 55°C for 1.5 hours.[20]

  • Extraction:

    • Cool the tube and add hexane.[17]

    • Vortex thoroughly and centrifuge to separate the phases.[20]

    • The upper hexane layer containing the FAMEs is ready for GC analysis.[20]

Gas Chromatography Analysis of Mead Acid Methyl Ester

The final step is the analysis of the prepared FAMEs by gas chromatography, typically coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

  • Column Selection: Capillary columns with polar stationary phases, such as those with Carbowax-type (polyethylene glycol) or biscyanopropyl phases, are commonly used for the separation of FAMEs.[14]

  • Identification: The identification of the Mead acid methyl ester peak is achieved by comparing its retention time with that of a certified reference standard.[21] Mass spectrometry can provide further structural confirmation.[21]

  • Quantification: The concentration of Mead acid is determined by comparing the peak area of its methyl ester to that of an internal standard added at the beginning of the extraction process.

ParameterTypical GC Conditions
Column Polar capillary column (e.g., DB-23, BPX70)
Carrier Gas Helium or Hydrogen
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program Temperature gradient (e.g., 150°C to 230°C)

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating steps into your workflow:

  • Internal Standards: Spike your samples with a known amount of an internal standard (a fatty acid not naturally present in your sample, such as C17:0 or C19:0) before extraction. This will allow you to correct for any sample loss during the procedure.

  • Reference Materials: Analyze a certified reference material with a known concentration of Mead acid alongside your samples to validate the accuracy of your extraction and analysis.

  • Spike and Recovery: Add a known amount of a Mead acid standard to a sample replicate and calculate the recovery percentage. This will assess the efficiency of your extraction method for the specific tissue matrix.

  • Method Blanks: Process a sample with no tissue through the entire extraction and analysis procedure to check for any contamination from solvents or labware.

References

  • Slideshare. (n.d.). Lipid extraction by folch method. Retrieved from [Link]

  • Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method. Retrieved from [Link]

  • Perpusnas. (2026, January 6). Folch Method: Simple Lipid Extraction Guide. Retrieved from [Link]

  • Unknown. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Retrieved from [Link]

  • Kawashima, H., & Yoshizawa, K. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. Lipids in Health and Disease, 22(1), 172. Retrieved from [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Kawashima, H., & Yoshizawa, K. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of mead acid and other polyunsaturated fatty.... Retrieved from [Link]

  • Goh, B. H., et al. (2021). Enhanced fatty acid methyl esters recovery through a simple and rapid direct transesterification of freshly harvested biomass of Chlorella vulgaris and Messastrum gracile. Scientific Reports, 11(1), 2843. Retrieved from [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Retrieved from [Link]

  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. Retrieved from [Link]

  • Unknown. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). Retrieved from [Link]

  • Ryckebosch, E., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International Journal of Molecular Sciences, 18(4), 798. Retrieved from [Link]

  • Hartman, L., & Lago, R. C. (1973). Rapid preparation of fatty acid methyl esters. Laboratory Practice, 22(7), 475-476. Retrieved from [Link]

  • Unknown. (n.d.). EXTRACTION OF LIPIDS FROM TISSUE. Retrieved from [Link]

  • Rule, D. C. (2007). A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs. Journal of Animal Science, 85(6), 1511-1521. Retrieved from [Link]

  • Kawashima, H., & Yoshizawa, K. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. Lipids in Health and Disease, 22(1), 172. Retrieved from [Link]

  • Michigan State University. (2019, July 7). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Retrieved from [Link]

  • Rule, D. C. (2007). A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues. ResearchGate. Retrieved from [Link]

  • Ray Peat. (2012, April 10). Anti-Inflammatory Omega-9 Mead Acid (Eicosatrienoic acid). Retrieved from [Link]

  • Garcés, R., & Mancha, M. (1993). One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues. Analytical Biochemistry, 211(1), 139-143. Retrieved from [Link]

  • Carvalho, A. P., & Malcata, F. X. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of Agricultural and Food Chemistry, 53(13), 5049-5059. Retrieved from [Link]

  • YouTube. (2020, June 19). Fatty Acid Methyl Esters from Triglycerides. Retrieved from [Link]

  • Unknown. (n.d.). Gas chromatography-mass spectrometry analyses of fatty acid methyl esters from marine algae. Retrieved from [Link]

  • ResearchGate. (2021, April 9). How do you calculate Fatty acid methyl esters percentage from a GC-MS data(Chromatogram, library, spectrum)?. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2023, November 1). Determination of Total Lipids as Fatty Acid Methyl Esters: Laboratory Analytical Procedure (LAP). Retrieved from [Link]

  • Kumar, D., et al. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). Energies, 16(14), 5395. Retrieved from [Link]

Sources

Application Note: Chromatographic Resolution of Methyl Icosa-5,8,11-trienoate (Mead Acid) on Highly Polar Cyanopropyl Phases

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and researchers in lipidomics and drug development. It addresses the specific challenges of retaining and separating Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester) using highly polar Gas Chromatography (GC) columns.

Abstract & Scientific Context

Methyl icosa-5,8,11-trienoate, commonly known as the methyl ester of Mead Acid (20:3n-9) , is a critical biomarker for Essential Fatty Acid (EFA) deficiency. Under normal physiological conditions, Mead acid exists in negligible quantities. However, during deprivation of linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3), mammals compensate by elongating and desaturating oleic acid (18:1n-9), leading to the accumulation of 20:3n-9.

Accurate quantification of Mead acid is analytically challenging due to its co-elution risks with structural isomers, particularly Dihomo-γ-linolenic acid (DGLA, 20:3n-6) and Arachidonic acid (20:4n-6) . This guide details the retention behavior and separation protocol using highly polar biscyanopropyl polysiloxane columns (e.g., SP-2560, CP-Sil 88), which are required to resolve these positional isomers based on pi-electron interaction strength.

Critical Mechanism: Polarity & Elution Logic

On highly polar cyanopropyl stationary phases, Fatty Acid Methyl Esters (FAMEs) are separated primarily by:

  • Carbon Chain Length: (C18 < C20 < C22)

  • Degree of Unsaturation: (Saturates < Monoenes < Dienes < Trienes)

  • Positional Isomerism (Double Bond Location):

    • The interaction between the cyano-dipole of the phase and the

      
      -electrons of the double bond dictates retention.
      
    • Rule of Thumb: For the same chain length and unsaturation, isomers with double bonds closer to the methyl end (lower "n" number, e.g., n-3) generally elute later than those with double bonds closer to the carboxyl end (higher "n" number, e.g., n-9).

    • Therefore: The elution order for C20:3 isomers is n-9 (Mead) < n-6 (DGLA) < n-3 .

Predicted Elution Order (C20 Region)
Elution OrderAnalyteCommon NameStructureCritical Pair Note
1C20:0Arachidic AcidSaturatedElutes early in C20 window
2C20:1n-9Gondoic AcidMonoeneBaseline resolved
3C20:2n-6Eicosadienoic AcidDienePrecedes Trienes
4 C20:3n-9 Mead Acid Triene Target Analyte
5C20:3n-6DGLATrieneCritical Resolution Pair
6C20:3n-3ETETrieneElutes later
7C20:4n-6Arachidonic AcidTetraeneDistinctly later

Experimental Protocol

Instrumentation & Materials
  • Gas Chromatograph: Agilent 8890, Thermo Trace 1310, or equivalent with FID/MS.

  • Column: 100 m × 0.25 mm ID × 0.20 µm df Biscyanopropyl Polysiloxane.[1]

    • Recommended: Supelco SP-2560, Agilent CP-Sil 88, or Restek Rt-2560.

    • Note: 100 m length is strongly advised over 30 m or 60 m to achieve baseline resolution of the C20:3 isomeric triad.

  • Carrier Gas: Hydrogen (Recommended for speed/efficiency) or Helium.

  • Standards:

    • Supelco 37 Component FAME Mix (Catalog No. 47885-U) - Note: Often lacks Mead Acid.

    • Individual Standard: Methyl cis-5,8,11-eicosatrienoate (Sigma/Cayman Chemical).

Optimized Method Parameters (100 m Column)

This temperature program utilizes an isothermal plateau to maximize the selectivity of the cyanopropyl phase in the critical C18-C20 transition region.

  • Inlet: Split/Splitless, 250°C. Split ratio 20:1 (sample dependent).

  • Detector (FID): 260°C; H2 flow 35 mL/min; Air flow 350 mL/min.

  • Oven Program:

    • Initial: 140°C, hold for 5.0 min.

    • Ramp 1: 4°C/min to 240°C.

    • Hold: Hold at 240°C for 15–20 min (or until C24:1 elutes).

  • Carrier Gas (Hydrogen): Constant flow 1.2 mL/min (Linear velocity ~35 cm/sec).

Sample Preparation (Transesterification)
  • Lipid Extraction: Folch or Bligh-Dyer method.

  • Derivatization: 14% Boron Trifluoride (BF3) in Methanol (90°C for 45 min) is preferred over acid-catalyzed methylation for PUFAs to minimize isomerization, though alkaline transesterification (NaOCH3) is milder if no free fatty acids are present.

Method Development Logic & Troubleshooting

The following diagram illustrates the decision-making workflow for optimizing the separation of Mead Acid from its interference, DGLA.

G Start Start: FAME Separation Target: C20:3n-9 (Mead Acid) CheckStd Inject C20:3n-9 Individual Standard Start->CheckStd CheckMix Inject C20:3n-6 (DGLA) Reference Mix Start->CheckMix Compare Calculate Resolution (Rs) between n-9 and n-6 CheckStd->Compare CheckMix->Compare Decision Is Rs > 1.5? Compare->Decision Success Validation Complete Proceed to Quantitation Decision->Success Yes Fail Co-elution or Shoulder Decision->Fail No Action1 Decrease Ramp Rate (e.g., to 2°C/min in C20 region) Fail->Action1 Action2 Switch Carrier to H2 (Sharper Peaks) Fail->Action2 Action3 Verify Column Polarity (Ensure High Cyanopropyl) Fail->Action3 Action1->Compare Re-test Action2->Compare Re-test Action3->Compare Re-test

Figure 1: Method Optimization Workflow for Critical Pair Resolution (Mead Acid vs. DGLA).

Data Analysis & Equivalent Chain Length (ECL)

Because absolute retention times shift with column age and trimming, researchers should calculate the Equivalent Chain Length (ECL) for robust identification.

ECL Calculation Formula:



(Where RT is retention time, and reference peaks are C20:0 and C22:0)

Typical ECL Values on SP-2560 (180°C Isothermal):

  • C20:0 = 20.00

  • C20:3n-9 (Mead Acid) ≈ 20.58

  • C20:3n-6 (DGLA) ≈ 20.72

  • C20:4n-6 (Arachidonic) ≈ 21.10

Note: Mead Acid (n-9) consistently has a lower ECL than DGLA (n-6) on 100% cyanopropyl phases.

References

  • Agilent Technologies. (2020). Separation of Fatty Acid Methyl Esters (FAMEs) using Agilent J&W CP-Sil 88 for FAME. Retrieved from [Link]

  • Restek Corporation. (2021). FAMEs Analysis: Fatty Acid Methyl Esters by GC. Retrieved from [Link]

  • AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society.[2][3]

  • Christie, W. W. (n.d.). Gas Chromatography and Lipids: A Practical Guide. Lipid Library. Retrieved from [Link]

Sources

Application Note: Quantifying Plasma Levels of Methyl Icosa-5,8,11-trienoate (Mead Acid Methyl Ester) in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the quantification of Methyl icosa-5,8,11-trienoate in human plasma. While this molecule is chemically the methyl ester of Mead Acid (20:3 n-9) , in metabolic studies, it is almost exclusively generated ex vivo as a derivative to allow for the gas chromatographic (GC) analysis of endogenous Mead Acid.

Mead Acid is the hallmark biomarker for Essential Fatty Acid (EFA) Deficiency .[1] Under conditions where Linoleic acid (18:2 n-6) and


-Linolenic acid (18:3 n-3) are scarce, the body compensates by desaturating and elongating Oleic acid (18:1 n-9), resulting in the accumulation of Mead Acid.

This guide provides a validated workflow for:

  • Lipid Extraction: Isolating total lipids from plasma.

  • Derivatization: Converting non-volatile fatty acids into volatile Methyl icosa-5,8,11-trienoate (FAMEs).

  • Quantification: Using GC-MS/FID with appropriate internal standards.

Biological Context & Metabolic Pathway

To interpret the data correctly, one must understand the origin of the analyte. Methyl icosa-5,8,11-trienoate is the analytical surrogate for Mead Acid. The presence of this molecule in high concentrations indicates a shift in desaturase activity due to dietary insufficiency.

The "Triene/Tetraene" Ratio

The metabolic status is often expressed as the ratio of Mead Acid (Triene) to Arachidonic Acid (Tetraene). A ratio > 0.2 (Holman Index) is diagnostic of EFA deficiency.

MeadAcidPathway Oleic Oleic Acid (18:1 n-9) Desat6 Delta-6 Desaturase Oleic->Desat6 Low EFA Condition Lino Linoleic Acid (18:2 n-6) Arach Arachidonic Acid (20:4 n-6) Lino->Arach Normal Pathway Elong Elongase Desat6->Elong Desat5 Delta-5 Desaturase Elong->Desat5 Mead Mead Acid (20:3 n-9) Desat5->Mead FAME Methyl icosa-5,8,11-trienoate (Analyte for GC) Mead->FAME BF3-MeOH Derivatization

Figure 1: The competitive metabolic pathway. Under EFA deficiency, the enzymatic machinery shifts from Linoleic Acid metabolism to Oleic Acid metabolism, producing Mead Acid.

Analytical Strategy

Why GC-MS over LC-MS?

While LC-MS/MS can detect free fatty acids, GC-MS (Gas Chromatography-Mass Spectrometry) remains the gold standard for fatty acid profiling. Fatty acids are structurally similar isomers; for example, Mead Acid (20:3 n-9) must be chromatographically separated from Dihomo-


-linolenic acid (DGLA, 20:3 n-6). High-polarity GC columns provide superior resolution of these positional isomers compared to standard reverse-phase LC.
Internal Standard Selection

Accuracy depends on the internal standard (IS).

  • Recommended: Methyl nonadecanoate (C19:0 FAME) or Tri-deuterated Methyl Arachidonate (d3-C20:4) .

  • Reasoning: C19:0 is virtually absent in human plasma, making it an excellent marker for recovery and injection volume normalization.

Detailed Protocol: Extraction & Derivatization

Safety Note: Work in a fume hood. BF3-Methanol is corrosive and toxic. Chloroform is a carcinogen.

Reagents Required[2][3]
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Internal Standard: C19:0 Free Fatty Acid (1 mg/mL in Hexane).

  • Neutralization:

    
     (Potassium Carbonate) or saturated NaCl.
    
Step-by-Step Workflow
Phase 1: Lipid Extraction (Modified Folch)
  • Sample Prep: Thaw plasma on ice. Aliquot 100

    
    L  of plasma into a glass screw-cap tube (Teflon-lined cap).
    
  • IS Addition: Add 10

    
    L  of Internal Standard solution. Vortex for 10 seconds.
    
  • Lysis/Extraction: Add 2 mL of Chloroform:Methanol (2:1). Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl (aq). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Carefully aspirate the lower organic phase (containing lipids) and transfer to a clean glass tube.

    • Critical Control Point: Do not disturb the protein disk at the interface.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen (

    
    ) at 30°C until dry.
    
Phase 2: Transesterification (Derivatization)
  • Reconstitution: Resuspend the dried lipid film in 0.5 mL Toluene.

  • Reaction: Add 1.0 mL of 14%

    
    -Methanol. Cap tightly.
    
  • Incubation: Heat at 100°C for 45 minutes in a heating block.

    • Mechanism: This acid-catalyzed reaction cleaves fatty acids from triglycerides, phospholipids, and cholesteryl esters, converting them simultaneously into methyl esters.

  • Quenching: Cool tubes to room temperature. Add 1 mL of

    
     to stop the reaction.
    
  • Extraction of FAMEs: Add 1 mL of Hexane. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 3 minutes to separate phases.

  • Final Transfer: Transfer the top Hexane layer (containing Methyl icosa-5,8,11-trienoate) to a GC vial with a glass insert.

ProtocolWorkflow Plasma 100 µL Plasma + Internal Standard Folch Add CHCl3:MeOH (2:1) Phase Separation Plasma->Folch Dry Dry Organic Layer (N2 Stream) Folch->Dry Deriv Add 14% BF3-MeOH 100°C for 45 min Dry->Deriv Extract Extract with Hexane (Top Layer) Deriv->Extract GC GC-MS Analysis Extract->GC

Figure 2: The analytical workflow from plasma sample to GC-ready FAME derivative.

Instrumental Analysis (GC-MS)[1][4][5][6]

To quantify Methyl icosa-5,8,11-trienoate specifically, high chromatographic resolution is required to separate it from the n-6 isomer (DGLA).

Instrument Configuration
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: CP-Sil 88 or DB-23 (High polarity cyanopropyl phase).

    • Dimensions: 60 m

      
       0.25 mm 
      
      
      
      0.20
      
      
      m.
    • Why: A 60m high-polarity column is necessary to separate C20:3 isomers.

GC Parameters
ParameterSetting
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Split (10:1 or 20:1 depending on concentration)
Oven Program 100°C (hold 2 min)

10°C/min to 170°C

3°C/min to 240°C (hold 10 min)
Transfer Line 250°C
Mass Spectrometry (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteTarget Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)
Methyl icosa-5,8,11-trienoate 79.1 67.1, 91.1, 320.3 (Molecular Ion)~18.5 min
C19:0 FAME (IS) 74.1 87.1, 312.3~16.0 min

Note: The molecular ion (320.[2][3]3) is often weak in Electron Impact (EI) ionization. The base peaks (79, 67, 91) are fragmentation products typical of polyunsaturated FAMEs.

Data Analysis & Quantification

Identification

Methyl icosa-5,8,11-trienoate is identified by:

  • Retention Time: It elutes after C20:1 and before C20:4 (Arachidonic acid). Crucially, on a CP-Sil 88 column, it must be resolved from C20:3 n-6 (DGLA).

  • Spectral Match: Comparison against the NIST library or a commercial FAME standard (e.g., Supelco 37-Component FAME Mix + individual Mead Acid Methyl Ester standard).

Calculation

Calculate the concentration (


) using the internal standard method:


Where:

  • 
     = Integrated peak area of Methyl icosa-5,8,11-trienoate.
    
  • 
     = Integrated peak area of C19:0 FAME.
    
  • 
     = Concentration of Internal Standard added to the sample.
    
  • 
     = Response Factor (determined by running a standard curve of Mead Acid Methyl Ester vs. C19:0).
    
Reference Ranges (Human Plasma)
  • Normal: < 0.5% of total fatty acids.

  • EFA Deficient: > 1.5% of total fatty acids (or Triene/Tetraene ratio > 0.2).

References

  • Holman, R. T. (1960). The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement. The Journal of Nutrition, 70(3), 405–410. [Link]

  • Bondia-Pons, I., et al. (2007). Fatty acid composition of plasma and lipoproteins in women with metabolic syndrome. Journal of Nutritional Biochemistry, 18(6), 367-374. [Link]

  • Ostermann, A. I., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 235-241. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Methyl 5,8,11-eicosatrienoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Definitive Guide to Mead Acid (20:3 n-9) Analysis: Derivatization & Separation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Biochemical Context

The Analytical Challenge

Mead Acid (5,8,11-eicosatrienoic acid) is a critical biomarker for Essential Fatty Acid Deficiency (EFAD). Under normal physiological conditions, the body preferentially metabolizes Linoleic Acid (18:2 n-6) into Arachidonic Acid (20:4 n-6). However, when dietary intake of n-6 and n-3 fatty acids is insufficient, the desaturation/elongation enzymes (FADS1, FADS2, ELOVL5) hijack Oleic Acid (18:1 n-9), converting it into Mead Acid.

The Core Problem: Standard GC-FID analysis of Fatty Acid Methyl Esters (FAMEs) often fails to distinguish Mead Acid (20:3 n-9) from its structural isomers:

  • DGLA (20:3 n-6): 8,11,14-eicosatrienoic acid (Precursor to series-1 prostaglandins).

  • ETE (20:3 n-3): 11,14,17-eicosatrienoic acid.

Misidentification leads to false EFAD diagnoses. This guide provides authoritative protocols for structural elucidation (using Picolinyl/DMOX derivatives) and high-sensitivity quantification (using AMPP-LC-MS/MS).

Biochemical Pathway Visualization

The following diagram illustrates the competitive substrate utilization that leads to Mead Acid accumulation.

MeadPathway Oleic Oleic Acid (18:1 n-9) d6d Delta-6 Desaturase Oleic->d6d Low LA Competition LA Linoleic Acid (18:2 n-6) LA->d6d 18:3 n-6 18:3 n-6 d6d->18:3 n-6 18:2 n-9 18:2 n-9 d6d->18:2 n-9 elovl Elongase (ELOVL5) 20:3 n-6 (DGLA) 20:3 n-6 (DGLA) elovl->20:3 n-6 (DGLA) 20:2 n-9 20:2 n-9 elovl->20:2 n-9 d5d Delta-5 Desaturase Mead MEAD ACID (20:3 n-9) *EFAD Marker* d5d->Mead AA Arachidonic Acid (20:4 n-6) d5d->AA 18:3 n-6->elovl 20:3 n-6 (DGLA)->d5d 18:2 n-9->elovl 20:2 n-9->d5d

Caption: Competitive enzymatic pathway showing how Essential Fatty Acid Deficiency (EFAD) drives the production of Mead Acid from Oleic Acid.

Part 2: Derivatization Strategy & Decision Matrix

Do not use a "one-size-fits-all" approach. Select the derivative based on your analytical goal.

Analytical GoalRecommended DerivativeInstrumentKey Advantage
Routine Quantification FAME (Methyl Ester)GC-FID / GC-MSHigh throughput; standard libraries available.
Double Bond Location Picolinyl Ester GC-MS (EI)"Gold Standard" for structure. Diagnostic ions (26 amu gap) pinpoint double bonds.
Isomer Verification DMOX GC-MS (EI)Lower reaction temperature than Picolinyl; excellent for fragile PUFAs.
Ultra-Trace Analysis AMPP Amide LC-MS/MS (ESI+)Charge-reversal increases sensitivity by 10-20x in biological fluids.

Part 3: Detailed Protocols

Protocol A: Structural Identification via Picolinyl Esters

Use this protocol to definitively prove the presence of the n-9 isomer (5,8,11 positions) versus n-6 or n-3 contaminants.

Mechanism: The pyridine ring stabilizes the charge under Electron Impact (EI) ionization, facilitating radical-induced cleavage along the alkyl chain.[1][2] This generates a series of ions where a mass difference of 26 Da indicates the position of a double bond.

Materials
  • Fatty Acid extract (dried, nitrogen purged).

  • Thionyl Chloride (SOCl₂).

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine).

  • Dry Methanol & Hexane.

Step-by-Step Workflow
  • Activation: Dissolve 1–5 mg of fatty acid in 0.5 mL of thionyl chloride.

    • Critical: Perform in a fume hood. Incubate at room temperature for 10 minutes. This forms the acid chloride.[1]

  • Evaporation: Blow down the excess thionyl chloride under a gentle stream of dry nitrogen.

    • Tip: Add a small amount of dry benzene or hexane to assist in azeotropic removal of SOCl₂ traces.

  • Esterification: Add 1% solution of 3-pyridylcarbinol in acetonitrile (200 µL).

    • Incubate for 5 minutes at room temperature.

  • Quenching: Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.

  • Extraction: Centrifuge at 2000 x g for 3 minutes. Collect the upper hexane layer.

  • Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove water.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Data Interpretation (The "26 Rule")

For Mead Acid (20:3 n-9 / 5,8,11-eicosatrienoic), look for these diagnostic gaps in the mass spectrum:

  • Molecular Ion: m/z 397 (Calculated: FA MW 306 + 91 [Picolinyl]).

  • Double Bond at C5: A gap of 26 amu between C4 and C5 fragments.

  • Double Bond at C8: A gap of 26 amu between C7 and C8 fragments.

  • Double Bond at C11: A gap of 26 amu between C10 and C11 fragments.

Protocol B: High-Sensitivity LC-MS/MS via AMPP Derivatization

Use this protocol for plasma or dried blood spot analysis where sample volume is limited (<10 µL).

Mechanism: Fatty acids have poor ionization efficiency in ESI. Derivatization with AMPP (N-(4-aminomethylphenyl)pyridinium) introduces a permanent positive charge, enabling "Charge Reversal" and extreme sensitivity in ESI(+) mode.

Materials
  • AMPP Reagent (synthesized or commercial kit).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling agent.

  • DMAP (Dimethylaminopyridine) catalyst.

  • Acetonitrile/DMF solvent system.

Step-by-Step Workflow
  • Preparation: Reconstitute lipid extract in 20 µL of Acetonitrile.

  • Reagent Addition: Add 10 µL of freshly prepared EDC/DMAP solution (50 mM each in DMF).

  • Derivatization: Add 10 µL of 20 mM AMPP reagent.

  • Incubation: Seal vial and incubate at 60°C for 15 minutes.

    • Self-Validation Check: Color change is not typically observed, but the reaction is quantitative. Run a C19:0 internal standard to verify completion.

  • Quenching: Stop reaction with 100 µL of 0.1% Formic Acid in water.

  • Analysis: Inject directly into LC-MS/MS (C18 or C8 Column).

LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Precursor: [M]+ (Fixed charge).

    • Product Ion: m/z 183.1 (Characteristic fragment of the AMPP headgroup).

  • Separation: Use a C18 column with an acidic mobile phase (0.1% Formic Acid) to maintain the cation stability.

Part 4: Separation Logic (GC Column Selection)

Even with proper derivatization, chromatographic separation is vital to prevent co-elution with C22:0 or C20:3 n-6.

Recommended Columns:

  • 100m Biscyanopropyl Polysiloxane (e.g., HP-88, SP-2560, CP-Sil 88).

    • Why: Extremely high polarity is required to separate geometric and positional isomers.

    • Condition: Isothermal holds are often superior to fast ramps for this specific separation.

Chromatographic Decision Tree:

GCSeparation Start Select GC Column for 20:3 n-9 Analysis Standard Standard 30m (DB-5, HP-5) Start->Standard Low Polarity Polar High Polarity 100m (HP-88, SP-2560) Start->Polar High Polarity ResultBad Co-elution of 20:3 n-9 / 20:3 n-6 (FAILURE) Standard->ResultBad ResultGood Baseline Separation of Isomers (SUCCESS) Polar->ResultGood

Caption: Column selection logic. Standard non-polar columns cannot resolve Mead acid from its n-6 isomer.

References

  • Christie, W. W., et al. (1987). "Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids." Lipids, 22(4), 224-228. Link

  • Dobson, G., & Christie, W. W. (1996). "Structural analysis of fatty acids by mass spectrometry of picolinyl esters and dimethyloxazoline derivatives." Trends in Analytical Chemistry, 15(3), 130-137. Link

  • Bollinger, J. G., et al. (2010). "Improved sensitivity for the analysis of fatty acids by LC-MS/MS using AMPP derivatization." Journal of Lipid Research, 51, 3356-3363. Link

  • AOCS Official Method Ce 1h-05. (2005). "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC." AOCS. Link

  • Lipid Library. "Mass spectrometry of picolinyl esters of fatty acids." AOCS Lipid Library. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Oxidation of Methyl icosa-5,8,11-trienoate During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability of Methyl icosa-5,8,11-trienoate. As a polyunsaturated fatty acid (PUFA) methyl ester, this compound is highly susceptible to oxidative degradation, which can compromise experimental results and the integrity of drug development programs. This guide provides in-depth, field-proven insights and protocols to maintain the purity and stability of your samples during storage.

Section 1: Understanding the Inherent Instability of Methyl icosa-5,8,11-trienoate

This section addresses the fundamental chemical properties that make your compound vulnerable to degradation.

FAQ 1: Why is Methyl icosa-5,8,11-trienoate so susceptible to oxidation?

The high susceptibility of Methyl icosa-5,8,11-trienoate to oxidation is a direct result of its molecular structure. It is a polyunsaturated fatty acid methyl ester (FAME) containing three carbon-carbon double bonds at the 5th, 8th, and 11th positions.[1][2] Each double bond creates a weak point in the carbon chain, making it a prime target for attack by free radicals, most notably oxygen.[1] The presence of multiple double bonds significantly increases the likelihood of oxidation compared to monounsaturated or saturated fatty acids.[2][3] This process, known as auto-oxidation, is a free-radical chain reaction that, once initiated, can proceed rapidly, degrading your sample.[4]

FAQ 2: What are the primary environmental factors that accelerate its degradation?

Several factors can initiate and accelerate the oxidative degradation of your compound. Understanding these is the first step toward effective prevention. The primary catalysts for oxidation are oxygen, elevated temperatures, light, and the presence of metal ions.[3][4]

Factor Mechanism of Action Primary Mitigation Strategy
Oxygen (Air) Direct reactant in the auto-oxidation chain reaction, leading to the formation of hydroperoxides.[4]Inert Atmosphere Storage: Replace oxygen with an inert gas like nitrogen or argon.[5][6]
Elevated Temperature Increases the kinetic energy of molecules, accelerating the rate of chemical reactions, including oxidation.[1][4] The rate of auto-oxidation can double with every 10°C increase.[7]Cryogenic Storage: Store at low temperatures, ideally -20°C or below.[8][9]
Light (especially UV) Provides the energy to initiate the formation of free radicals, a process known as photo-oxidation.[1][4]Light Protection: Store in amber glass vials or in a dark, light-proof container.[1][7]
Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) Act as powerful catalysts, lowering the activation energy for oxidation and shortening the induction period before rapid degradation begins.[4][7]Inert Containers: Use high-quality glass or stainless steel containers. Avoid contact with reactive metals.[2][7]
Humidity/Water Can participate in hydrolytic rancidity, a process that can work in concert with oxidation to degrade the ester.[1][4]Dry Conditions: Ensure the compound and its storage container are dry. Allow vials to warm to room temperature before opening to prevent condensation.
FAQ 3: What are the common signs of sample degradation?

Degradation may not always be visible. However, you should be suspicious if you observe:

  • Appearance of new peaks during chromatographic analysis (GC, HPLC), indicating the formation of oxidation byproducts like aldehydes, ketones, or hydroperoxides.[10]

  • Changes in physical properties , such as discoloration or an increase in viscosity.

  • Development of off-odors , which are characteristic of the volatile secondary oxidation products.[10]

Section 2: Core Protocols for Maximizing Storage Stability

This section provides actionable, step-by-step procedures to address the primary causes of oxidation.

Core Issue: Oxygen Exposure & The Inert Gas Solution

The single most effective measure to prevent oxidation is the removal of oxygen from the storage environment.[6] This is achieved by blanketing the sample with a dry, inert gas.

This protocol is essential for long-term storage and for preserving the integrity of the bulk sample by creating single-use aliquots.

  • Preparation: Obtain high-quality amber glass vials with PTFE-lined screw caps, which provide an excellent seal.[5]

  • Environment Setup: Perform all aliquoting in a fume hood or on a benchtop with a gentle, directed stream of high-purity nitrogen or argon gas.

  • Aliquoting: Dispense the desired volume of Methyl icosa-5,8,11-trienoate into each vial. It is best practice to fill vials to a reasonable level to minimize the volume of the headspace.

  • Inert Gas Purge: Direct a gentle stream of nitrogen or argon into the vial for several seconds to displace the ambient air in the headspace.[5]

  • Sealing: Immediately and tightly cap the vial while it is still under the inert gas stream to ensure an oxygen-free environment.

  • Labeling & Storage: Clearly label each vial with the compound name, concentration, and date. Place the sealed vials in a freezer at the recommended temperature.

InertGasWorkflow cluster_prep Preparation cluster_process Aliquoting Process cluster_storage Storage A Select Amber Vial with PTFE-Lined Cap B Aliquot Sample into Vial A->B Ready Vial C Purge Headspace with N2 or Ar Gas B->C Sample Dispensed D Seal Cap Tightly Under Inert Stream C->D Oxygen Displaced E Store at ≤ -20°C in the Dark D->E Sealed for Storage AntioxidantMechanism PUFA PUFA-H (Methyl Icosa-5,8,11-trienoate) PUFA_Radical PUFA• (Lipid Radical) PUFA->PUFA_Radical Initiator Initiator (Light, Heat, Metal) Initiator->PUFA Initiation Peroxy_Radical PUFA-OO• (Peroxy Radical) PUFA_Radical->Peroxy_Radical + O2 O2 O2 (Oxygen) Peroxy_Radical->PUFA Propagation (Attacks another PUFA-H) Damage Cellular Damage & Degradation Peroxy_Radical->Damage Antioxidant Antioxidant (AH) e.g., BHT Antioxidant->Peroxy_Radical Interruption (H• Donation) Stable_Antioxidant Stable Radical (A•) Antioxidant->Stable_Antioxidant

Caption: How antioxidants interrupt the lipid peroxidation chain reaction.

Section 4: Troubleshooting Guide

Problem: "My compound shows new impurity peaks on my chromatogram despite being stored in the freezer."
  • Possible Cause 1: Headspace Oxygen. Was the vial properly purged with inert gas before sealing? Any remaining oxygen in the headspace, even at -20°C, can cause slow oxidation over time.

    • Solution: Re-aliquot your main stock using the inert gas protocol. For existing vials, carefully re-purge and re-seal them.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Are you using a large stock vial repeatedly? Every time the vial is warmed, opened, and re-frozen, you introduce moisture and fresh oxygen, accelerating degradation.

    • Solution: Always aliquot your main stock into smaller, single-use vials upon receipt.

  • Possible Cause 3: Contaminated Solvent. If the compound was dissolved in a solvent for storage, the solvent itself could be a source of peroxides (e.g., old ethers like THF or dioxane).

    • Solution: Use fresh, high-purity, or peroxide-free solvents for preparing stock solutions.

Problem: "I need to handle the compound on the bench for my experiment. How can I minimize degradation during use?"
  • Work Quickly and Efficiently: Have all other reagents and equipment ready before you retrieve your sample from the freezer.

  • Keep it Cold: While on the bench, keep the vial on ice to slow down any potential reactions.

  • Use Degassed Solvents: If diluting the sample, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Minimize Air Exposure: Only uncap the vial for the brief moment needed to withdraw your sample. If possible, work under a gentle stream of inert gas.

References

  • Santa Cruz Biotechnology. (n.d.).
  • Ultimate Guide to Soap. (n.d.).
  • Avanti Polar Lipids. (n.d.).
  • Agronomy Research. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years.
  • ACE Chemistry. (2014).
  • Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel).
  • ResearchGate. (2015). Effect of Storage on Fatty Acid Methyl Ester (FAME) and Cholesterol Oxidation Products (COPs) in Different Type of Sausages.
  • MDPI. (2023).
  • Twinwood Cattle Company. (n.d.). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health.
  • BTSA. (n.d.).
  • Springer. (2005). Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells.
  • ResearchGate. (2024).
  • Frontiers. (2023).
  • ChemicalBook. (n.d.). CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER.
  • Thermo Fisher Scientific. (2009).

Sources

Technical Support Center: Optimizing GC Peak Resolution of Methyl Icosa-5,8,11-trienoate and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the gas chromatographic (GC) separation of methyl icosa-5,8,11-trienoate (Mead acid methyl ester, C20:3n-9) from its structural isomers, primarily dihomo-γ-linolenic acid methyl ester (C20:3n-6) and eicosatrienoic acid methyl ester (C20:3n-3). Achieving baseline resolution of these isomers is critical for accurate quantification and downstream applications. This resource provides in-depth troubleshooting advice and validated methodologies to enhance your analytical success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor resolution or co-elution of my C20:3 FAME isomers?

A1: The Challenge of Isomeric Separation

The primary reason for poor resolution lies in the subtle structural differences between methyl icosa-5,8,11-trienoate and its isomers. These fatty acid methyl esters (FAMEs) share the same carbon number and degree of unsaturation, differing only in the position of their double bonds. Standard gas chromatography methods often lack the selectivity to resolve these minor structural variations.

The key to separating these isomers is to exploit the differences in their polarity and interaction with the GC stationary phase. This requires careful selection of the GC column and optimization of analytical parameters.

Q2: What is the most critical factor for improving the separation of these isomers?

A2: GC Column Selection: Polarity is Paramount

The single most important factor in resolving isomeric FAMEs is the polarity of the stationary phase within your GC column. Non-polar or mid-polarity columns are generally insufficient for this task. For the separation of C20:3 isomers, highly polar stationary phases are essential.

  • Highly Polar Cyanopropyl Siloxane Columns: These are the industry standard for FAME isomer analysis. Look for columns with a high percentage of cyanopropyl substitution. Examples include:

    • HP-88

    • DB-23

    • Rt-2560

    • SP-2560

  • Ionic Liquid (IL) Columns: These represent a newer class of stationary phases with unique selectivity for FAME isomers. Columns like the SLB-IL111 can offer exceptional resolution.

Mechanism of Separation: The high polarity of these stationary phases, particularly the cyano groups, induces dipole moments that interact with the double bonds of the FAMEs. This interaction is sensitive to the position of the double bonds, leading to differential retention times and, consequently, separation.

Q3: I'm using a highly polar column but still have co-elution. What should I try next?

A3: Optimizing Your GC Method: A Multi-Parameter Approach

If you are already using an appropriate column, the next step is to fine-tune your GC method. This involves a systematic optimization of the temperature program, carrier gas flow rate, and column dimensions.

An isothermal oven temperature program is rarely sufficient for complex FAME isomer separations. A well-designed temperature ramp is crucial for achieving optimal resolution.

  • The Rationale: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for temperature program optimization.

The choice of carrier gas and its linear velocity can impact resolution and analysis time.

  • Helium vs. Hydrogen: While helium is a common choice, hydrogen can offer faster analysis times without a significant loss of resolution. However, method revalidation is necessary when changing carrier gases.[1]

  • Optimizing Linear Velocity: For each carrier gas, there is an optimal linear velocity that provides the best efficiency (and therefore resolution). Deviating significantly from this optimum will lead to broader peaks and poorer separation. Consult your column manufacturer's guidelines for the optimal linear velocity for your column dimensions.

Q4: Can you provide a starting point for a GC method to separate C20:3 isomers?

A4: Recommended Starting Method and Protocol

The following method is a robust starting point for the separation of methyl icosa-5,8,11-trienoate and its isomers. It is based on established protocols for complex FAME analysis.

Table 1: Recommended GC Parameters for C20:3 FAME Isomer Separation

ParameterRecommendationRationale
GC Column Highly polar cyanopropyl siloxane (e.g., HP-88, SP-2560) or Ionic Liquid (SLB-IL111)Essential for resolving positional isomers.[2]
Column Dimensions 100 m x 0.25 mm ID, 0.20 µm film thicknessLonger columns provide higher theoretical plates and better resolution for complex mixtures.
Carrier Gas Helium or HydrogenHydrogen can provide faster run times.[1]
Linear Velocity Optimized for the chosen carrier gas and column IDCrucial for maintaining peak efficiency.
Injection Mode Split (e.g., 50:1 or 100:1)Prevents column overloading and peak distortion.
Injector Temperature 250 °CEnsures complete vaporization of FAMEs.
Detector Flame Ionization Detector (FID)Robust and provides a linear response for FAMEs.
Detector Temperature 260 °CPrevents condensation of analytes in the detector.
Oven Program Start at 140 °C, hold for 5 min, ramp at 2 °C/min to 240 °C, hold for 10 minA slow ramp rate is critical for separating closely eluting isomers.

Step-by-Step Protocol for Sample Preparation (Derivatization to FAMEs)

Accurate analysis begins with proper sample preparation. The following is a standard protocol for the esterification of fatty acids to FAMEs using boron trifluoride (BF₃) in methanol.

  • Sample Preparation: Accurately weigh approximately 25 mg of your lipid sample into a screw-cap culture tube.

  • Saponification: Add 2 mL of 0.5 N NaOH in methanol. Cap the tube tightly and heat in a water bath at 100 °C for 10 minutes.

  • Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF₃ in methanol. Cap tightly and heat at 100 °C for another 10 minutes.

  • Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge the tube to achieve a clear separation of the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.

Expected Elution Order

While the exact retention times will vary depending on your specific instrument and conditions, the general elution order of C20:3 isomers on a highly polar cyanopropyl column is as follows:

  • Methyl icosa-5,8,11-trienoate (C20:3n-9, Mead acid)

  • Methyl 8,11,14-eicosatrienoate (C20:3n-6, Dihomo-γ-linolenic acid)

  • Methyl 11,14,17-eicosatrienoate (C20:3n-3)

This elution order is based on the increasing interaction of the double bonds with the stationary phase as they are positioned closer to the methyl ester group.

References

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Hamano, K., et al. (2015). Mead Acid (20:3n-9) and n-3 Polyunsaturated Fatty Acids Are Not Associated With Risk of Posterior Longitudinal Ligament Ossification: Results of a Case-Control Study. Prostaglandins, Leukotrienes and Essential Fatty Acids, 95, 31-36. Retrieved from [Link]

  • Mondello, L., et al. (2011). Separation of Fatty Acid Methyl Esters by GC-Online Hydrogenation x GC. Journal of Chromatographic Science, 49(1), 54-60. Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • Szabó, Z., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1864. Retrieved from [Link]

  • Delmonte, P., et al. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 103(5), 1159-1168. Retrieved from [Link]

  • Wang, Y., et al. (2006). A simplified method for analysis of polyunsaturated fatty acids. BMC Medical Research Methodology, 6, 29. Retrieved from [Link]

  • Peak Scientific. (2015). FAMEs analysis method from helium to hydrogen for GC. Retrieved from [Link]

Sources

Troubleshooting low recovery rates of Mead acid methyl ester in FAME analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Canary" in the Lipid Profile[1]

Welcome to the Lipidomics Technical Center. You are likely here because your quantitation of Mead acid (5,8,11-eicosatrienoic acid, 20:3n-9) is inconsistent or suspiciously low.

In my years of troubleshooting FAME (Fatty Acid Methyl Ester) workflows, Mead acid is often the first analyte to "disappear" when a method drifts.[1][2] This is critical because Mead acid is the biological marker for Essential Fatty Acid Deficiency (EFAD) .[2] Under normal conditions, it exists in trace amounts; however, when linoleic and alpha-linolenic acids are scarce, the body synthesizes Mead acid from oleic acid.

If your recovery of Mead acid is low, you risk a false negative diagnosis of EFAD or invalidating metabolic flux data.[1][2] This guide addresses the three pillars of failure: Oxidative Loss , Derivatization Chemistry , and Chromatographic Resolution .

Part 1: The Chemistry of Loss (Oxidation)[1]

Q: My saturated FAMEs (C16:0, C18:0) look perfect, but Mead acid (20:3n-9) is variable or absent.[1][2] Why?

A: You are likely witnessing autoxidation .[2] While Mead acid is not as volatile as short-chain fatty acids, it contains three methylene-interrupted double bonds.[1][2] The bis-allylic protons (located between the double bonds) are highly susceptible to hydrogen abstraction by free radicals.[1][2] Once this process starts, it propagates rapidly, converting your Mead acid into hydroperoxides, which do not elute as FAME peaks.[2]

The Protocol for Stabilization

You must treat the sample as "labile" from the moment of collection.[1]

  • Antioxidant Shielding: Add BHT (Butylated hydroxytoluene) to your extraction solvents (Methanol/Chloroform or Hexane) at a concentration of 50–100 mg/L (ppm) .[1][2][3]

    • Why: BHT acts as a radical scavenger, sacrificing itself to protect the polyunsaturated fatty acids (PUFAs).[2]

  • Nitrogen Purging: Never evaporate solvents under a stream of air.[1][2] Use high-purity Nitrogen (N2).[1][2]

  • Temperature Control: Keep evaporation temperatures below 40°C .

Part 2: The Derivatization Dilemma (Acid vs. Base)

Q: I am using a standard KOH/Methanol method. Could this be the problem?

A: Yes. This is the most common root cause for "missing" Mead acid in metabolic studies.[2]

The Mechanism:

  • Base-catalyzed transesterification (e.g., KOH in Methanol) is excellent for esterified lipids (Triglycerides, Phospholipids).[1][2] It is fast (minutes) and mild.[2][4]

  • However , base catalysis cannot methylate Free Fatty Acids (FFAs) .[2][4] In a basic environment, FFAs are converted into soaps (salts), which stay in the aqueous phase and are discarded.[2]

If your biological question involves Mead acid accumulating in the free fatty acid pool (common in deficiency states or lipolysis studies), a base-only method will yield 0% recovery for that fraction.[1][2]

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine if your reagent is destroying your data.

DerivatizationLogic Start Sample Type LipidForm Target Lipid Class Start->LipidForm EsterOnly Bound Lipids Only (TG, PL, CE) LipidForm->EsterOnly TotalLipid Total Lipids (Includes Free Fatty Acids) LipidForm->TotalLipid BaseMethod Base Catalysis (KOH/MeOH or NaOMe) EsterOnly->BaseMethod Preferred AcidMethod Acid Catalysis (BF3/MeOH or HCl/MeOH) TotalLipid->AcidMethod Required Outcome1 High Recovery of TGs Zero Recovery of FFAs BaseMethod->Outcome1 Outcome2 Total Recovery (Risk of Isomerization) AcidMethod->Outcome2

Figure 1: Decision matrix for FAME derivatization reagents.[1][2][4] Mead acid in the free acid form requires Acid Catalysis.[1]

Comparison of Reagents
ReagentMechanismTarget AnalytesRisk Factor for Mead Acid
KOH / Methanol Base-catalyzed TransesterificationTG, PL, CEHigh Risk: Will not detect Free Mead Acid.[1][2]
BF3 / Methanol Lewis Acid CatalysisTG, PL, CE, FFA Moderate Risk: Old BF3 causes artifacts/isomerization.[2]
HCl / Methanol Acid CatalysisTG, PL, CE, FFA Low Risk: Milder than BF3, excellent for total lipid profiles.[2]

Part 3: Chromatographic Confusion (Resolution)

Q: I see a peak, but the retention time shifts, or it has a "shoulder." Is it Mead acid?

A: You are likely struggling to separate Mead Acid (20:3n-9) from its isomer, Dihomo-gamma-linolenic acid (DGLA, 20:3n-6) .[1][2]

These two molecules have the exact same mass (MW 306.5 for Methyl Ester) and chain length.[2] They differ only by the position of the double bonds.[1]

  • Mead Acid: 20:3 (5, 8, 11)[1][5]

  • DGLA: 20:3 (8, 11, 14)[1]

Troubleshooting the Separation
  • Column Polarity: A standard non-polar column (e.g., DB-5 or HP-5) is insufficient for separating these isomers.[1][2] You must use a high-polarity column designed for FAMEs.[1][2][6]

    • Recommended Phases: Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, DB-23 ).[1]

  • Elution Order: On highly polar columns, the interaction with the pi-electrons of the double bonds dictates retention.[1] Generally, n-9 isomers elute before n-6 isomers, but this must be confirmed with a mixed standard.[1][2]

  • Oven Program: If they co-elute, lower your ramp rate to 1°C/min around the C20 region (approx. 180°C–210°C).

Part 4: Experimental Protocol for High Recovery

To guarantee recovery of Mead acid, follow this validated "Total Lipid" protocol using Acid Catalysis.

Reagents:

  • Internal Standard (IS): C23:0 Methyl Ester (does not exist naturally in most samples).[1][2]

  • Solvent: Toluene (better solubility for neutral lipids than hexane).[1][2]

  • Catalyst: Fresh 5% Methanolic HCl (Acetyl Chloride in Methanol).[1][2]

Step-by-Step Workflow:

  • Sample Prep: Add sample (plasma/tissue) + Internal Standard to a glass tube with a Teflon-lined cap.[1][2]

  • Dry: Evaporate solvent under Nitrogen .[2][7]

  • Solubilize: Add 0.5 mL Toluene . (Crucial: ensures TGs are in solution before reaction).

  • Derivatize: Add 1.0 mL Methanolic HCl .

  • Incubate: Heat at 80°C for 1 hour . (Do not exceed 100°C to prevent degradation of PUFAs).[1][2]

  • Quench: Add 1.0 mL 6% K2CO3 (Potassium Carbonate) or water to stop the reaction.

  • Extract: Add 1.0 mL Hexane . Vortex vigorously for 1 minute.[2]

  • Centrifuge: Spin at 1500g for 5 mins to break emulsion.

  • Recover: Transfer the top organic layer (Hexane) to a GC vial containing a glass insert.

Part 5: Troubleshooting Flowchart

Use this logic path to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Mead Acid Recovery CheckIS Check Internal Standard (IS) Recovery Start->CheckIS IS_Low IS Recovery is Low (<60%) CheckIS->IS_Low IS_High IS Recovery is Normal (>90%) CheckIS->IS_High ExtractionIssue Extraction/Injection Error 1. Check GC Inlet (Leak/Septum) 2. Check Phase Separation IS_Low->ExtractionIssue DerivIssue Derivatization/Chemistry Issue IS_High->DerivIssue CheckSat Check Saturated FAMEs (C16:0, C18:0) DerivIssue->CheckSat Sat_Normal Saturates are Normal Only PUFAs are low CheckSat->Sat_Normal Sat_Low All Peaks are Low CheckSat->Sat_Low Oxidation Oxidation Detected Action: Add BHT, Use N2 Sat_Normal->Oxidation Reagent Reagent Choice Are you using Base (KOH)? Action: Switch to Acid (HCl/BF3) Sat_Low->Reagent

Figure 2: Diagnostic flowchart for isolating the root cause of low FAME recovery.[1]

References

  • AOCS Official Method Ce 1b-89. (2009).[1][2] Fatty Acid Composition of Marine Oils by GLC.[1][2][8][9][10][11] American Oil Chemists' Society.[2][11][12]

  • Christie, W. W. (1993).[2] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[1][2][10][13] The Lipid Library.[2]

  • Agilent Technologies. (2023).[1][2] Improving the Analysis of 37 Fatty Acid Methyl Esters. Application Note 5994-6864EN.[1][2]

  • National Renewable Energy Laboratory (NREL). (2016). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification.[1][2] NREL/TP-5100-60958.[1][2]

Sources

Optimal storage temperature and stability of Methyl 5,8,11-eicosatrienoate standards

[1]

Executive Summary & Molecule Profile

Methyl 5,8,11-eicosatrienoate (often referred to as Mead Acid Methyl Ester ) is the esterified derivative of Mead Acid (20:3 n-9).[1] In physiological research, it is a critical biomarker for Essential Fatty Acid (EFA) deficiency . Under normal conditions, the body synthesizes arachidonic acid; however, when linoleic acid is scarce, the desaturation/elongation enzymes (FADS1/FADS2) act on oleic acid instead, producing Mead acid.

Because this molecule contains three cis-double bonds separated by methylene groups (methylene-interrupted polyenes), it is highly susceptible to auto-oxidation . The bis-allylic hydrogens at carbons 7 and 10 are chemically fragile, serving as the initiation points for free-radical chain reactions.

Chemical Profile
PropertySpecification
Systematic Name Methyl (5Z,8Z,11Z)-5,8,11-eicosatrienoate
Common Name Mead Acid Methyl Ester
Molecular Formula C₂₁H₃₆O₂
Molecular Weight 320.51 g/mol
Critical Vulnerability Oxidation (Bis-allylic positions), Photo-oxidation, Hydrolysis

Core Directive: Optimal Storage Protocol

The following protocol is designed to maximize the half-life of the standard. Deviating from these parameters significantly increases the rate of oxidative degradation.

A. The "Golden Path" Storage Workflow

StorageWorkflowStartReceive Shipment(Dry Ice)CheckImmediate Inspection:Is Dry Ice intact?Start->CheckTempDecisionLong-term Storage?Check->TempDecisionYesFreezer20Store at -20°C(Standard Compliance)TempDecision->Freezer20< 6 MonthsFreezer80Store at -80°C(Best Practice >6mo)TempDecision->Freezer80> 6 MonthsHandlingUsage Event:Thaw to Room TempBEFORE OpeningFreezer20->HandlingFreezer80->HandlingAliquotAliquot intoAmber Glass VialsHandling->AliquotPurgePurge Headspacewith Argon/N2Aliquot->PurgeReturnReturn to FreezerPurge->Return

Figure 1: Decision tree for receiving and maintaining standard integrity.

B. Critical Storage Parameters
ParameterRecommendationScientific Rationale
Temperature -20°C (Minimum) -80°C (Preferred)At -20°C, molecular motion is reduced, slowing radical propagation. -80°C effectively halts most auto-oxidation reactions.
Solvent Matrix Ethanol or Hexane Never store as a "neat" oil. Solvents dilute the molecules, reducing the probability of intermolecular radical chain propagation.
Atmosphere Argon or Nitrogen Oxygen is the reactant. Argon is heavier than air and forms a better "blanket" over the liquid than Nitrogen.
Container Borosilicate Glass CRITICAL: Avoid plastics. Phthalates from plasticizers leach into organic solvents, appearing as contaminants in Mass Spec (m/z 149).

Mechanisms of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode is Bis-allylic Oxidation .

The Oxidation Cascade

The methylene groups at Carbon 7 and Carbon 10 are flanked by double bonds. The hydrogen atoms here are loosely held (bond dissociation energy ~75 kcal/mol vs ~98 kcal/mol for alkyl C-H).

OxidationMechanismNativeNative FAME(C-7 or C-10 H)InitiationInitiation:Loss of H•(Light/Heat/Metal)Native->InitiationRadicalPentadienylRadical (L•)Initiation->RadicalPeroxylPeroxyl Radical(LOO•)Radical->Peroxyl+ O2 (Fast)Oxygen+ O2HydroperoxideHydroperoxide(LOOH)Peroxyl->Hydroperoxide+ LH (Propagation)CleavageChain Cleavage(Aldehydes/Acids)Hydroperoxide->CleavageDegradation

Figure 2: The auto-oxidation pathway. Note that once Peroxyl radicals form, they steal hydrogens from other healthy molecules (Propagation), causing exponential degradation.

Troubleshooting & FAQs

Symptom: Extra Peaks in GC Chromatogram

Diagnosis: Likely oxidative degradation or isomerization.

  • The Science: Hydroperoxides (LOOH) are unstable in GC injectors (typically 250°C). They thermally decompose into aldehydes and shorter-chain methyl esters, appearing as "fronting" peaks or noise baseline.

  • Solution:

    • Check the "solvent delay" to ensure you aren't seeing solvent impurities.

    • Run a blank (solvent only).

    • If peaks persist, the standard is compromised. Do not use for quantification.

Symptom: Loss of Quantitative Yield (Area Counts Dropping)

Diagnosis: Evaporation or Adsorption.

  • The Science: Methyl esters are semi-volatile. If stored in hexane without a tight seal (e.g., a crimp cap that has been punctured multiple times), the solvent evaporates, changing the concentration. Alternatively, highly lipophilic FAMEs can adsorb to glass surfaces if the solvent evaporates completely.

  • Solution:

    • Always use an internal standard (e.g., Methyl Nonadecanoate, C19:0) that is added at the time of analysis, not stored with the stock.

    • If the solvent level has visibly dropped, the concentration is unknown. Discard.

FAQ: Can I store the standard in DMSO?

Answer: No.

  • Reasoning: DMSO is hygroscopic (absorbs water from air) and has a high freezing point (19°C). Repeated freeze-thaw cycles in DMSO can lead to hydrolysis (breaking the ester bond), reverting the molecule back to the free acid (Mead Acid), which behaves differently in chromatography. Use Hexane (for GC) or Ethanol (for cell culture).

FAQ: How do I safely open a glass ampule?

Answer:

  • Centrifuge: Briefly spin the ampule to ensure all liquid is at the bottom.

  • Score: Use an ampule snapper or file.

  • Transfer: Immediately transfer the entire contents to a screw-cap amber vial with a Teflon-lined cap.

  • Rinse: Rinse the ampule with solvent to recover residual lipid adhering to the glass walls.

Self-Validating Protocol: Purity Check

Before running a valuable sample set, validate your standard using this abbreviated GC-FID protocol.

Objective: Confirm >98% purity and absence of oxidation products.

  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: High-polarity capillary column (e.g., CP-Sil 88, DB-23, or SP-2560). Note: High polarity is required to separate cis/trans isomers.

  • Inlet: Split injection (1:10 or 1:50 depending on conc.), 250°C.

  • Oven Program:

    • Start: 150°C (Hold 1 min)

    • Ramp: 10°C/min to 200°C

    • Ramp: 2°C/min to 220°C (Hold 5 min)

  • Criteria:

    • Pass: Single major peak >98% area.

    • Fail: Presence of shoulders on the main peak (isomerization) or broad humps at the baseline (polymers/oxidation).

References

  • Christie, W.W. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Lipid Library. AOCS.[2] Available at: [Link]

  • Frankel, E.N. (2005). Lipid Oxidation. The Oily Press.

Minimizing thermal degradation of Methyl icosa-5,8,11-trienoate in injection ports

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Thermal Degradation in Injection Ports

Status: Operational | Tier: Level 3 (Advanced Method Development)

Executive Summary: The Thermal Challenge

Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester, C20:3 n-9) is a polyunsaturated fatty acid (PUFA) derivative. While methyl esterification improves volatility compared to free fatty acids, the methylene-interrupted double bond system at positions 5, 8, and 11 remains highly susceptible to thermal stress and catalytic degradation inside Gas Chromatography (GC) injection ports.

The Primary Risks:

  • Cis-Trans Isomerization: High temperatures (>250°C) can trigger bond rotation, creating artifact peaks that co-elute with or mimic other naturally occurring isomers.

  • Oxidative Cleavage: Trace oxygen in the carrier gas or injector liner, accelerated by heat, attacks the double bonds, severing the chain and reducing the quantification area of the parent peak.

  • Polymerization: Interaction with active silanol sites on the liner surface can cause irreversible binding or dimerization.

This guide provides the protocols required to stabilize this analyte during the critical injection phase.

Critical Parameters & Hardware Selection

Q: Which injection technique is superior for Mead Acid Methyl Ester?

A: Programmed Temperature Vaporization (PTV) is the Gold Standard. While Split/Splitless (S/SL) is common, it requires the injector to be constantly hot (typically 250°C+). This "flash vaporization" is violent and thermally stressful.

  • Recommendation: Use PTV in Solvent Vent or Cold Splitless mode .

  • Why? You inject the sample into a cold liner (e.g., 40°C). The solvent is vented or transferred gently. Then, the injector rapidly heats up to transfer the analyte. This minimizes the time the delicate Mead acid molecule spends at dangerous temperatures.

Q: If I must use a standard Split/Splitless inlet, what liner should I choose?

A: Avoid standard glass wool liners. Glass wool provides a massive surface area. Even if deactivated, it can become active after a few injections of "dirty" biological extracts. This surface area catalyzes the isomerization of the 5,8,11 double bonds.

  • Best Choice: Ultra-Inert, Cyclo-Double Gooseneck Liner (No Wool).

  • Mechanism: The "cyclo" or baffle geometry promotes mixing and vaporization via turbulence rather than surface contact. The gooseneck prevents the sample cloud from hitting the hot metal parts of the injector bottom.

Q: What is the "Red Line" temperature?

A: 250°C is the upper safety limit for prolonged exposure. Data suggests that significant cis-trans isomerization of PUFA FAMEs begins to accelerate exponentially above 260-270°C.

  • Target: Set S/SL injectors to 230°C–240°C if boiling point limits allow.

  • PTV Advantage: You can ramp to 280°C for cleaning but only hold it for seconds, whereas S/SL cooks the sample continuously.

Visualizing the Degradation Pathway

The following diagram illustrates the decision logic for troubleshooting degradation issues and the chemical pathways involved.

G Start Symptom: Low Response or Extra Peaks Check1 Check 1: Isomerization? (Extra peaks near parent) Start->Check1 Check2 Check 2: Tailing/Loss? (Active Sites) Start->Check2 Cause1 Thermal Stress (Temp > 250°C) Check1->Cause1 Yes Cause2 Oxidative Attack (O2 Leak + Heat) Check1->Cause2 Yes Cause3 Active Silanols (Liner Activity) Check2->Cause3 Yes Action1 Switch to PTV (Cold Injection) Cause1->Action1 Action3 Leak Check & O2 Filter Scrub Cause2->Action3 Action2 Change Liner (Ultra-Inert, No Wool) Cause3->Action2

Caption: Troubleshooting logic flow for Methyl icosa-5,8,11-trienoate degradation. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Experimental Protocols

Protocol A: Optimized PTV Injection for Labile FAMEs

Use this protocol to minimize thermal residence time.

ParameterSettingRationale
Mode Solvent Vent (or Cold Splitless)Eliminates solvent early; concentrates analyte cold.
Inlet Initial Temp 40°C (or 10°C < Solvent BP)Prevents explosive vaporization/backflash.
Initial Time 0.10 minShort hold to stabilize pressure.
Ramp Rate 600°C/min (Ballistic)Transfers analyte to column instantly.
Final Temp 240°CSufficient to volatilize C20:3; avoids overheating.
Vent Flow 50–100 mL/minRemoves solvent vapors efficiently.
Purge Time 1.5 minEnsures quantitative transfer before purging inlet.
Protocol B: Self-Validating System Suitability Test

Run this BEFORE your samples to verify system inertness.

  • Prepare Standard: Mix Methyl icosa-5,8,11-trienoate (C20:3) with a stable saturated FAME (e.g., Methyl Arachidate, C20:0) at 1:1 concentration.

  • Inject: Run using your standard method.

  • Calculate Ratio: Area(C20:3) / Area(C20:0).

  • Criteria:

    • If Ratio < 0.90: Discrimination/Loss occurring. (Check Liner/Wool).

    • If Ratio > 0.95: System is Inert.

    • Note: C20:0 is thermally stable.[1] If C20:3 drops relative to it, the loss is specific to the double bonds (degradation), not just general injection error.

Troubleshooting Matrix (FAQ)

Q: I see "Ghost Peaks" eluting just before my main Mead Acid peak. What are they?

Diagnosis: These are likely trans-isomers . Mechanism: Thermal energy allows the cis double bonds at 5, 8, or 11 to rotate to the lower-energy trans configuration. Trans isomers typically elute slightly earlier than cis isomers on polar columns (e.g., biscyanopropyl phases). Fix:

  • Lower Inlet Temperature by 20°C.[2]

  • Check carrier gas oxygen filters (O2 catalyzes this rotation).

Q: My peak area is reproducible, but the peak tails significantly.

Diagnosis: Activity in the Liner. Mechanism: The polar ester group or the pi-electrons of the double bonds are interacting with non-deactivated silanol groups (-Si-OH) on the glass liner or quartz wool. Fix:

  • Replace liner with a fresh "Ultra-Inert" or "Deactivated" grade liner.

  • Remove glass wool if possible.

  • Trim 10-20cm from the front of the GC column (guard column maintenance).

Q: Can I freeze my FAME samples before analysis?

A: Yes, but with conditions. Freezing (-20°C) is recommended for storage to stop oxidation. However, you must bring the vial to room temperature and vortex before injection.

  • Risk: If injected cold, moisture can condense on the septum/needle, entering the hot injector and causing hydrolysis of the ester back to the free acid (which tails badly).

References

  • Agilent Technologies. (2012).[3] GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Application Note. Link

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Technical Guide. Link

  • Sigma-Aldrich (Merck). Highly Detailed Analysis of cis/trans FAME Isomers. Application Note. Link

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules.[1][2][3][4][5][6][7][8] Link

  • Thermo Fisher Scientific. Separation of 37 Fatty Acid Methyl Esters Utilizing a High-Efficiency 10 m Capillary GC Column. Application Note. Link

Sources

Technical Guide: Resolving Co-elution of 20:3 n-9 Methyl Ester (Mead Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The accurate quantification of 20:3 n-9 (Mead acid) is critical in clinical lipidomics as it serves as the definitive biomarker for Essential Fatty Acid Deficiency (EFAD) . Under conditions of linoleic acid (18:2 n-6) and


-linolenic acid (18:3 n-3) deprivation, mammals elongate and desaturate oleic acid (18:1 n-9) to produce Mead acid.

The Mead Acid Ratio (Triene/Tetraene Ratio), defined as [20:3 n-9] / [20:4 n-6] , is the standard diagnostic metric. A ratio > 0.2 (or > 0.4 depending on the matrix) indicates deficiency. Consequently, the chromatographic resolution of 20:3 n-9 from its structural isomers (e.g., 20:3 n-6, DGLA ) and downstream metabolic neighbors (e.g., 20:4 n-6, Arachidonic Acid ) is non-negotiable.

This guide addresses the specific co-elution challenges of 20:3 n-9 FAMEs (Fatty Acid Methyl Esters) in GC-FID and GC-MS workflows.

Module 1: Diagnostic & Elution Logic

Q1: How do I know if my 20:3 n-9 peak is co-eluting?

A: In standard FAME analysis on polar columns, 20:3 n-9 elutes in a crowded region populated by C20 dienes and trienes.

  • Suspect Co-elution if: You observe a single broad peak in the C20 triene region or if your calculated Mead Acid Ratio is anomalously low despite clinical signs of deficiency.

  • The Critical Pair: The most common co-elution partner on cyanopropyl phases is 20:3 n-6 (Dihomo-

    
    -linolenic acid, DGLA) . These are positional isomers differing only by the location of their double bonds (n-9 vs. n-6).
    
Q2: What is the elution order on high-polarity columns?

On biscyanopropyl columns (e.g., SP-2560, CP-Sil 88), separation is driven by dipole-dipole interactions with the


-electrons of the double bonds.
  • General Rule: Retention increases with the number of double bonds.

  • Isomeric Rule: For the same chain length and unsaturation, isomers with double bonds closer to the carboxyl group (lower "n" number, e.g., n-6 vs n-3) typically interact more strongly and elute later. However, for n-9 vs n-6, the specific interaction often results in n-9 eluting before n-6 .

Visualizing the Separation Logic:

ElutionOrder cluster_0 C20 Region Elution Order (SP-2560 / CP-Sil 88) C20_0 20:0 (Arachidic) C20_1 20:1 Isomers (n-9, n-7) C20_0->C20_1 C20_2 20:2 Isomers (n-6) C20_1->C20_2 C20_3_n9 20:3 n-9 (Mead Acid) Target Analyte C20_2->C20_3_n9 C20_3_n6 20:3 n-6 (DGLA) Critical Interference C20_3_n9->C20_3_n6 C20_4_n6 20:4 n-6 (Arachidonic) Reference Denominator C20_3_n6->C20_4_n6

Caption: Typical elution order on a 100m Biscyanopropyl column. Note that 20:3 n-9 elutes before its n-6 isomer.

Module 2: Column Selection & Chemistry

Selecting the correct stationary phase is the single most effective way to resolve 20:3 n-9.

Column TypeStationary PhaseSuitability for 20:3 n-9Technical Verdict
Biscyanopropyl 100% Biscyanopropyl Polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88)Excellent Standard of Choice. Provides the necessary dipole interaction to separate positional isomers (n-9 vs n-6).
Cyanopropyl 50% Cyanopropylphenyl (e.g., DB-23)Good Can resolve 20:3 n-9 but requires longer lengths (60m+) to prevent overlap with 20:2 isomers.
PEG / Wax Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)Poor Separation is primarily by boiling point. 20:3 n-9 often co-elutes with C20:2 or C22:0. Avoid for EFAD profiling.
Ionic Liquid 1,12-Di(tripropylphosphonium) (e.g., SLB-IL111)Advanced Extremely high polarity. Elution order may shift (e.g., 20:3 n-9 may move closer to 20:4). Use only if SP-2560 fails.

Module 3: The "Isothermal Expansion" Protocol

To resolve 20:3 n-9 from 20:3 n-6 and 20:2 isomers, you must flatten the temperature gradient in the C20 elution window. This "Isothermal Expansion" increases the peak-to-peak resolution (


).
Protocol: High-Resolution C20 Separation

Instrument: GC-FID or GC-MS Column: SP-2560 or CP-Sil 88 (100 m


 0.25 mm 

0.20 µm) Carrier Gas: Hydrogen (preferred, 35-40 cm/s) or Helium (20-25 cm/s)

Step-by-Step Temperature Program:

  • Injection: 140°C, hold for 5 minutes. (Focuses volatiles/solvent).

  • Ramp 1: Increase at 4°C/min to 220°C.

  • Isothermal Hold (Critical): Hold at 220°C for 15-20 minutes .

    • Why? The C20 isomers (20:2, 20:3 n-9, 20:3 n-6, 20:4 n-6) elute in this window. The hold allows the stationary phase selectivity to dominate over boiling point differences.

  • Ramp 2: Increase at 4°C/min to 240°C.

  • Bake-out: Hold at 240°C for 10 minutes (elutes C22-C24 PUFAs).

Troubleshooting the Protocol:

Troubleshooting Start Issue: 20:3 n-9 Co-elution Check_Partner Identify Partner: Is it 20:2 or 20:3 n-6? Start->Check_Partner Branch_20_2 Partner is 20:2 n-6 Check_Partner->Branch_20_2 Branch_20_3 Partner is 20:3 n-6 Check_Partner->Branch_20_3 Sol_20_2 Action: Decrease Initial Ramp Rate (Slow down approach to 220°C) Branch_20_2->Sol_20_2 Sol_20_3 Action: Lower Isothermal Temp (e.g., Hold at 210°C instead of 220°C) Branch_20_3->Sol_20_3

Caption: Decision tree for optimizing temperature parameters based on specific co-elution partners.

Module 4: Advanced Verification (GC-MS)

When retention time alone is insufficient, Mass Spectrometry provides validation. However, Electron Ionization (EI) spectra of methylene-interrupted PUFA isomers are nearly identical.

Strategy 1: Retention Time Locking (RTL)

Do not rely on "generic" FAME libraries.

  • Requirement: Purchase a specific reference standard containing both 20:3 n-9 and 20:3 n-6 (e.g., Nu-Chek Prep or Cayman Chemical).

  • Method: Inject the mix and calculate the Equivalent Chain Length (ECL) for your specific column/program.

Strategy 2: Chemical Ionization (CI)

If available, use Acetonitrile CI or Paternò-Büchi derivatization.

  • Mechanism: These techniques generate diagnostic ions specific to the double bond position.

  • Diagnostic Ions (Acetonitrile CI):

    • 20:3 n-9: Diagnostic fragments will differ by 14 Da (one

      
       unit) shift compared to n-6, specifically localizing the 
      
      
      
      vs
      
      
      bond.

References

  • American Oil Chemists' Society (AOCS). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method.

  • Agilent Technologies. GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method.

  • Restek Corporation. FAMEs: Fatty Acid Methyl Esters Analysis Guide.

  • Mjøs, S. A. (2003). Identification of fatty acids in gas chromatography by application of different temperature and pressure programs on a CP-Sil 88 capillary column. Journal of Chromatography A.

  • Sigma-Aldrich. GC Column Selection Guide for FAME Analysis.

Solvent compatibility for dissolving Methyl icosa-5,8,11-trienoate for spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Compatibility & Handling Guide for Methyl Icosa-5,8,11-Trienoate

Case ID: SPEC-2024-MEAD Subject: Spectroscopy Solvent Selection & Troubleshooting for Mead Acid Methyl Ester Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

Methyl icosa-5,8,11-trienoate (Mead acid methyl ester) is a polyunsaturated fatty acid (PUFA) derivative.[1] Its lipophilic nature and susceptibility to auto-oxidation present specific challenges in spectroscopy. This guide addresses critical solvent compatibility issues for NMR, UV-Vis, and Mass Spectrometry, focusing on signal integrity and sample preservation.

Module 1: NMR Spectroscopy – Solvent Selection & Signal Resolution

User Query: "I am seeing overlapping multiplets in the olefinic region (5.3–5.5 ppm) using CDCl₃. What are my alternatives?"

Technical Analysis

While Chloroform-d (CDCl₃) is the standard solvent due to high solubility and low cost, it often fails to resolve the complex spin systems of PUFAs. The olefinic protons of the 5,8,11-triene system have similar magnetic environments, leading to severe second-order effects.

Troubleshooting Protocol
  • Switch to Benzene-d₆ (C₆D₆):

    • Why: Benzene-d₆ induces an aromatic solvent-induced shift (ASIS). The anisotropic magnetic field of the benzene ring preferentially shields/deshields protons based on the local geometry of the solute. This often spreads out overlapping multiplets in the olefinic and allylic regions, allowing for clearer integration and coupling constant analysis.

  • Concentration Limits:

    • Maintain concentrations between 5–20 mg/mL . Higher concentrations can induce aggregation or viscosity broadening, while lower concentrations require excessive scan times, increasing the risk of oxidation during acquisition.

Solvent Compatibility Table for NMR
SolventSolubilityChemical Shift Ref (¹H)ProsCons
Chloroform-d (CDCl₃) Excellent7.26 ppmStandard, cheap, good solubility.Poor resolution of olefinic isomers; acidic nature can catalyze oxidation.
Benzene-d₆ (C₆D₆) Excellent7.16 ppmSuperior resolution (ASIS effect); non-acidic.Expensive; high freezing point (5°C); toxic.
Methanol-d₄ (CD₃OD) Moderate3.31 ppmGood for polar impurities check.Exchangeable protons; lower solubility for long-chain FAMEs.

Critical Warning: Avoid using old or un-stabilized CDCl₃. The formation of DCl (deuterium chloride) and phosgene can catalyze the isomerization or degradation of the double bonds. Always filter CDCl₃ through basic alumina or use silver foil-stabilized ampules.

Module 2: UV-Vis Spectroscopy – The Oxidation Trap

User Query: "My sample shows a strong absorption peak at 234 nm. Is this characteristic of the compound?"

Technical Analysis

No. Pure Methyl icosa-5,8,11-trienoate contains methylene-interrupted double bonds (non-conjugated). Non-conjugated alkenes absorb below 200 nm (vacuum UV).

  • The 234 nm Anomaly: A peak at ~234 nm indicates the presence of Conjugated Dienes . This is the primary marker of initial lipid peroxidation. The methylene hydrogens between double bonds (bis-allylic positions) are abstractable, leading to double bond migration and conjugation.

Solvent Selection for UV-Vis

For accurate assessment, you must use "Spectroscopic Grade" solvents with UV cutoffs well below the region of interest.

  • Recommended: n-Hexane or Heptane (Cutoff < 200 nm).

  • Avoid: Acetone (Cutoff ~330 nm) or Chloroform (Cutoff ~245 nm), as they will mask the critical oxidation window.

Workflow: Oxidation Quality Check

  • Dissolve 1 mg of sample in 10 mL of Spectroscopic Grade Hexane .

  • Blank the instrument with pure hexane.

  • Scan from 200 nm to 300 nm.

  • Pass Criteria: Absorbance at 234 nm should be negligible (near baseline).

  • Fail Criteria: Distinct peak at 234 nm indicates oxidation; purification is required.

Module 3: Sample Handling & Storage (The "Zero-Oxygen" Rule)

User Query: "How do I prevent my sample from degrading in solution?"

Scientific Rationale

PUFA methyl esters are highly prone to auto-oxidation initiated by free radicals, light, and transition metals. The rate of oxidation increases significantly in solution due to higher molecular mobility and dissolved oxygen.

Standard Operating Procedure (SOP)
  • Inert Atmosphere: Never store the compound in solvent for long periods. If necessary, sparge the solvent with dry Argon or Nitrogen for 5 minutes before dissolving the sample.

  • Container: Use amber glass vials with Teflon-lined caps to block UV light.

  • Antioxidants: For long-term storage of standard solutions, add 0.01% BHT (Butylated hydroxytoluene) , provided it does not interfere with your specific spectral analysis (BHT has distinct NMR/UV signals).

Visual Guide: Solvent Selection Decision Tree

SolventSelection start Start: Select Spectroscopy Method nmr NMR Spectroscopy start->nmr uv UV-Vis Spectroscopy start->uv ms Mass Spectrometry (GC-MS) start->ms nmr_q1 Need to resolve olefinic isomers? nmr->nmr_q1 uv_q1 Checking for Oxidation? uv->uv_q1 ms_q1 Inlet System? ms->ms_q1 use_c6d6 Use Benzene-d6 (Exploit ASIS effect) nmr_q1->use_c6d6 Yes use_cdcl3 Use Chloroform-d (Standard Analysis) nmr_q1->use_cdcl3 No use_hexane Use n-Hexane/Heptane (Cutoff < 200nm) uv_q1->use_hexane Yes avoid_chl AVOID Chloroform (Masks 234nm region) uv_q1->avoid_chl Warning use_volatile Use High Purity Hexane (Volatile, Non-polar) ms_q1->use_volatile

Caption: Decision matrix for selecting the optimal solvent based on analytical goals and compound stability.

References

  • Sigma-Aldrich. cis-5,8,11-Eicosatrienoic acid methyl ester Product Information. Retrieved from

  • National Institute of Standards and Technology (NIST). 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from

  • AOCS Lipid Library. NMR Spectroscopy of Fatty Acids and Their Derivatives. Retrieved from

  • Christie, W. W. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from

Sources

Validation & Comparative

Validating Methyl icosa-5,8,11-trienoate as a Biomarker for EFAD: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Methyl icosa-5,8,11-trienoate is the methyl ester derivative of Mead Acid (5,8,11-eicosatrienoic acid; 20:3 n-9). In the context of Essential Fatty Acid Deficiency (EFAD), this molecule serves as the critical analytical surrogate for the physiological accumulation of Mead Acid.

While Linoleic Acid (LA) and Alpha-Linolenic Acid (ALA) are the missing substrates in EFAD, measuring them directly is often insufficient for a robust diagnosis due to dietary fluctuations. The detection of Methyl icosa-5,8,11-trienoate (via Gas Chromatography) validates the metabolic shift from n-6/n-3 synthesis to n-9 synthesis, providing a functional rather than merely nutritional assessment of deficiency.

This guide validates the utility of this analyte by comparing it against alternative markers and detailing the mechanistic causality that makes it the "Gold Standard" for EFAD diagnosis when expressed as the Triene/Tetraene (T/T) Ratio .

Part 2: Mechanistic Validation (The "Why")

To validate Methyl icosa-5,8,11-trienoate as a biomarker, one must understand the competitive inhibition at the enzyme level.

The Desaturase Competition

Mammalian cells lack the delta-12 and delta-15 desaturases required to synthesize LA (18:2 n-6) and ALA (18:3 n-3). Under normal conditions, these dietary fats compete for the Delta-6 (FADS2) and Delta-5 (FADS1) desaturase enzymes to form Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA).

The EFAD State: When dietary LA and ALA are absent, the enzymes are "unlocked" for the non-essential Oleic Acid (18:1 n-9). Oleic acid is desaturated and elongated to form Mead Acid.[1]

  • Normal State: High LA

    
     High Arachidonic Acid 
    
    
    
    Low Mead Acid.
  • EFAD State: Low LA

    
     Low Arachidonic Acid 
    
    
    
    High Mead Acid .
Pathway Visualization

The following diagram illustrates the competitive enzymatic pathway that validates Mead Acid (and its methyl ester derivative) as the specific product of deficiency.

EFAD_Pathway cluster_n6 n-6 Pathway (Normal) cluster_n9 n-9 Pathway (EFAD) LA Linoleic Acid (18:2 n-6) D6D Delta-6 Desaturase (FADS2) LA->D6D GLA Gamma-Linolenic (18:3 n-6) AA Arachidonic Acid (20:4 n-6) [The Tetraene] GLA->AA Elongation + D5D OA Oleic Acid (18:1 n-9) OA->D6D Only if LA Low EDA Eicosadienoic (20:2 n-9) MA Mead Acid (20:3 n-9) [The Triene] EDA->MA Elongation + D5D D6D->GLA D6D->EDA D5D Delta-5 Desaturase (FADS1)

Caption: Competitive substrate utilization by FADS2/FADS1. In EFAD, the pathway shifts from AA production (Green) to Mead Acid production (Red).

Part 3: Analytical Validation (The "How")

Methyl icosa-5,8,11-trienoate is not naturally free-floating in plasma in high concentrations; it is the laboratory derivative created to measure Mead Acid via Gas Chromatography (GC).

Experimental Protocol: GC-FID/MS Quantification

To validate this biomarker in a study, the following self-validating protocol is required. This converts plasma lipids into Fatty Acid Methyl Esters (FAMEs).[2][3]

1. Lipid Extraction (Modified Folch Method)

  • Step: Mix 100 µL plasma with Chloroform:Methanol (2:1 v/v).

  • Causality: This disrupts lipoprotein complexes, solubilizing membrane-bound phospholipids where Mead Acid accumulates.

  • Validation: Spike with internal standard (e.g., C19:0 or C21:0) prior to extraction to calculate recovery efficiency.

2. Transesterification (Derivatization)

  • Step: Evaporate solvent under N2.[2] Add 14% Boron Trifluoride (

    
    ) in Methanol. Heat at 100°C for 10 mins.
    
  • Mechanism: Acid-catalyzed methanolysis cleaves fatty acids from the glycerol backbone and caps the carboxyl group with a methyl group.

  • Result: 5,8,11-eicosatrienoic acid

    
    Methyl icosa-5,8,11-trienoate .
    

3. GC Separation

  • Column: High-polarity cyanopropyl column (e.g., SP-2560 or HP-88).

  • Requirement: Must resolve C20:3 n-9 (Mead) from C20:3 n-6 (DGLA).

  • Detection: FID (Flame Ionization) for quantitation; MS (Mass Spec) for structural confirmation.

Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (Contains Phospholipids) Extract Lipid Extraction (Chloroform:MeOH) Sample->Extract Deriv Derivatization (BF3-Methanol, 100°C) Extract->Deriv Analyte Analyte Created: Methyl icosa-5,8,11-trienoate Deriv->Analyte GC GC-FID/MS Analysis (Cyanopropyl Column) Analyte->GC Data Calculate T/T Ratio (Mead / Arachidonic) GC->Data

Caption: Workflow converting biological Mead Acid into the volatile Methyl icosa-5,8,11-trienoate for quantification.

Part 4: Comparative Analysis

Why measure Methyl icosa-5,8,11-trienoate (Mead Acid) instead of just checking if Linoleic Acid is low?

Comparison Table: EFAD Biomarkers
FeatureMethyl icosa-5,8,11-trienoate (Mead Acid)Absolute Linoleic Acid (LA) ConcentrationPalmitoleic Acid (16:1 n-7)
Specificity High. Only produced when LA/ALA are critically low.Moderate. Can be low due to acute fasting or recent meal composition, not just chronic deficiency.Low. Elevated in high-carb diets and lipogenesis; not specific to EFAD.
Metabolic Insight Indicates functional deficiency (enzymes have switched substrates).Indicates nutritional status (intake level).[4][5]Indicates increased de novo lipogenesis.
Diagnostic Threshold T/T Ratio > 0.2 (Holm Index).< 1000 µmol/L (varies by lab/population).No standardized EFAD threshold.[4]
Response Time Rises after tissue stores are depleted (chronic indicator).Drops rapidly upon fat-free nutrition (acute indicator).Variable.
Interference Minimal. Requires specific separation from n-6 isomers.High variability based on recent lipid infusion or diet.High interference from carbohydrate intake.
The "Holm Ratio" (Triene/Tetraene)

The definitive validation of Methyl icosa-5,8,11-trienoate is its use in the Holm Ratio .



  • Ratio < 0.2: Normal Essential Fatty Acid status.

  • Ratio > 0.2: Biochemical EFAD.

  • Ratio > 0.4: Clinical EFAD (Historical cutoff, though >0.2 is now widely accepted for biochemical deficiency).[5]

Why the ratio wins: By normalizing Mead Acid against Arachidonic Acid, the ratio corrects for total lipid volume variations in the sample, making it a more robust metric than absolute concentration alone.

Part 5: References

  • Holman, R. T. (1960).[4] "The ratio of trienoic:tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement". The Journal of Nutrition.[4]

  • Farkas, S. M., et al. (2023). "Mead acid (5,8,11-eicosatrienoic acid) is an n-9 polyunsaturated fatty acid and a marker of essential fatty acid deficiency".[6][7][8] Journal of Biochemistry.

  • Lefkowith, J. B. (1986).[7] "Essential fatty acid deficiency: a new look at an old problem". Prostaglandins Leukot Med.[7]

  • Jeppesen, P. B., et al. (1998). "Essential fatty acid deficiency in patients receiving home parenteral nutrition". American Journal of Clinical Nutrition.

  • Cayman Chemical. "5(Z),8(Z),11(Z)-Eicosatrienoic Acid methyl ester Product Information".

Sources

Comparative Guide: Methylation Reagents for Mead Acid (20:3 n-9) Analysis

[1]

Executive Summary

For researchers quantifying Mead Acid (5,8,11-eicosatrienoic acid) , the choice of methylation reagent is not merely procedural—it is the primary determinant of analytical accuracy.[1] Mead acid is a critical biomarker for Essential Fatty Acid Deficiency (EFAD), and its polyunsaturated nature (three cis double bonds) makes it susceptible to isomerization and artifact formation during derivatization.[1]

The Verdict:

  • For Routine Robustness: Methanolic HCl (Acetyl Chloride) is the superior choice over Boron Trifluoride (

    
    ).[1] It offers comparable yields with significantly lower risk of methoxy-artifact formation and improved reagent stability.[1]
    
  • For Maximum Fidelity (Gold Standard): A Sequential Base-Acid Methylation (Sodium Methoxide followed by Methanolic HCl) is recommended.[1] This preserves the cis-structure of the bulk lipids via mild transesterification while ensuring Free Fatty Acids (FFAs) are methylated in the secondary step.[1]

  • Avoid: Aged

    
    -Methanol  reagents, which are prone to generating methoxy-substituted artifacts that co-elute with Mead Acid isomers.[1]
    

Scientific Context: The Mead Acid Challenge

Mead Acid (20:3 n-9) is an omega-9 polyunsaturated fatty acid (PUFA) synthesized from oleic acid when linoleic and linolenic acids are scarce.[1][2] Unlike saturated fatty acids, the methylene-interrupted double bonds in Mead Acid are chemically fragile.[1]

The Analytical Bottleneck

Gas Chromatography (GC-FID/MS) requires fatty acids to be converted into volatile Fatty Acid Methyl Esters (FAMEs).[1]

  • Acid Catalysis (

    
    , 
    
    
    ,
    
    
    ):
    Methylates both esterified lipids (Triacylglycerols - TAGs) and FFAs.[1] Risk:[1][3][4] High heat can migrate double bonds (isomerization).[1]
  • Base Catalysis (

    
    , 
    
    
    ):
    Rapidly transesterifies TAGs at room temperature.[1] Risk:[1][3][4] Completely fails to methylate FFAs, leading to under-quantification of total Mead Acid.[1]

Comparative Analysis of Reagents

Reagent A: Boron Trifluoride in Methanol ( -MeOH)

The Traditional Standard[1]

  • Mechanism: Lewis acid catalysis.[1]

  • Performance: Extremely fast (2–10 mins at 100°C).

  • Critical Flaw:

    
     in methanol is unstable over time.[1] Aged reagents generate methoxy-artifacts (addition of methanol across the double bond).[1]
    
  • Mead Acid Impact: High risk of artifact peaks eluting near C20:3, potentially skewing EFAD ratios (Triene/Tetraene ratio).

Reagent B: Methanolic HCl (via Acetyl Chloride)

The Stable Workhorse

  • Mechanism: In-situ generation of anhydrous

    
     by adding Acetyl Chloride to Methanol.[1]
    
  • Performance: Slower than

    
     (requires ~1 hour at 80–100°C) but highly efficient.
    
  • Critical Advantage: The reagent is anhydrous and stable. It does not act as a strong Lewis acid in the same manner as

    
    , significantly reducing the rate of methoxy-artifact formation on the PUFA chain.[1]
    
Reagent C: Sodium Methoxide ( )

The Mild Preserver

  • Mechanism: Nucleophilic attack on the carbonyl carbon.[1]

  • Performance: Instantaneous at room temperature.[1]

  • Critical Advantage: Zero isomerization.[1][5] The cis-5,8,11 structure of Mead Acid is perfectly preserved.[1]

  • Critical Flaw: Cannot convert Free Fatty Acids to FAMEs.

Performance Matrix

Feature

-Methanol
Methanolic HCl Sodium Methoxide Combined (Base+Acid)
Target Analyte Total Lipids (TAGs + FFAs)Total Lipids (TAGs + FFAs)TAGs/PLs OnlyTotal Lipids
Reaction Conditions 100°C / 10–30 min80–100°C / 1 hr25°C / 10 minMixed
PUFA Isomerization Moderate to HighLowNone Low
Artifact Formation High (Methoxy-derivatives)LowNoneLow
Reagent Stability Poor (Short shelf-life)Excellent GoodGood
Safety Toxic (

gas)
CorrosiveFlammableModerate

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the correct methylation protocol based on sample composition and accuracy requirements.

MeadAcidWorkflowStartStart: Lipid Extract Containing Mead AcidCheckFFAAre Free Fatty Acids (FFAs)a significant portion?Start->CheckFFAHighFFAYes (e.g., Plasma, Tissue)CheckFFA->HighFFAHigh Sensitivity NeededLowFFANo (e.g., Pure Vegetable Oil)CheckFFA->LowFFARoutine Oil AnalysisAcidMethodAcid Catalysis RequiredHighFFA->AcidMethodRapid RoutineGoldStdGOLD STANDARD:Sequential Base + HCl(Preserves PUFA + Methylates FFA)HighFFA->GoldStdBest AccuracyChoiceSelect ReagentAcidMethod->ChoiceBF3BF3-Methanol(Fast, High Artifact Risk)Choice->BF3Not RecommendedHClMethanolic HCl(Stable, Low Artifacts)Choice->HClRecommendedBaseMethodBase Catalysis (NaOCH3)(Room Temp, No Isomerization)LowFFA->BaseMethod

Figure 1: Decision tree for selecting the optimal methylation reagent for Mead Acid analysis.

Recommended Protocol: Sequential Base-Acid Methylation

Objective: Quantification of Total Mead Acid (Esterified + Free) with minimal degradation.[1]

Reagents
  • Internal Standard: C21:0 (Heneicosanoic acid) or C19:0 dissolved in Toluene (prevents phase separation).[1]

  • Base Reagent: 0.5 M Sodium Methoxide (

    
    ) in anhydrous methanol.
    
  • Acid Reagent: 5% Methanolic HCl (prepared by slowly adding Acetyl Chloride to cold Methanol).

  • Extraction Solvent: Hexane (HPLC Grade).

  • Neutralizer: 6% Potassium Carbonate (

    
    ) aqueous solution.[1]
    
Step-by-Step Methodology
  • Sample Preparation:

    • Add 10–50 mg of lipid extract to a screw-cap glass tube (Teflon-lined cap).

    • Add Internal Standard solution.

    • Evaporate solvent under a gentle stream of Nitrogen (

      
      ) to remove oxygen.
      
  • Step 1: Base Catalysis (Transesterification):

    • Add 1 mL 0.5 M Sodium Methoxide .

    • Vortex and incubate at Room Temperature for 10 minutes.

    • Mechanism:[1][2][4][6] This converts all Glycerides (TAGs) to FAMEs without heating, preserving the Mead Acid structure.[1]

  • Step 2: Acid Catalysis (Esterification of FFAs):

    • Add 1 mL Methanolic HCl .

    • Incubate at 80°C for 20 minutes.

    • Note: The short time and moderate temp are sufficient for FFAs but mild enough to prevent significant isomerization of the PUFAs already converted in Step 1.

  • Extraction:

    • Cool to room temperature.[1]

    • Add 1 mL Hexane and 1 mL 6%

      
        (to neutralize acid and prevent equipment corrosion).
      
    • Vortex vigorously for 1 minute.

    • Centrifuge at 1500 x g for 3 minutes.

  • Analysis:

    • Transfer the upper organic layer (Hexane + FAMEs) to a GC vial containing a glass insert.

    • Inject immediately or store at -20°C.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Extra peaks near Mead Acid Old

reagent caused methoxy-artifacts.[1]
Switch to Methanolic HCl (Acetyl Chloride method).[1]
Low Recovery of Mead Acid Oxidation of PUFA double bonds.Add 0.01% BHT (Butylated hydroxytoluene) to solvents; ensure

flush.[1]
Split Peaks Isomerization (cis-to-trans).Reduce methylation temperature (never exceed 100°C); reduce time.
Corroding GC Liner Excess acid injected.[1]Ensure neutralization step (washing with

or water) is thorough.[1]

References

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[3] Advances in Lipid Methodology, 2, 69-111.[1]

  • AOCS Official Method Ce 2-66. (Reapproved 2017).[1] Preparation of Methyl Esters of Fatty Acids.[3][5][7][8][9][10] American Oil Chemists' Society.[1][4]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography.[1][9] Journal of Lipid Research, 51(3), 635–640.[1][9]

  • Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters.[1] Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 113-131.[1]

  • Ostermann, A. I., et al. (2014). A comparison of sample preparation methods for the quantitative analysis of Eicosanoids and other oxylipins in plasma by means of LC-MS/MS.[1] Journal of Chromatography B, 966, 8-17.[1]

Comparative Guide: Reference Standards for Identifying Methyl Icosa-5,8,11-trienoate in Complex Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl icosa-5,8,11-trienoate (CAS: 14602-39-2), commonly known as Mead Acid Methyl Ester , is the critical analytical surrogate for Mead Acid (20:3 n-9). Biologically, Mead acid is the hallmark biomarker of Essential Fatty Acid (EFA) deficiency. In conditions of limited linoleic and alpha-linolenic acid intake, mammals elongate and desaturate oleic acid (18:1 n-9) to produce 20:3 n-9.

The Analytical Challenge: In complex lipid matrices (plasma, erythrocytes, tissue), this analyte is often trace-level and co-elutes with abundant isomers, specifically Dihomo-γ-linolenic acid (DGLA, 20:3 n-6) and Eicosatrienoic acid (20:3 n-3) . Misidentification leads to false diagnoses of nutritional status.

This guide evaluates reference standards and experimental protocols to ensure the unambiguous identification of Methyl icosa-5,8,11-trienoate.

Part 1: The Isomer Landscape (Technical Context)

Before selecting a standard, one must understand the interference landscape. Standard GC-MS libraries often misidentify 20:3 isomers because their mass spectra are nearly identical. Retention time (RT) on high-polarity columns is the primary discriminator.

Figure 1: The 20:3 Isomer Differentiation Logic

IsomerLogic Sample Complex Lipid Sample (Plasma/Tissue) Extraction Extraction & Methylation (FAME Generation) Sample->Extraction Isomers C20:3 FAME Isomers (m/z 320 Molecular Ion) Extraction->Isomers Resolution Critical Resolution Required High-Polarity Column (e.g., CP-Sil 88) Isomers->Resolution Co-elution Risk Mead Mead Acid Methyl Ester (20:3 n-9) Target: EFA Deficiency DGLA DGLA Methyl Ester (20:3 n-6) Interference: Inflammation ETE ETE Methyl Ester (20:3 n-3) Interference: Dietary Resolution->Mead Elutes 2nd or 3rd* Resolution->DGLA Elutes 1st* Resolution->ETE Elutes Last*

*Caption: Analytical decision tree for separating Mead Acid (n-9) from inflammatory (n-6) and dietary (n-3) isomers. Elution order is column-dependent; typically n-9 elutes after n-6 on biscyanopropyl phases.

Part 2: Comparative Analysis of Reference Standards

Individual Neat Standards (The Gold Standard)

For definitive identification, individual standards are superior to mixes because they allow for "spiking" experiments to confirm retention times without ambiguity.

FeatureNu-Chek Prep (U-Series) Cayman Chemical Sigma-Aldrich
Product Identity Methyl 5,8,11-EicosatrienoateMead Acid Methyl Estercis-5,8,11-Eicosatrienoic acid methyl ester
Purity >99% (TLC/GC)≥98%≥90% (Check COA)
Form Neat Oil (Vial)Solution (Ethanol/Methyl Acetate)Solution (Methanol)
Utility Best for Calibration. Can weigh exact amounts for quantification.Best for ID. Pre-dissolved, ready for GC injection.General Use. Good availability.
Isomer Contamination Negligible.Low.Variable.

Recommendation: Use Nu-Chek Prep or Cayman Chemical for the primary identification standard. The high purity is essential to ensure no n-6 isomers are present as impurities.

Commercial FAME Mixes (The "Trap")

A critical error in lipidomics is assuming standard "37-Component" mixes contain Mead Acid.

  • Supelco 37 Component FAME Mix: Contains 20:3 n-6 (DGLA) and 20:3 n-3 . It typically does NOT contain 20:3 n-9 (Mead Acid).

  • Consequence: Researchers relying solely on this mix will misidentify the DGLA peak as Mead Acid, leading to false negatives for EFA deficiency.

  • Solution: You must purchase Methyl icosa-5,8,11-trienoate separately and spike it into your mix to establish its retention time relative to the n-6 and n-3 isomers.

Deuterated Internal Standards

For quantification in complex matrices, an internal standard is required to correct for extraction efficiency.

  • Standard: Mead Acid-d5 Methyl Ester (Available from Cayman Chemical).

  • Application: Spike into the biological sample before extraction. The d5-analog co-elutes (or elutes slightly earlier) and provides a mass shift (+5 m/z) for quantification.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the resolution of the 5,8,11-triene structure.

Phase 1: Sample Preparation (Transesterification)

Why this matters: Acid-catalyzed methylation is preferred over base-catalyzed methods because Mead acid may be bound in sphingolipids, which are resistant to alkaline hydrolysis.

  • Extract: Homogenize 100 µL plasma in 1 mL 2:1 Chloroform:Methanol (Folch method).

  • Dry: Evaporate solvent under Nitrogen.

  • Derivatize: Add 1 mL 14% Boron Trifluoride (BF3) in Methanol .

  • Heat: Incubate at 100°C for 60 minutes. (Strict control: <90°C may yield incomplete methylation; >105°C degrades PUFAs).

  • Extract FAMEs: Add 1 mL Hexane and 1 mL H2O. Vortex. Centrifuge. Collect the upper Hexane layer.

Phase 2: GC-MS Analysis

Causality: A standard 5% phenyl column (e.g., DB-5) cannot resolve 20:3 isomers effectively. You must use a high-polarity biscyanopropyl column.

  • Column: Agilent J&W DB-23 or Restek Rt-2560 (60m or 100m x 0.25mm ID).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 140°C (Hold 5 min).

    • Ramp 1: 4°C/min to 240°C.

    • Hold: 240°C for 15 min.

    • Note: Slow ramp rates are critical in the 200°C–220°C region where C20 PUFAs elute.

Phase 3: Identification Criteria (The Validation Loop)

To confirm Methyl icosa-5,8,11-trienoate, the peak must meet all three criteria:

  • Retention Time (RT): Must elute after 20:3 n-6 (DGLA) and before 20:4 n-6 (Arachidonic Acid) on a DB-23 column.

  • Molecular Ion: m/z 320 (visible in EI, though often weak).

  • Characteristic Fragmentation:

    • m/z 79: Prominent hydrocarbon fragment (indicative of polyunsaturation).

    • m/z 150/164: Diagnostic ions for the specific double bond positions in 5,8,11 isomers (distinct from the 8,11,14 pattern).

    • Suppressed m/z 74: Unlike saturated FAMEs, the McLafferty rearrangement ion (m/z 74) is significantly suppressed due to the

      
      5 double bond proximity to the ester group.
      

Part 4: Visualizing the Workflow

Figure 2: The Derivatization & Analysis Workflow

Workflow Start Biological Sample IS Spike: Mead Acid-d5 Start->IS BF3 BF3-MeOH (100°C, 60m) IS->BF3 Methylation GC GC-MS Injection (Splitless) BF3->GC Hexane Extract Data Data Analysis GC->Data m/z 320, 79 Result Confirmed ID: Methyl icosa-5,8,11-trienoate Data->Result RT Match vs Standard

Caption: Step-by-step protocol ensuring loss-corrected quantification and specific identification.

References

  • Holman, R. T. (1960). The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement. Journal of Nutrition, 70(3), 405–410.
  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.
  • NIST Chemistry WebBook. 5,8,11-Eicosatrienoic acid, methyl ester, (all-Z)- Mass Spectrum.[1] Available at: [Link]

Sources

Technical Guide: Distinguishing Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester) from C18 Analogues

[1][2]

Executive Summary

Methyl icosa-5,8,11-trienoate (the methyl ester of Mead Acid, 20:3n-9) is a critical biomarker for Essential Fatty Acid Deficiency (EFAD).[1] Its detection distinguishes a pathological metabolic shift from normal dietary lipid profiles dominated by oleic and linoleic acid esters.[2]

While oleic (18:1n-9) and linoleic (18:2n-6) esters are ubiquitous dietary fats, Mead acid ester is synthesized endogenously only when dietary precursors are scarce.[1] This guide details the physicochemical and chromatographic principles required to resolve these molecules, emphasizing the "Holman Index" as a diagnostic standard.[2]

Part 1: Structural & Chemical Basis[1][3]

To accurately distinguish these analytes, one must understand their structural divergence, which dictates their behavior in Gas Chromatography (GC) and Mass Spectrometry (MS).[1]

The Analytes
CompoundCommon NameShorthandFormulaMW ( g/mol )Key Feature
Methyl icosa-5,8,11-trienoate Mead Acid Methyl Ester20:3n-9C₂₁H₃₆O₂320.51EFAD Marker. 20 carbons, 3 double bonds.[1][3][4][5][6][7]
Methyl oleate Oleic Acid Methyl Ester18:1n-9C₁₉H₃₆O₂296.49Precursor. 18 carbons, 1 double bond.[1][2]
Methyl linoleate Linoleic Acid Methyl Ester18:2n-6C₁₉H₃₄O₂294.47Competitor. 18 carbons, 2 double bonds.[1][2]
The "Holman Triene Ratio" Mechanism

The presence of Mead acid is not random; it is a compensatory response.[2] Under normal conditions, the enzyme Delta-6 Desaturase (D6D) prefers Linoleic acid (n-6) over Oleic acid (n-9). When dietary Linoleic acid is absent, D6D acts on Oleic acid, initiating the "Mead Acid Pathway."[1]

  • Normal State: Linoleic (18:2)

    
     Arachidonic Acid (20:4).[2]
    
  • Deficient State: Oleic (18:1)

    
     Mead Acid (20:3).
    

Diagnostic Threshold: A plasma Triene (Mead) to Tetraene (Arachidonic) ratio ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

289

EFAD_Pathwaycluster_n9n-9 Series (EFAD Pathway)cluster_n6n-6 Series (Normal Pathway)OleicOleic Acid(18:1 n-9)EnzymeDelta-6DesaturaseOleic->EnzymeLow AffinityMeadMead Acid(20:3 n-9)Inter_n918:2 n-9Inter_n9->MeadElongation &DesaturationLinoleicLinoleic Acid(18:2 n-6)Linoleic->EnzymeHigh AffinityArachidonicArachidonic Acid(20:4 n-6)Inter_n618:3 n-6Inter_n6->ArachidonicElongation &DesaturationEnzyme->Inter_n9Enzyme->Inter_n6

Figure 1: Competitive substrate utilization by Delta-6 Desaturase. In the absence of Linoleic acid (n-6), the enzyme processes Oleic acid (n-9) to produce Mead acid.

Part 2: Chromatographic Separation (GC-FID/GC-MS)[1]

Separating Methyl icosa-5,8,11-trienoate from C18 esters relies on Equivalent Chain Length (ECL) . On polar columns, retention is governed by carbon number first, then degree of unsaturation.[1][2]

Column Selection[2][13]
  • Recommended: High-polarity cyanopropyl phases (e.g., DB-23 , HP-88 , SP-2560 ).[1]

  • Why: These phases strongly interact with pi-bonds.[1][2] This ensures that the C20 Mead ester elutes distinctly later than C18 esters, preventing isobaric overlap.[2]

  • Avoid: Non-polar columns (e.g., DB-1, DB-5) often result in co-elution of isomers.[1]

Retention Behavior (Elution Order)

On a biscyanopropyl polysiloxane column (e.g., DB-23), the elution order is:

  • Methyl Oleate (18:1n-9)[2]

  • Methyl Linoleate (18:2n-6)[2]

  • ... (other C18s and C20s) ...

  • Methyl icosa-5,8,11-trienoate (20:3n-9)

  • Methyl Arachidonate (20:4n-6)[2]

Critical Check: Mead acid methyl ester must resolve from Methyl cis-11,14,17-eicosatrienoate (20:3n-3) , a structural isomer found in fish oils. High-polarity columns typically separate these by 0.2–0.5 minutes [2].[1]

Part 3: Mass Spectrometry Identification

When using GC-MS, retention time alone is insufficient for confirmation.[1][2] You must validate using Electron Ionization (EI) fragmentation patterns.[2]

Diagnostic Ions
AnalyteMolecular Ion (M+)Base PeakDiagnostic Fragments
Methyl Oleate m/z 296m/z 55m/z 264 (M-32), m/z 222 (McLafferty)
Methyl Linoleate m/z 294m/z 67m/z 95, m/z 81
Mead Acid Methyl Ester m/z 320 m/z 79m/z 150 , m/z 105 , m/z 91
Interpretation Logic[2][14]
  • M+ 320: Confirms the C20 chain with 3 double bonds.[2]

  • Absence of m/z 318: Rules out Arachidonic acid (20:4).[2]

  • m/z 150: Characteristic of polyunsaturated fatty esters with specific double bond spacing.[2]

Part 4: Experimental Protocol

This protocol ensures the preservation of the labile double bonds in Mead acid during sample preparation.[2]

Workflow Overview

WorkflowSampleBiological Sample(Plasma/Tissue)ExtractLipid Extraction(Folch or Bligh-Dyer)Sample->ExtractDerivTransesterification(14% BF3-MeOH, 100°C, 10 min)Extract->DerivExtract_FAMEExtract FAMEs(Hexane)Deriv->Extract_FAMEDryDry & Reconstitute(N2 blowdown)Extract_FAME->DryGCGC-MS Analysis(DB-23 Column)Dry->GC

Figure 2: Step-by-step derivatization and analysis workflow for Fatty Acid Methyl Esters (FAMEs).

Detailed Methodology

Reagents: Boron trifluoride (BF3) in methanol (14%), Hexane (HPLC grade), Internal Standard (C19:0 Methyl Ester).[1]

  • Extraction: Extract total lipids from 100 µL plasma using chloroform:methanol (2:1 v/v) containing BHT (antioxidant).

  • Derivatization (Acid-Catalyzed):

    • Evaporate solvent under Nitrogen.[2]

    • Add 1 mL 14% BF3-Methanol .

    • Incubate at 100°C for 10 minutes . (Note: Acid catalysis is required to methylate all lipid classes, including sphingolipids and cholesteryl esters).[2]

  • Recovery:

    • Cool to room temperature.[2]

    • Add 1 mL Hexane and 1 mL H2O.[2] Vortex vigorously.

    • Centrifuge (1000 x g, 2 min).

    • Collect the top (Hexane) layer containing FAMEs.[2]

  • Instrument Parameters (Agilent 7890/5977 equiv):

    • Column: DB-23 (60m x 0.25mm x 0.25µm).[2][10]

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

    • Oven: 50°C (1 min)

      
       25°C/min to 175°C 
      
      
      4°C/min to 230°C (hold 5 min).
    • Inlet: Split 10:1, 250°C.

Quality Control (Self-Validation)
  • Resolution Check: Calculate resolution (

    
    ) between Methyl Linoleate (18:2) and Methyl Arachidonate (20:4).[2] If 
    
    
    , the column may be degraded or the ramp rate is too fast.[2]
  • Oxidation Check: Monitor baseline for broad humps, which indicate degraded polyunsaturated fatty acids (PUFAs) due to poor BHT handling or overheating.[1][2]

References

  • Holman, R. T. (1960).[2] The ratio of trienoic:tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement.[2][8][9][11] Journal of Nutrition, 70(3), 405–410.[1] Link

  • Agilent Technologies. (2005).[2] Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note 5989-3760EN. Link

  • Cayman Chemical. (2023).[2] Methyl 5(Z),8(Z),11(Z)-Eicosatrienoate Product Information. Link

  • NIST Mass Spectrometry Data Center. (2023).[2] cis-5,8,11-Eicosatrienoic acid, methyl ester Mass Spectrum.[1][12] Link

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility in the Quantification of Methyl 5,8,11-eicosatrienoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and clinical biomarker discovery, the precision and reproducibility of analytical data are paramount. Methyl 5,8,11-eicosatrienoate, the methyl ester of Mead acid, serves as a critical biomarker, yet its accurate quantification across different laboratories remains a significant challenge. This guide provides an in-depth comparison of the primary analytical methodologies, explores the sources of variability, and establishes best practices to foster robust, reproducible results in collaborative and multi-site studies.

The Crux of the Matter: Why Reproducibility for Methyl 5,8,11-eicosatrienoate is Critical

Methyl 5,8,11-eicosatrienoate is the derivatized form of Mead acid (20:3n-9), a non-essential, twenty-carbon fatty acid. Its endogenous levels are typically low but accumulate significantly during states of essential fatty acid deficiency (EFAD). This makes it a crucial biomarker in nutritional science, diagnostics, and in monitoring therapeutic interventions.

However, the path from sample collection to a reliable quantitative value is fraught with potential pitfalls. Discrepancies in results between laboratories can invalidate clinical trial data, hinder the development of diagnostic standards, and erode confidence in research findings. This guide is designed to illuminate the technical nuances of two powerhouse techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a framework for achieving analytical consensus.

A Tale of Two Techniques: GC-MS vs. LC-MS/MS

The choice of analytical platform is the first major decision point that dictates sample preparation, throughput, and the nature of the data generated. Both GC-MS and LC-MS/MS are workhorses in lipid analysis, but their principles of operation lead to distinct advantages and disadvantages.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been the gold standard for fatty acid analysis, prized for its high chromatographic resolution and robust, standardized methods.[1] The technique relies on the volatilization of analytes for separation.

The "Why" of the GC-MS Protocol: The core principle of GC-MS for fatty acid analysis is to convert non-volatile fatty acids into their volatile Fatty Acid Methyl Ester (FAME) counterparts. This derivatization is not merely a procedural step; it is a chemical necessity to allow the compound to travel through the gas chromatograph.

Experimental Protocol: GC-MS for Methyl 5,8,11-eicosatrienoate Quantification

  • Lipid Extraction:

    • Start with a precise volume of the biological sample (e.g., 100 µL of plasma).

    • Add an internal standard. Causality: An ideal internal standard is a fatty acid not naturally present in the sample (e.g., heptadecanoic acid, C17:0) and is added early to account for analyte loss during the multi-step extraction and derivatization process.

    • Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v). This disrupts cell membranes and partitions the lipids into the organic phase.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Saponification & Methylation (Derivatization):

    • Add methanolic sodium hydroxide to the dried lipid extract and heat. Causality: This saponification step cleaves the fatty acids from their parent lipid backbones (e.g., triglycerides, phospholipids).

    • Add a methylation reagent such as boron trifluoride (BF3) in methanol and heat. Causality: This reaction converts the free fatty acids into their corresponding FAMEs, including the target analyte, Methyl 5,8,11-eicosatrienoate. This increases their volatility for GC analysis.

    • Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the hexane extract onto the GC column.

    • The GC oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and interactions with the column's stationary phase.

    • As the FAMEs elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting ions by their mass-to-charge ratio.[2]

    • Self-Validation: The identity of Methyl 5,8,11-eicosatrienoate is confirmed by both its retention time and its unique mass spectrum. Quantification is achieved by comparing the analyte's peak area to that of the internal standard.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) IS_Add Add Internal Standard (C17:0) Sample->IS_Add Control for loss Extraction Liquid-Liquid Extraction IS_Add->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Deriv Saponification & Methylation (FAMEs) Drydown->Deriv Increase volatility GC_Inject GC Injection Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect Mass Spectrometry Detection (EI) GC_Separation->MS_Detect Elution Data Data Analysis (Quantification) MS_Detect->Data

Figure 1: Standard workflow for the quantification of Methyl 5,8,11-eicosatrienoate using GC-MS.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a dominant platform in targeted lipidomics due to its high sensitivity, specificity, and ability to analyze compounds without derivatization.[3][4]

The "Why" of the LC-MS/MS Protocol: This technique separates analytes in their liquid phase and uses tandem mass spectrometry (MS/MS) for highly specific detection. For eicosanoids, electrospray ionization (ESI) in negative ion mode is typically used, as the carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻. The MS/MS capability allows for the selection of this specific precursor ion, fragmenting it, and then detecting a specific product ion, which dramatically reduces background noise and increases confidence in identification.

Experimental Protocol: LC-MS/MS for Mead Acid Quantification

  • Lipid Extraction:

    • Similar to the GC-MS protocol, start with a precise sample volume and add an internal standard. Causality: A stable isotope-labeled internal standard (e.g., Mead Acid-d8) is the gold standard here, as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, providing the most accurate correction.[5]

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction. SPE can offer cleaner extracts and reduce matrix effects.[4]

    • Evaporate the solvent and reconstitute the residue in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC system. A reversed-phase column (e.g., C18) is typically used to separate fatty acids based on their hydrophobicity.

    • The analyte elutes from the column and enters the mass spectrometer's ESI source, where it is ionized.

    • The first quadrupole of the mass spectrometer is set to select only the mass-to-charge ratio of the deprotonated Mead acid.

    • This selected ion is fragmented in a collision cell.

    • The third quadrupole is set to detect a specific, characteristic fragment ion. This specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM).[6]

    • Self-Validation: The combination of a specific retention time and a highly specific MRM transition provides exceptional certainty in both identification and quantification.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) IS_Add Add Stable Isotope Internal Standard Sample->IS_Add Gold standard control Extraction Solid-Phase Extraction (SPE) IS_Add->Extraction Reconstitute Reconstitution in Mobile Phase Extraction->Reconstitute Prepare for LC LC_Inject LC Injection Reconstitute->LC_Inject LC_Separation Chromatographic Separation (C18) LC_Inject->LC_Separation MS_Detect Tandem MS Detection (ESI-MRM) LC_Separation->MS_Detect Elution & Ionization Data Data Analysis (Quantification) MS_Detect->Data Variability_Factors cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Handling Sample Handling Storage Storage Conditions FreezeThaw Freeze-Thaw Cycles Standards Reference Standards Instrument Instrumentation Method Protocol Deviations Integration Peak Integration Reporting Data Reporting Variability Inter-Laboratory Variability Variability->Handling Variability->Storage Variability->FreezeThaw Variability->Standards Variability->Instrument Variability->Method Variability->Integration Variability->Reporting

Sources

NMR spectral data comparison for Methyl icosa-5,8,11-trienoate purity check

[1][2]

Executive Summary & Molecule Profile[1][2]

Methyl icosa-5,8,11-trienoate (also known as Mead Acid Methyl Ester , 20:3 n-9) is a rare, non-essential polyunsaturated fatty acid (PUFA) derivative.[1][2] Physiologically, it accumulates during essential fatty acid deficiency (EFAD), making it a critical biomarker in metabolic research.[1][2]

Ensuring the purity of this reagent is notoriously difficult. Like all methylene-interrupted PUFAs, it is highly susceptible to auto-oxidation and photo-oxidation.[1][2] The "skipped" diene structure creates bis-allylic methylene positions (at C7 and C10) where hydrogen abstraction requires significantly lower bond dissociation energy (~75 kcal/mol) compared to standard alkyl chains.

This guide compares the analytical efficacy of Nuclear Magnetic Resonance (


H-NMR)Gas Chromatography (GC-FID)12
Molecule Specifications
  • IUPAC Name: Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate[1][2]

  • Chemical Formula:

    
    [3]
    
  • Molecular Weight: 320.51 g/mol [1][2][4]

  • Key Structural Feature: Three cis double bonds at positions 5, 8, and 11.[1][2]

Methodology Comparison: NMR vs. GC-FID vs. HPLC

While GC-FID is excellent for determining chain-length distribution, it often masks the specific degradation pathways relevant to Mead Acid Methyl Ester.[1][2]

Feature

H-NMR (Recommended)
GC-FID (Traditional) HPLC-UV/ELSD
Primary Utility Structural verification & oxidation status.[1][2]Fatty acid profile & trace impurities.[1][2][5][6]Lipid class separation.[1][2][5]
Sample Integrity Non-destructive. Sample can be recovered.[1][2]Destructive. Thermal stress may induce isomerization.[1][2]Non-destructive (if prep scale).[2]
Oxidation Detection High. Detects aldehydes, hydroperoxides, and primary oxidation products.[1][2]Low. Peroxides decompose in the injector port; often misidentified as noise.Medium (if using specific detectors).[2]
Stereochemistry Quantifies cis vs. trans ratio (geometric purity).[2]Requires specialized high-polarity columns (e.g., CP-Sil 88) to separate isomers.[1][2][5]Difficult without chiral columns.
Quantification Absolute (qNMR) without external standards.[2]Relative (Area %) or requires internal standards.Requires calibration curves.[1][2][7]
Analysis Time < 10 minutes (Prep + Acquisition).30–60 minutes (Run time + Cool down).20–40 minutes.[1][2]

Scientist’s Insight: Choose GC-FID if you suspect contamination with other fatty acid chain lengths (e.g., C18 or C22 contaminants).[1][2] Choose NMR if you need to verify that your expensive standard has not oxidized or isomerized during storage.

Deep Dive: The NMR Spectral Fingerprint

To validate Methyl icosa-5,8,11-trienoate, you must confirm the integral ratios of specific proton environments.[1][2][7] The following data assumes a


A. The Diagnostic Regions[8]
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityTheoretical IntegrationStructural Significance
Aldehydic Protons 9.5 – 10.0 Singlet/Doublet0.0 CRITICAL: Any signal here indicates oxidative degradation (rancidity).[1][2]
Olefinic Protons (

)
5.30 – 5.45 Multiplet6.0 Represents the 3 double bonds (6 protons).[2]
Methoxy Ester (

)
3.66 Singlet3.0 Confirmation of methylation.[2] Loss of this peak indicates hydrolysis to free acid.[2]
Bis-Allylic Methylene (

)
2.75 – 2.85 Multiplet (t)4.0 Protons at C7 and C10 .[1][2] Loss of area here correlates directly with oxidation.[2]

-Methylene
(

)
2.31 Triplet2.0 Protons at C2 .[1][2]
Allylic Methylene (

)
2.00 – 2.15 Multiplet4.0 Protons at C4 and C13 .

-Methylene
~1.70 Quintet2.0 Protons at C3 .[1][2] Distinct due to proximity to

double bond.[1][2]
Bulk Methylene (

)
1.25 – 1.40 Broad Signal12.0 The saturated tail (C14–C19).[1][2]
Terminal Methyl (

)
0.88 Triplet3.0 The

-end of the chain.
B. The "Purity Check" Logic
  • Stoichiometry Check: Normalize the Methoxy Singlet (3.66 ppm) to 3.00.

    • The Olefinic region (5.3-5.4 ppm) must integrate to 6.00 (

      
      ).[2]
      
    • The Bis-allylic region (2.8 ppm) must integrate to 4.00 (

      
      ).[2]
      
    • Deviation: If Bis-allylic < 3.8, hydrogen abstraction has occurred (early oxidation).[1][2]

  • Isomerization Check: Look for small multiplets in the 5.5 – 6.0 ppm range.[2] These indicate trans isomers, which are impurities in high-grade biological standards.[1][2]

  • Hydrolysis Check: Look for a broad singlet around 10-12 ppm (COOH) or a shift in the

    
    -methylene signal, indicating the methyl ester has hydrolyzed back to the free acid.
    

Experimental Protocol (Self-Validating)

This protocol ensures high reproducibility and quantitative accuracy (qNMR).[2]

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.[1][2]
    
    • Note: Use ampoules to ensure solvent acidity does not catalyze hydrolysis.[1][2]

  • Sample: ~10-20 mg of Methyl icosa-5,8,11-trienoate oil.[1][2]

  • Tube: 5mm High-Precision NMR tube.

Workflow
  • Preparation: Dissolve 15 mg of sample in 0.6 mL

    
    . Vortex gently. Do not sonicate  (heat/cavitation can degrade PUFAs).[2]
    
  • Acquisition Parameters (Standard 400/500 MHz Instrument):

    • Pulse Sequence: Single pulse (zg30 or equivalent).

    • Spectral Width: -2 to 14 ppm.[1][2]

    • Relaxation Delay (

      
      ): Must be 
      
      
      5 seconds.
      • Why? The

        
         relaxation time of the methoxy protons is longer than the chain protons. Short delays lead to under-integration of the reference peak, skewing purity calculations.[1][2]
        
    • Scans (NS): 16 or 32 (Sufficient for >10mg sample).[1][2]

    • Temperature: 298 K (25°C).[2]

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).[2]

    • Phase correction (Manual is preferred over automatic for split peaks).[1][2]

    • Baseline correction (Bernstein polynomial, order 1).[1][2]

    • Reference TMS to 0.00 ppm.[1][2][8]

Visualization: Purity Assessment Workflow

NMR_WorkflowStartStart: Sample PreparationAcquireAcquire 1H-NMR Spectrum(d1 > 5s)Start->AcquireProcessProcess: Phase & Baseline CorrectionAcquire->ProcessRef_CheckNormalize Methoxy (-OCH3)Peak at 3.66 ppm to 3.00Process->Ref_CheckDecision_OxCheck 9.5-10.0 ppm(Aldehydes present?)Ref_Check->Decision_OxDecision_BisCheck 2.8 ppm Integral(Is Area < 3.8?)Decision_Ox->Decision_BisNoFail_OxREJECT: Oxidized (Rancid)Decision_Ox->Fail_OxYesDecision_OlefinCheck 5.3 ppm Integral(Is Area approx 6.0?)Decision_Bis->Decision_OlefinNoFail_DegREJECT: Polymerized/DegradedDecision_Bis->Fail_DegYesDecision_Olefin->Fail_DegNoPassPASS: High Purity VerifiedDecision_Olefin->PassYes

Caption: Logical decision tree for validating Mead Acid Methyl Ester purity via NMR. Key failure points involve aldehyde detection and loss of bis-allylic protons.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Methyl 5,8,11-eicosatrienoate Mass Spectrum. NIST Chemistry WebBook.[1][2] Retrieved from [Link]

  • AOCS. (2017).[1][2] Official Method Cd 16b-93: Solid Fat Content (SFC) by Low-Resolution Nuclear Magnetic Resonance (NMR). American Oil Chemists' Society.[1][2][5][9] Retrieved from [Link]

  • Alexandri, E., et al. (2017).[1][2] "High resolution 1H NMR spectroscopy as a powerful tool for the purity assessment of methyl esters." Magnetic Resonance in Chemistry. [Link]

  • PubChem. (2024).[1][2] Methyl 5,8,11-eicosatrienoate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

Evaluating the limit of detection for Mead acid methyl ester in serum samples

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating the Limit of Detection for Mead Acid Methyl Ester in Serum Samples Content Type: Technical Comparison Guide Audience: Researchers, Clinical Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Low-Level Detection

Mead Acid (5,8,11-eicosatrienoic acid; 20:3 n-9) is the definitive biomarker for Essential Fatty Acid Deficiency (EFAD). In healthy physiological states, Mead acid exists in serum at trace concentrations (<0.2% of total fatty acids). However, under conditions of lipid malabsorption or fat-free parenteral nutrition, the body compensates for the lack of Linoleic Acid (LA) and Alpha-Linolenic Acid (ALA) by converting Oleic Acid into Mead Acid.

The Challenge: Standard detection methods (like GC-FID) often lack the sensitivity to detect the onset of EFAD, only flagging the condition when Mead acid levels have already spiked significantly.

The Solution: This guide evaluates the performance of Targeted GC-MS (SIM Mode) against conventional alternatives. We demonstrate that shifting from full-scan or FID methods to a targeted Single Ion Monitoring (SIM) protocol improves the Limit of Detection (LOD) by approximately 100-fold , enabling early intervention before clinical symptoms manifest.

Methodological Landscape: Comparative Performance

The following table contrasts the "Optimized Product Solution" (GC-MS SIM) with standard industry alternatives.

Table 1: Performance Metrics for Mead Acid Methyl Ester Detection

FeatureOptimized Solution (GC-MS SIM)Standard Alternative (GC-FID)Basic Alternative (GC-MS Full Scan)
Primary Utility Trace quantification; Early EFAD detectionRoutine lipid profiling; High-conc. samplesStructural confirmation; Unknown ID
Limit of Detection (LOD) < 10 ng/mL (0.01 µg/mL)~ 2–5 µg/mL ~ 0.1–0.5 µg/mL
Limit of Quantitation (LOQ) ~ 25 ng/mL ~ 10 µg/mL ~ 1.0 µg/mL
Selectivity High (Mass-filtered response)Low (Retention time only)Medium (Full spectrum noise)
Sample Volume Low (50–100 µL serum)High (200–500 µL serum)Medium (100–200 µL serum)
Interference Risk Minimal (Matrix noise filtered out)High (Co-eluting peaks affect area)Moderate (Background noise)

Key Insight: While GC-FID is robust for major fatty acids (like Palmitic or Oleic), it struggles to distinguish trace Mead acid peaks from baseline noise or co-eluting isomers in complex serum matrices. GC-MS SIM isolates specific mass fragments (e.g., m/z 79, 67, 91), effectively "ignoring" the chemical noise.

Scientific Rationale: The EFAD Pathway

To understand the necessity of high-sensitivity detection, one must look at the competitive biochemistry. The enzymes Delta-6 Desaturase (D6D) and Delta-5 Desaturase (D5D) preferentially metabolize Omega-6 and Omega-3 fatty acids. Only when these are absent does the enzyme machinery switch to the Omega-9 (Oleic) pathway to produce Mead Acid.

Figure 1: Competitive Biosynthesis Pathway Visualizing the metabolic switch that triggers Mead Acid production.

EFAD_Pathway Oleic Oleic Acid (18:1 n-9) D6D Delta-6 Desaturase Oleic->D6D In Deficiency (Substrate Switch) Linoleic Linoleic Acid (18:2 n-6) Linoleic->D6D Inter1 18:2 n-9 Elongase Elongase Inter1->Elongase Inter2 20:2 n-9 D5D Delta-5 Desaturase Inter2->D5D Mead MEAD ACID (20:3 n-9) *EFAD Marker* Arachidonic Arachidonic Acid (20:4 n-6) D6D->Inter1 D6D->Arachidonic Normal State (Dominant) Elongase->Inter2 D5D->Mead

Caption: In Essential Fatty Acid Deficiency (EFAD), the lack of Linoleic Acid allows Delta-6 Desaturase to convert Oleic Acid into Mead Acid.

Detailed Protocol: Optimized GC-MS (SIM) Workflow

This protocol is designed to maximize recovery and sensitivity. It utilizes a one-step transesterification method which is efficient and minimizes oxidation of polyunsaturated fatty acids (PUFAs).

Reagents Required:

  • Internal Standard: Methyl Nonadecanoate (C19:0) or deuterated Arachidonic Acid (d8-AA).

  • Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol.

  • Extraction Solvent: Hexane and Methanol.

Step 1: Sample Preparation & Extraction
  • Aliquot 50 µL of serum into a glass screw-cap tube.

  • Add 10 µL of Internal Standard solution (50 µg/mL).

  • Add 1.0 mL of Methanol/Hexane (4:1 v/v) to precipitate proteins and solubilize lipids.

  • Vortex for 30 seconds and centrifuge at 3000 x g for 5 minutes.

  • Transfer the supernatant to a clean reaction vial.

Step 2: Derivatization (Transesterification)

Rationale: Fatty acids must be volatile for GC analysis. Methyl ester derivatives (FAMEs) are the industry standard.

  • Evaporate the supernatant to dryness under a gentle stream of Nitrogen (N2).

  • Add 0.5 mL of 14% BF3-Methanol.

  • Incubate at 100°C for 10 minutes . (Strict time control prevents degradation of PUFAs).

  • Cool to room temperature.

  • Add 0.5 mL of Hexane and 0.5 mL of HPLC-grade water.

  • Vortex vigorously. The FAMEs will partition into the upper Hexane layer.

  • Transfer the Hexane layer to a GC vial with a glass insert.

Step 3: GC-MS Analysis (SIM Mode)

Configure the instrument (e.g., Agilent 7890/5977) with the following parameters to achieve the target LOD.

  • Column: High-polarity capillary column (e.g., DB-23 or SP-2560), 30m x 0.25mm x 0.25µm. Crucial for separating isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 25°C/min to 175°C.

    • Ramp 4°C/min to 230°C.

    • Hold 5 min.

  • MS Detection (SIM Mode):

    • Mead Acid Methyl Ester (Target): Monitor m/z 79 (Quantifier), 67, 81, 91 (Qualifiers).

    • Note: The molecular ion (m/z 320) is often too weak for trace quantification. The m/z 79 ion is characteristic of PUFA methyl esters.

    • Internal Standard (C19:0): Monitor m/z 74 (Quantifier), 87 (Qualifier).

Figure 2: Analytical Workflow

Workflow Serum Serum Sample (50 µL) Spike Add Internal Standard (C19:0 FAME) Serum->Spike Extract Lipid Extraction (MeOH/Hexane) Spike->Extract Dry Evaporation (N2) Extract->Dry Deriv Derivatization (BF3-MeOH, 100°C) Dry->Deriv Partition Phase Separation (Hexane/Water) Deriv->Partition GCMS GC-MS Analysis (SIM Mode: m/z 79, 67) Partition->GCMS

Caption: Step-by-step workflow for the extraction and targeted quantification of Mead Acid Methyl Ester.

Data Interpretation & Validation

To validate the assay, calculate the Triene/Tetraene (T/T) Ratio .



  • Normal Ratio: < 0.02

  • EFAD Cutoff: > 0.2 (Biochemical Deficiency) to > 0.4 (Clinical Deficiency).

Linearity & Sensitivity: Using the SIM protocol described, the calibration curve for Mead Acid Methyl Ester should be linear (


) from 10 ng/mL to 5000 ng/mL .
  • LOD Calculation:

    
     where 
    
    
    
    is the standard deviation of the intercept and
    
    
    is the slope.
  • Self-Validation: Ensure the Internal Standard (C19:0) retention time is stable (

    
     min) and area counts are consistent (<5% RSD) across runs.
    

References

  • Holman, R. T. (1960). The ratio of trienoic: tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement.[1] The Journal of Nutrition, 70(3), 405-410.[1] Link

  • Lagerstedt, S. A., et al. (2001). Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders. Molecular Genetics and Metabolism, 73(1), 38-45. Link

  • Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299-3305. Link

  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel. Application Note. Link

  • Jeppesen, P. B., et al. (2000). Essential fatty acid deficiency in patients receiving home parenteral nutrition. The American Journal of Clinical Nutrition, 71(1), 98-105. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl Icosa-5,8,11-trienoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Methyl icosa-5,8,11-trienoate, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl icosa-5,8,11-trienoate, grounded in scientific principles and regulatory compliance.

Understanding the Compound: Hazard Profile and Disposal Rationale

The primary principle behind the proper disposal of Methyl icosa-5,8,11-trienoate is to treat it as a hazardous chemical waste. This ensures that it is handled, stored, and ultimately disposed of by qualified personnel at a licensed waste disposal facility, in accordance with federal, state, and local regulations.[5][6]

Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side shieldsProtects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves)Prevents skin contact, which may cause irritation.[2][7]
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.

Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any vapors.[3][8] Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and temporary storage of Methyl icosa-5,8,11-trienoate waste within the laboratory, pending pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed waste management contractor.

Step 1: Waste Container Selection

Choose a waste container that is compatible with Methyl icosa-5,8,11-trienoate. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is recommended. The container must be in good condition, free of cracks or leaks.[6]

Step 2: Waste Labeling

Proper labeling is crucial for safety and regulatory compliance. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:[6][9]

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl icosa-5,8,11-trienoate" (do not use abbreviations)

  • The approximate concentration and quantity of the waste

  • The date when the first drop of waste was added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Waste Segregation and Collection

It is critical to segregate chemical waste to prevent dangerous reactions.[4]

  • Do NOT mix Methyl icosa-5,8,11-trienoate with incompatible materials, such as strong oxidizing agents.[3][9]

  • Collect aqueous and organic solvent wastes in separate containers.[9]

  • If the Methyl icosa-5,8,11-trienoate is in a solution, list all components and their approximate percentages on the waste tag.

When adding waste to the container, do so carefully to avoid splashes. Use a funnel if necessary, but do not leave the funnel in the container, as this can be a source of vapor release.[6] Keep the container closed at all times except when adding waste.[6]

Step 4: Laboratory Storage of Waste

Designate a specific "Satellite Accumulation Area" (SAA) within your laboratory for the temporary storage of hazardous waste containers.[4][6] This area should be:

  • At or near the point of waste generation.[6]

  • Under the control of the laboratory personnel.[6]

  • Away from sources of ignition, heat, or direct sunlight.[8][10]

  • In a secondary containment tray to capture any potential leaks.[9]

Inspect the waste container and the SAA weekly for any signs of leakage or deterioration.[6]

Step 5: Arranging for Waste Pickup

Once the waste container is nearly full (do not overfill), or if it has been in storage for a specified period (often 60 days to one year, check your institutional policy), arrange for its pickup by your institution's EH&S department or a licensed waste disposal contractor.[4][11][12] Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Contaminated Materials

Any materials that have come into direct contact with Methyl icosa-5,8,11-trienoate, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.

  • Collect these solid contaminated materials in a clearly labeled, sealed plastic bag or a designated solid waste container.[9]

  • The container should be labeled as "Chemically Contaminated Dry Waste" and include the name of the chemical contaminant.[9]

  • Do not dispose of these materials in the regular trash.

Emergency Procedures for Spills

In the event of a spill, follow these steps:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[13]

  • For small, manageable spills, wear your full PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[13]

  • Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[13]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[13]

  • Prevent the spill from entering drains or waterways.[7][13][14]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of Methyl icosa-5,8,11-trienoate and associated materials.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway Waste_Source Methyl Icosa-5,8,11-trienoate (Liquid or Contaminated Solid) Is_Hazardous Is it a hazardous chemical waste? Waste_Source->Is_Hazardous Collect_Waste Collect in a labeled, compatible hazardous waste container. Is_Hazardous->Collect_Waste Yes Prohibited Prohibited Disposal: - Sink/Drain - Regular Trash Is_Hazardous->Prohibited No (but drain disposal is still prohibited for most lab chemicals) Segregate Segregate from incompatible materials. Collect_Waste->Segregate Store_SAA Store in designated Satellite Accumulation Area with secondary containment. Segregate->Store_SAA Schedule_Pickup Schedule pickup with EH&S or licensed contractor. Store_SAA->Schedule_Pickup

Caption: Decision workflow for the disposal of Methyl icosa-5,8,11-trienoate.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

References

  • REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 6421261, Icosapent methyl. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: methyl isocyanate. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Eicosapentaenoic acid. Retrieved from [Link]

  • Chemwatch. Eicosa-5Z,8Z,11Z,14Z,17Z-pentaenoic Acid (20:5, n-3) Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2022, September 21). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Removal of Saturated Fatty Acid Methyl Ester from Biodiesel Fuel by Hot Water Treatment. Retrieved from [Link]

  • National Institutes of Health. Waste Management Services - Office of Research Facilities. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl icosa-5,8,11-trienoate

[1]

Executive Summary: The Dual-Protection Mandate

Handling Methyl icosa-5,8,11-trienoate (Mead acid methyl ester) requires a paradigm shift from standard chemical safety.[1] Unlike acute toxins where the primary goal is protecting the operator, this compound demands a Dual-Protection Strategy .[1]

  • Personnel Protection: The compound is a skin and eye irritant (H315, H319) and often supplied in volatile organic solvents (Ethanol or Hexane), presenting flammability risks.[1]

  • Compound Integrity: This polyunsaturated fatty acid (PUFA) derivative possesses three methylene-interrupted double bonds.[1] It is highly susceptible to autoxidation. Oxidized lipid byproducts (peroxides, aldehydes) are often more cytotoxic and reactive than the parent compound. Therefore, maintaining an oxygen-free environment is not just a quality control measure—it is a safety requirement to prevent the formation of unknown reactive species.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for fatty acid methyl esters (FAMEs) and common carrier solvents (Hexane/Ethanol).

PPE Selection Logic Table
PPE ComponentRecommended SpecificationCausality & Technical Rationale
Hand Protection Nitrile Rubber (Min thickness: 0.11 mm)Why: FAMEs and organic solvents can swell and degrade natural rubber (Latex).[1] Nitrile provides superior chemical resistance to aliphatic hydrocarbons and lipid esters. Protocol: Change gloves immediately upon splash contact.[2]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Why: Methyl esters are ocular irritants. Side shields prevent splash entry during pipetting or vial opening.[1] Note: Use chemical splash goggles if handling volumes >50 mL or working under pressure.
Body Protection Cotton/Polyester Lab Coat (High-neck preferred)Why: Synthetic esters can penetrate porous fabrics.[1] A blend offers a balance of fire retardancy (if solvent-based) and absorption resistance.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Why: While the ester has low volatility, the carrier solvents (Hexane/Ethanol) are volatile and flammable. Inhalation of lipid aerosols can cause lipoid pneumonia (rare but possible in high-pressure sprays).[1]

Operational Protocol: The Inert-Handling Workflow

This protocol is designed as a Self-Validating System . If the steps are followed, the compound remains clear and colorless. Appearance of yellowing or acrid odors indicates protocol failure (oxidation).

Phase 1: Pre-Handling & Equilibration
  • Cold Chain: Retrieve vial from -20°C (or -80°C) storage.

  • Thermal Equilibration: CRITICAL STEP. Allow the closed vial to warm to room temperature (approx. 15–20 mins) inside a desiccator or hood before opening.

    • Mechanism:[3][4][5][6] Opening a cold vial in humid air causes moisture condensation. Water catalyzes hydrolysis, breaking the methyl ester back into free fatty acids (Mead Acid) and methanol, altering your stoichiometry.[1]

Phase 2: Active Transfer (The "Blanket" Technique)
  • Atmosphere Control: Work strictly within a chemical fume hood.

  • Inert Gas Purge: Have a gentle stream of high-purity Argon (Ar) or Nitrogen (N₂) ready.[1]

    • Expert Tip: Argon is preferred as it is heavier than air and forms a more stable "blanket" over the liquid surface in the vial.

  • Aliquoting:

    • Open vial.[1]

    • Immediately flush headspace with Argon.[1]

    • Withdraw required volume using a gas-tight glass syringe or positive-displacement pipette (plastic tips can leach plasticizers into lipid samples).[1]

    • Dispense into destination vessel.[1]

Phase 3: Resealing & Storage
  • Purge: Direct the inert gas stream into the source vial for 10–15 seconds to displace ambient air.

  • Seal: Cap tightly immediately while the gas is flowing (if possible). Parafilm is insufficient for long-term storage; use Teflon-lined caps.[1]

  • Return: Immediately return to -20°C storage.

Visualizing the Workflow

The following diagram illustrates the "Chain of Custody" for handling sensitive PUFA esters to ensure safety and stability.

GStorageStorage(-20°C / Dark)EquilibrateThermal Equilibration(Closed Vial, 20 min)Storage->EquilibratePrevent CondensationOpenOpen Vial(Under Fume Hood)Equilibrate->OpenPurgeInert Gas Purge(Argon/Nitrogen)Open->PurgeDisplace O2TransferAliquot Transfer(Glass Syringe)Purge->TransferTransfer->OpenOxidation Risk(If delayed)ResealHeadspace Flush& ResealTransfer->ResealImmediateReseal->StorageReturn Promptly

Figure 1: Inert handling workflow for Methyl icosa-5,8,11-trienoate to prevent oxidative degradation and exposure.[1]

Disposal & Emergency Response

Waste Disposal Strategy

Do NOT dispose of this compound down the drain.[7] It is an organic ester and must be treated as chemical waste.

  • Classification:

    • Pure Oil: Non-halogenated organic waste.[1]

    • In Solvent: Flammable organic waste (segregate based on solvent type, e.g., halogenated if dissolved in Dichloromethane).[1]

  • Container: High-density polyethylene (HDPE) or glass waste carboy.[1]

  • Labeling: Must be labeled "Organic Waste - Fatty Acid Esters" with specific solvent constituents listed.[1]

Emergency Procedures
  • Skin Contact: Wash with soap and copious amounts of water.[3] Do not use organic solvents (like ethanol) to wash skin, as this may increase permeation.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][6]

  • Spill Cleanup:

    • Ventilate the area (if solvent is present).

    • Absorb with inert material (vermiculite or sand).[1]

    • Place in a sealed container for disposal.

    • Clean surface with a detergent solution to remove oily residue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6421261, Icosapent methyl (Analogous PUFA Ester Safety Profile).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Kimberly-Clark Professional (2023). Chemical Resistance Guide: Nitrile vs. Latex for Organic Solvents. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl icosa-5,8,11-trienoate
Reactant of Route 2
Reactant of Route 2
Methyl icosa-5,8,11-trienoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.